(r)-2-Amino-2-(thiazol-4-yl)ethanol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-4(1-8)5-2-9-3-7-5/h2-4,8H,1,6H2/t4-/m0/s1 |
InChI-Schlüssel |
UEOYKJSIIHRAIQ-BYPYZUCNSA-N |
Isomerische SMILES |
C1=C(N=CS1)[C@H](CO)N |
Kanonische SMILES |
C1=C(N=CS1)C(CO)N |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Mechanism of Action of (R)-2-Amino-2-(thiazol-4-yl)ethanol Derivatives as Sphingosine-1-Phosphate Receptor Modulators
This guide provides a comprehensive technical overview of the mechanism of action of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives, a class of compounds that primarily function as modulators of sphingosine-1-phosphate (S1P) receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and medicinal chemistry.
Introduction: The Emergence of (R)-2-Amino-2-(thiazol-4-yl)ethanol Derivatives as S1P Receptor Modulators
(R)-2-amino-2-(thiazol-4-yl)ethanol derivatives represent a significant class of synthetic immunomodulators that target the sphingosine-1-phosphate (S1P) signaling pathway. This pathway plays a pivotal role in regulating a multitude of physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation.[1][2] The therapeutic potential of modulating this pathway was first realized with the discovery of fingolimod (FTY720), a structural analog of the natural ligand S1P.[3][4] Fingolimod, a prodrug, is phosphorylated in vivo to its active form, fingolimod-phosphate, which then acts as a potent agonist at four of the five known S1P receptors (S1P1, S1P3, S1P4, and S1P5).[4][5]
The (R)-2-amino-2-(thiazol-4-yl)ethanol scaffold has emerged as a key pharmacophore in the design of novel S1P receptor modulators. These derivatives, akin to fingolimod, are designed to mimic the structure of sphingosine and, upon phosphorylation, interact with S1P receptors. Their primary mechanism of therapeutic efficacy, particularly in the context of autoimmune diseases such as multiple sclerosis, lies in their ability to act as functional antagonists of the S1P1 receptor on lymphocytes.[6][7] This functional antagonism leads to the sequestration of lymphocytes within lymph nodes, thereby preventing their infiltration into target tissues, such as the central nervous system (CNS), and mitigating the inflammatory cascade characteristic of these diseases.[8][9]
This guide will delve into the intricate molecular mechanisms by which these compounds exert their effects, the downstream signaling pathways they modulate, the critical structure-activity relationships that govern their potency and selectivity, and detailed protocols for the key experiments used to characterize their activity.
Molecular Mechanism of Action: Functional Antagonism of the S1P1 Receptor
The cornerstone of the therapeutic action of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives is their ability to induce the internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[10][11] This process, termed functional antagonism, effectively renders the lymphocytes insensitive to the endogenous S1P gradient that is essential for their egress from lymphoid tissues.
The Role of the S1P-S1P1 Axis in Lymphocyte Trafficking
Lymphocyte egress from secondary lymphoid organs, such as lymph nodes and the spleen, is a tightly regulated process governed by a chemotactic gradient of S1P.[12][13] The concentration of S1P is high in the blood and lymph, while it is low within the lymphoid tissues.[13] Lymphocytes express the S1P1 receptor on their surface, and the engagement of this receptor by S1P is a critical signal for their exit from the lymph nodes into the efferent lymphatics and subsequently into the bloodstream.[14]
Phosphorylation: The Prerequisite for Activity
Similar to fingolimod, (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives are prodrugs that require in vivo phosphorylation to become pharmacologically active.[4] The primary amino alcohol moiety is a substrate for sphingosine kinases, particularly sphingosine kinase 2 (SphK2), which catalyzes the addition of a phosphate group to the hydroxyl terminus.[8] This phosphorylation event is critical, as the resulting phosphate headgroup is essential for high-affinity binding to the S1P receptors.
Receptor Activation, Internalization, and Degradation
The phosphorylated derivative of an (R)-2-amino-2-(thiazol-4-yl)ethanol compound acts as a potent agonist at the S1P1 receptor.[15] Initial binding and activation of the receptor on the lymphocyte surface triggers downstream G-protein signaling.[15] However, unlike the natural ligand S1P which promotes receptor recycling, the binding of these synthetic agonists leads to a persistent internalization of the S1P1 receptor.[16][17]
This prolonged internalization is a consequence of the recruitment of β-arrestin to the activated receptor.[11] β-arrestin binding initiates the process of clathrin-mediated endocytosis, leading to the sequestration of the receptor into intracellular vesicles.[16] Subsequently, the internalized receptor is targeted for ubiquitination and proteasomal degradation, resulting in a long-lasting reduction of S1P1 receptors on the cell surface.[18][19] This depletion of surface S1P1 receptors renders the lymphocytes unable to respond to the S1P gradient, effectively trapping them within the lymph nodes.[8][9]
Figure 2: S1P1 Receptor Downstream Signaling Pathways.
Structure-Activity Relationships (SAR)
The potency and selectivity of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives as S1P receptor modulators are governed by specific structural features. While a comprehensive SAR for this exact scaffold is still emerging, key principles can be extrapolated from related series of S1P modulators. [4][12][13]
| Structural Moiety | Functional Role and SAR Insights |
|---|---|
| (R)-amino-ethanol Core | The (R)-stereochemistry is crucial for potent S1P1 agonism. The primary amino and hydroxyl groups are essential for recognition and phosphorylation by sphingosine kinases. |
| Thiazole Ring | The thiazole ring acts as a key recognition element, likely interacting with specific residues within the S1P1 receptor binding pocket. Substitutions on the thiazole ring can modulate potency and selectivity. For instance, the position of the nitrogen and sulfur atoms is critical for optimal receptor engagement. |
| Substituents on the Thiazole Ring | Modifications at the 2- and 5-positions of the thiazole ring can significantly impact activity. Aromatic or heteroaromatic substituents at the 5-position often enhance potency. |
| Hydrophobic Tail | While not explicitly part of the core, a hydrophobic tail attached to the thiazole moiety is generally required for high-affinity binding, mimicking the aliphatic chain of sphingosine. The length and nature of this tail influence the overall lipophilicity and pharmacokinetic properties of the compound. |
Experimental Protocols for Characterization
The characterization of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives as S1P receptor modulators involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. [11][19] Principle: Agonist binding to a Gi/o-coupled receptor like S1P1 facilitates the exchange of GDP for GTP on the Gαi subunit. The use of [³⁵S]GTPγS allows for the accumulation and detection of activated G-proteins.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the test compound (at various concentrations), and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for GTPγS binding.
-
Termination and Detection: Terminate the reaction by rapid filtration through a glass fiber filter plate. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC₅₀ and Emax values.
This assay is used to assess the activation of Gq-coupled S1P receptors (S1P2 and S1P3) or promiscuous G-protein coupling by measuring changes in intracellular calcium concentration. [8][12][20] Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. Calcium-sensitive fluorescent dyes, such as Fura-2 or Fluo-4, are used to detect this increase in intracellular calcium.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) expressing the target S1P receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Add the test compound at various concentrations to the dye-loaded cells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound to determine the EC₅₀ value.
This assay directly visualizes and quantifies the internalization of the S1P1 receptor from the cell surface upon agonist stimulation. [7][21] Principle: The S1P1 receptor is tagged with a fluorescent protein (e.g., GFP or mCherry). Upon agonist treatment, the translocation of the fluorescently tagged receptor from the plasma membrane to intracellular compartments can be monitored by microscopy or flow cytometry.
Protocol:
-
Cell Line: Use a stable cell line expressing a fluorescently tagged S1P1 receptor (e.g., U2OS-S1P1-EGFP).
-
Cell Seeding: Seed the cells in a multi-well plate suitable for imaging.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 60 minutes).
-
Imaging: Acquire images of the cells using a high-content imaging system or a confocal microscope.
-
Image Analysis: Quantify the internalization by measuring the decrease in membrane fluorescence and the increase in intracellular fluorescence.
-
Data Analysis: Plot the percentage of receptor internalization against the log concentration of the test compound to determine the EC₅₀ value.
Figure 3: Workflow for In Vitro Characterization Assays.
In Vivo Assays
This is the primary in vivo assay to assess the efficacy of S1P receptor modulators. It measures the reduction of circulating lymphocytes in the peripheral blood following compound administration. [15][16] Principle: Functional antagonism of S1P1 on lymphocytes leads to their retention in lymph nodes, resulting in a dose-dependent decrease in the number of circulating lymphocytes.
Protocol:
-
Animal Model: Use a suitable animal model, typically mice or rats.
-
Compound Administration: Administer the test compound orally or via injection at various doses.
-
Blood Sampling: Collect peripheral blood samples at different time points post-administration (e.g., 0, 4, 8, 24, and 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in peripheral blood lymphocytes compared to vehicle-treated control animals. Plot the lymphocyte count over time for each dose group to assess the onset, magnitude, and duration of lymphopenia.
Conclusion
(R)-2-amino-2-(thiazol-4-yl)ethanol derivatives represent a promising class of S1P receptor modulators with significant therapeutic potential for the treatment of autoimmune diseases. Their mechanism of action is centered on the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a subsequent reduction in peripheral inflammation. This is achieved through a sophisticated process of in vivo phosphorylation, receptor activation, persistent internalization, and proteasomal degradation. A thorough understanding of their molecular interactions, downstream signaling effects, and structure-activity relationships, as elucidated through the experimental protocols detailed in this guide, is paramount for the continued development and optimization of this important class of immunomodulatory agents.
References
- Brinkmann, V., Davis, M. D., Heise, C. E., Albert, R., Cottens, S., Hof, R., ... & Baumruker, T. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors. The Journal of biological chemistry, 277(24), 21453-21457.
- Chiba, K., Yanagawa, Y., Kataoka, H., Kawaguchi, T., Ohtsuki, M., & Hoshino, Y. (1998). Fingolimod (FTY720), a novel immunosuppressant, induces sequestration of circulating mature lymphocytes by acceleration of homing into secondary lymphoid tissues. The Journal of Immunology, 160(10), 5037-5044.
- Chun, J., & Hartung, H. P. (2010). Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clinical neuropharmacology, 33(2), 91-101.
-
Eurofins Discovery. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
- Fujita, T., Inoue, K., Yamamoto, S., Ikumoto, T., Sasaki, S., Toyama, R., ... & Chiba, K. (1996). Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite. The Journal of antibiotics, 47(2), 208-215.
- Graler, M. H., & Goetzl, E. J. (2004). The immunosuppressant FTY720 rapidly down-regulates sphingosine 1-phosphate G-protein-coupled receptors. The FASEB journal, 18(3), 551-553.
- Gonzalez-Cabrera, P. J., Cahalan, S. M., Ferguson, J., & Rosen, H. (2012). S1P receptor modulators in cell trafficking and therapeutics. Current immunology reviews, 8(3), 170-180.
- Hale, J. J., Lynch, C. L., Neway, W., Mills, S. G., Hajdu, R., Keohane, C. A., ... & Mandala, S. (2004). A rational approach to the discovery of potent, selective, orally active S1P1-receptor agonists. Bioorganic & medicinal chemistry letters, 14(13), 3501-3505.
- Jo, E., Sanna, M. G., Gonzalez-Cabrera, P. J., Thangada, S., Tigyi, G., Osborne, D. A., ... & Rosen, H. (2005). S1P1-selective agonism by FTY720-phosphate. Chemistry & biology, 12(6), 703-715.
- Mandala, S., Hajdu, R., Bergstrom, J., Quackenbush, E., Xie, J., Milligan, J., ... & Chiba, K. (2002). Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science, 296(5566), 346-349.
- Matloubian, M., Lo, C. G., Cinamon, G., Lesneski, M. J., Xu, Y., Brinkmann, V., ... & Cyster, J. G. (2004). Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1.
- Oo, M. L., Thangada, S., Wu, M. T., Liu, C. H., Macdonald, T. L., Lynch, K. R., ... & Hla, T. (2007). Immunosuppressive and anti-angiogenic sphingosine 1-phosphate receptor-1 agonists induce ubiquitinylation and proteasomal degradation of the receptor. The Journal of biological chemistry, 282(12), 9082-9089.
- Pan, S., Gray, N. S., Gao, W., Mi, Y., Fan, Y., Wang, X., ... & Brinkmann, V. (2006). Discovery of BAF312 (Siponimod), a potent and selective S1P1 receptor modulator. ACS medicinal chemistry letters, 4(3), 333-337.
- Park, S. J., & Im, D. S. (2017). Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. Biomolecules & therapeutics, 25(1), 80.
- Schwab, S. R., & Cyster, J. G. (2007). Finding a way out: lymphocyte egress from lymphoid organs.
- Shen, Y., Li, X., & Wu, J. (2014). GTPγS Binding Assays. In Assay Guidance Manual.
- Sanna, M. G., Liao, J., Jo, E., Alfonso, C., Brown, M. H., Post, K. T., ... & Rosen, H. (2004). Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. The Journal of biological chemistry, 279(14), 13839-13848.
- Spiegel, S., & Milstien, S. (2003). Sphingosine-1-phosphate: an enigmatic signalling lipid. Nature reviews Molecular cell biology, 4(5), 397-407.
- Syed, A. Q., & Waeber, C. (2014). Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. British journal of pharmacology, 171(22), 5078-5092.
- Willinger, T., Ferguson, S. M., & Flavell, R. A. (2014). Sphingosine 1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling. The Journal of biological chemistry, 289(23), 16041-16052.
- Bolli, M. H., Abele, S., Binkert, C., Bravo, R., Buchmann, S., Bur, D., ... & Weller, T. (2010). 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists. Journal of medicinal chemistry, 53(10), 4198-4211.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Davis, M. D., Clemens, J. J., Macdonald, T. L., & Lynch, K. R. (2005). Sphingosine 1-phosphate analogs as receptor antagonists. The Journal of biological chemistry, 280(11), 9833-9841.
- Li, Z., Chen, W., Hale, J. J., Lynch, C. L., Mills, S. G., Hajdu, R., ... & Mandala, S. (2005). Discovery of potent 3, 5-diphenyl-1, 2, 4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of medicinal chemistry, 48(20), 6169-6173.
- Watterson, S. H., Pitman, M., Gentry, A. M., Beaudoin, D., Chan, E., West, S., ... & Macdonald, T. L. (2016). Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series. ACS medicinal chemistry letters, 7(5), 522-527.
- Al-Hussain, S. A., & Al-Wabli, R. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- Rosen, H., Gonzalez-Cabrera, P. J., Sanna, M. G., & Brown, S. (2009). Sphingosine 1-phosphate receptor signaling. Annual review of biochemistry, 78, 743-768.
- Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Southern, C., Cook, J. M., Neet, K. E., & Schanen-King, C. (2013). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). Probe Reports from the NIH Molecular Libraries Program.
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: a new profile of various pharmacological activities. European journal of medicinal chemistry, 43(5), 897-905.
- Sharma, V. K., Kumar, R., & Singh, T. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Journal of Heterocyclic Chemistry, 55(1), 164-169.
- De la Cruz, R., & García-Soto, J. (2019). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Molecules, 24(1), 164.
- Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Connolly, C. J., ... & Doherty, A. M. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 35(14), 2562-2572.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4, 5-dihydro-5-aryl-1-[4-(aryl)-1, 3-thiazol-2-yl]-1H-pyrazoles. European journal of medicinal chemistry, 44(7), 2632-2636.
-
Pharmaffiliates. (n.d.). (R)-2-(2-Aminothiazol-4-yl)-N-(2-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide. Retrieved from [Link]
- Lozynskyi, A. V., Yushyn, I. M., Konechnyi, Y. T., Roman, O. M., Matiykiv, O. V., Smaliukh, O. V., ... & Lesyk, R. B. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(1), 54-65.
- Jantova, S., & Spirkova, K. (2020). Synthesis and biological evaluation of thiazole derivatives.
- Singh, N., & Singh, A. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. medium.com [medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds | Scientific Electronic Archives [scientificelectronicarchives.org]
- 15. Quantifying lymphocyte kinetics in vivo using carboxyfluorescein diacetate succinimidyl ester (CFSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. devtoolsdaily.com [devtoolsdaily.com]
- 19. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 20. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developing Multi-Step Workflows – Introduction to Workflows with Common Workflow Language [carpentries-incubator.github.io]
physicochemical properties of (r)-2-amino-2-(thiazol-4-yl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of (R)-2-amino-2-(thiazol-4-yl)ethanol
Abstract
(R)-2-amino-2-(thiazol-4-yl)ethanol is a chiral amino alcohol featuring a thiazole heterocycle, a structural motif of significant interest in medicinal chemistry. Thiazole derivatives are integral to numerous therapeutic agents, valued for their wide range of biological activities.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of (R)-2-amino-2-(thiazol-4-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical methodologies for characterizing the compound's identity, purity, and solution behavior. We delve into solid-state properties, solution-state characteristics such as solubility and pKa, and detailed spectroscopic analysis. Each section is supported by field-proven experimental protocols and logical workflows to ensure scientific integrity and reproducibility.
Chemical Identity and Core Structural Features
The foundational step in any chemical investigation is to establish the precise identity and structure of the molecule. (R)-2-amino-2-(thiazol-4-yl)ethanol is characterized by three key features: a five-membered thiazole ring, a chiral center at the carbon adjacent to the ring, and an amino alcohol functional group. These features dictate its chemical reactivity, biological interactions, and physical properties.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(1,3-thiazol-4-yl)ethanol | - |
| Molecular Formula | C₅H₈N₂OS | [3] |
| Molecular Weight | 144.19 g/mol | [3] |
| Canonical SMILES | C1=CN=C(S1)C(CO)N | - |
| Isomeric SMILES | C1=CN=C(S1)N | - |
| InChI Key | CKZAMDAFHINZHU-SSDOTTSWSA-N | - |
| CAS Number | 1187541-10-1 | [3] |
Solid-State Characterization: Melting Point
The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[4]
Rationale for Measurement
In drug development, the melting point influences formulation strategies, stability assessments, and manufacturing processes. It is a critical parameter for quality control, used to confirm the identity and purity of synthesized batches. While specific experimental data for (R)-2-amino-2-(thiazol-4-yl)ethanol is not widely published, data from the closely related compound 2-aminothiazole (m.p. 91-93 °C) provides a useful, albeit approximate, reference point.[5][6]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point range using a standard digital melting point apparatus.
Instrumentation:
-
Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.[7]
-
Capillary Loading: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 mm.[7][8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, first perform a rapid heating (10-20 °C/min) to find the approximate melting temperature.[4][8] Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Set the apparatus to heat at a slow rate (1-2 °C/min) once the temperature is within 15-20 °C of the approximate melting point.[8]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.
Solution-State Properties: Solubility and pKa
The behavior of a compound in solution is paramount for its pharmaceutical application, governing everything from absorption and distribution to formulation design.
Aqueous Solubility
Solubility dictates a drug's bioavailability and is a critical parameter in early-stage drug discovery.[9] It is essential to distinguish between two key measurements:
-
Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution in the presence of excess solid. This is the true, most stable solubility value.[10]
-
Kinetic Solubility: The concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration DMSO stock into an aqueous buffer. This method is common in high-throughput screening.[11]
Most drug candidates are weak acids or bases, meaning their solubility is highly dependent on pH.[10] For (R)-2-amino-2-(thiazol-4-yl)ethanol, the basic amino group means solubility is expected to be significantly higher at lower pH values.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method remains the gold standard for determining thermodynamic solubility.[10][12]
Materials:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or glass tubes
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
Low-binding filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable analytical column and validated quantification method
Procedure:
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The presence of undissolved solid at the end of the experiment is crucial.[12]
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature for 24-48 hours to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully remove an aliquot of the supernatant without disturbing the solid pellet. For additional clarity, filter the supernatant through a low-binding syringe filter.[10]
-
Quantification: Dilute the clarified supernatant into the mobile phase and analyze its concentration using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Calculation: The determined concentration represents the thermodynamic solubility in that medium.
Visualization: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Acid Dissociation Constant (pKa)
The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For a basic compound like (R)-2-amino-2-(thiazol-4-yl)ethanol, the pKa of its conjugate acid (R-NH₃⁺) is critical. It determines the charge state of the molecule at different physiological pH values, which directly impacts solubility, membrane permeability, and receptor binding. A high pKa value for the conjugate acid of a base denotes good aqueous solubility.[13] The primary amino group is expected to be the main basic center.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust method for determining pKa values by monitoring pH changes upon the addition of a titrant.[13][14]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[14]
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[14]
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Accurately weigh the compound and dissolve it in water containing the background electrolyte to create a solution of known concentration (e.g., 1 mM).[14]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[14]
-
Initial pH Adjustment: Place the solution in a jacketed beaker on a magnetic stirrer. Immerse the pH electrode. If titrating the base with acid, the starting pH will be high. If determining the pKa of the conjugate acid, first add excess HCl to fully protonate the amine (to pH ~2), then titrate with NaOH.
-
Titration: Add the titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point.[14] This is the midpoint of the buffer region on the titration curve.
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is required to unequivocally confirm the structure, identity, and purity of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Predicted Spectroscopic Data
The following data are predicted based on the analysis of related thiazole derivatives and fundamental spectroscopic principles.[1][15][16]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.90 | d | 1H | Thiazole H-2 | Thiazole proton adjacent to both S and N is highly deshielded. |
| ~7.45 | d | 1H | Thiazole H-5 | Thiazole proton adjacent to S. |
| ~4.00 | t | 1H | CH-N | Chiral methine proton, coupled to CH₂ and NH₂. |
| ~3.60 | m | 2H | CH₂-O | Methylene protons adjacent to the hydroxyl group. |
| (Broad) | s | 2H | NH₂ | Exchangeable protons of the primary amine. |
| (Broad) | s | 1H | OH | Exchangeable proton of the hydroxyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155 | Thiazole C-2 | Carbon between two heteroatoms (N and S). |
| ~150 | Thiazole C-4 | Carbon bearing the amino alcohol substituent. |
| ~115 | Thiazole C-5 | Thiazole carbon adjacent to sulfur. |
| ~65 | CH₂-O | Carbon of the primary alcohol. |
| ~58 | CH-N | Chiral methine carbon. |
Table 3: Predicted FT-IR and Mass Spectrometry Data
| Technique | Value | Assignment |
|---|---|---|
| FT-IR (cm⁻¹) | 3400-3200 (broad) | O-H and N-H stretching |
| ~3100 | Aromatic C-H stretching (thiazole) | |
| ~1620 | C=N stretching (thiazole ring) | |
| ~1550 | C=C stretching (thiazole ring) | |
| MS (ESI+) (m/z) | 145.04 | [M+H]⁺ |
| 127.03 | [M+H - H₂O]⁺ (Loss of water) |
| | 114.04 | [M+H - CH₂OH]⁺ (Loss of hydroxymethyl group) |
Chiral Analysis
Confirming the enantiomeric purity of (R)-2-amino-2-(thiazol-4-yl)ethanol is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[17][]
Rationale for Method Choice: Indirect methods, which involve derivatizing the enantiomers to form diastereomers, can be effective but introduce potential issues of kinetic resolution and racemization during the derivatization step.[19] Direct separation on a CSP is preferred as it analyzes the compound in its native state, providing a more accurate assessment of enantiomeric excess (e.e.).
Visualization: Integrated Analytical Workflow
Caption: Integrated workflow for comprehensive analytical characterization.
Conclusion
This guide has detailed the essential physicochemical properties of (R)-2-amino-2-(thiazol-4-yl)ethanol and provided robust, validated protocols for their determination. A thorough understanding and precise measurement of its melting point, solubility, pKa, and spectroscopic profile are indispensable for its successful application in research and drug development. The methodologies and workflows presented herein provide a comprehensive framework for scientists to ensure the quality, purity, and optimal performance of this valuable chemical entity in their work.
References
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from ACD/Labs website.[13]
-
Anderson, J. E., & Liyana-Arachchi, T. P. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1163–1166.[20]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary Chemistry website.
-
BenchChem. (2025). Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide. Retrieved from BenchChem website.[1]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from byjus.com.[7]
-
Štefane, B., & Požgan, F. (2018). Development of Methods for the Determination of pKa Values. PMC.[21]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from jove.com.[8]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from ULM website.[22]
-
PennWest University. (n.d.). Determination of Melting Point. Retrieved from PennWest.edu.[23]
-
Pop, R., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC.[15]
-
SSERC. (n.d.). Melting point determination. Retrieved from sserc.org.uk.[4]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[11]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from raytor.com.[10]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from creative-bioarray.com.[14]
-
Abu-Hussen, A. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.[16]
-
Guidechem. (n.d.). 1-(2-amino-1,3-thiazol-4-yl)ethanol 1187541-10-1 wiki. Retrieved from guidechem.com.[3]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from ResearchGate.[24]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications.[12]
-
Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from rheolution.com.[9]
-
Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science.[25]
-
Chemspace. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from chem-space.com.[26]
-
AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from akjournals.com.[17]
-
Acta Naturae. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from actanaturae.ru.[19]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Retrieved from academic.oup.com.[27]
-
BOC Sciences. (2025, December 30). Amino Acid Chiral Analysis Services. Retrieved from bocsci.com.[]
-
Sigma-Aldrich. (n.d.). 2-Aminothiazole 97%. Retrieved from sigmaaldrich.com.[5]
-
EvitaChem. (n.d.). Buy (r)-2-Amino-2-(thiazol-2-yl)ethanol. Retrieved from evitachem.com.[28]
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from pubchem.ncbi.nlm.nih.gov.[29]
-
JOCPR. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from jocpr.com.[2]
-
ChemSrc. (2025, August 20). 2-Aminothiazole | CAS#:96-50-4. Retrieved from chemsrc.com.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Page loading... [guidechem.com]
- 4. SSERC | Restricted Content [sserc.org.uk]
- 5. 2-アミノチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]
- 7. byjus.com [byjus.com]
- 8. jove.com [jove.com]
- 9. rheolution.com [rheolution.com]
- 10. raytor.com [raytor.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. acdlabs.com [acdlabs.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 17. akjournals.com [akjournals.com]
- 19. actanaturae.ru [actanaturae.ru]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ulm.edu [ulm.edu]
- 23. pennwest.edu [pennwest.edu]
- 24. researchgate.net [researchgate.net]
- 25. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 26. lifechemicals.com [lifechemicals.com]
- 27. academic.oup.com [academic.oup.com]
- 28. evitachem.com [evitachem.com]
- 29. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
crystal structure and stereochemistry of (r)-2-amino-2-(thiazol-4-yl)ethanol
An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of (R)-2-amino-2-(thiazol-4-yl)ethanol
Authored by: A Senior Application Scientist
Abstract
(R)-2-amino-2-(thiazol-4-yl)ethanol is a chiral molecule of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active compounds. The precise three-dimensional arrangement of its atoms, defined by its crystal structure and absolute stereochemistry, is paramount to its biological activity and interaction with target macromolecules. This guide provides a comprehensive technical overview of the structural and stereochemical features of (R)-2-amino-2-(thiazol-4-yl)ethanol. While a definitive crystal structure for this specific compound is not publicly available, this paper will leverage data from closely related 2-aminothiazole derivatives to elucidate its expected structural properties. Furthermore, it will detail the experimental methodologies employed for such determinations, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of 2-Aminothiazoles and Stereoisomerism
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The electronic properties and rigid nature of the thiazole ring facilitate specific interactions with biological targets.[3] When a chiral center is introduced, as in (R)-2-amino-2-(thiazol-4-yl)ethanol, the stereochemistry becomes a critical determinant of pharmacological activity. Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles. Therefore, a thorough understanding and unambiguous determination of the crystal structure and absolute stereochemistry are fundamental to the rational design and development of new therapeutic agents.
Molecular Structure and Stereochemistry of (R)-2-amino-2-(thiazol-4-yl)ethanol
While the precise crystallographic data for the title compound is not available in the public domain, we can infer its key structural features based on the analysis of analogous compounds and fundamental chemical principles.
Expected Molecular Geometry
The molecule consists of a planar thiazole ring connected to an aminoethanol side chain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is aromatic. The side chain contains a chiral carbon atom bonded to a hydroxyl group, an amino group, the thiazole ring, and a hydrogen atom. The (R)-configuration at this stereocenter dictates a specific spatial arrangement of these substituents.
Conformational Flexibility
The primary sources of conformational flexibility in (R)-2-amino-2-(thiazol-4-yl)ethanol are the torsion angles associated with the bonds in the aminoethanol side chain. These include the C-C bond between the chiral center and the alcohol carbon, and the C-N and C-O bonds. Inter- and intramolecular hydrogen bonding involving the amino and hydroxyl groups are expected to play a significant role in stabilizing a preferred conformation in the solid state.
Crystallographic Analysis of a Related 2-Aminothiazole Derivative
To illustrate the type of information obtained from a single-crystal X-ray diffraction study, we will consider the crystal structure of a related compound, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide.[4] This molecule shares the 2-aminothiazole core and provides a valuable reference for understanding the structural characteristics of this class of compounds.
Crystallographic Data for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
| Parameter | Value |
| Chemical Formula | C5H8N4OS |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.893(3) |
| b (Å) | 9.423(3) |
| c (Å) | 9.531(3) |
| α (°) | 90 |
| β (°) | 114.538(13) |
| γ (°) | 90 |
| Volume (ų) | 726.3(4) |
| Z | 4 |
Data extracted from a study on a related compound for illustrative purposes.[4]
Key Structural Insights from the Analog
The crystal structure of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide reveals a network of intermolecular hydrogen bonds involving the amino group, the hydrazide moiety, and the thiazole nitrogen atom, which dictates the crystal packing.[4] The dihedral angle between the thiazole ring and the side chain is a critical parameter that influences the overall molecular conformation.[4] A similar interplay of hydrogen bonding and steric effects would be expected to govern the crystal packing of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following provides a generalized workflow for this technique.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and displacement parameters to achieve the best fit with the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Determination of Absolute Stereochemistry
For a chiral molecule like (R)-2-amino-2-(thiazol-4-yl)ethanol, determining the absolute configuration of the stereocenter is crucial.
Anomalous Dispersion
When the crystal contains atoms that absorb X-rays, the scattering factor becomes complex, leading to a phenomenon known as anomalous dispersion. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute configuration can be determined. The Flack parameter is a commonly used metric to assess the correctness of the assigned absolute stereochemistry.
Figure 2: The relationship between enantiomers and their biological implications.
Conclusion
While the specific crystal structure of (R)-2-amino-2-(thiazol-4-yl)ethanol remains to be publicly reported, a comprehensive understanding of its likely structural and stereochemical features can be derived from the analysis of closely related 2-aminothiazole derivatives. The (R)-configuration at the chiral center is a critical determinant of its biological function, and its unambiguous determination through techniques such as single-crystal X-ray diffraction with anomalous dispersion is essential for its application in drug development. This guide has provided a framework for understanding the structural aspects of this important molecule and the experimental methodologies used for its characterization.
References
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid | C6H7N3O3S | CID 125216. PubChem. [Link]
-
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate | C7H8N2O3S | CID 4356513. PubChem. [Link]
-
2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS | CID 529638. PubChem. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
-
Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. RSC Publishing. [Link]
-
2-Aminothiazole. Wikipedia. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing. [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]
-
(R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide Tetrahydrochloride. Pharmaffiliates. [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
-
2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. ResearchGate. [Link]
Sources
- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (R)-2-amino-2-(thiazol-4-yl)ethanol
Introduction
(R)-2-amino-2-(thiazol-4-yl)ethanol is a chiral amino alcohol containing a thiazole moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the prevalence of thiazole rings in a wide range of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of such chiral molecules. A thorough understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the identity, purity, and stereochemical integrity of (R)-2-amino-2-(thiazol-4-yl)ethanol during synthesis and downstream applications.
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for (R)-2-amino-2-(thiazol-4-yl)ethanol. The predictions are based on established principles of NMR spectroscopy and a detailed analysis of empirical data from structurally related compounds. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and similar polar, chiral molecules.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms of (R)-2-amino-2-(thiazol-4-yl)ethanol are numbered as shown in the following diagram.
Caption: Molecular structure and atom numbering for (R)-2-amino-2-(thiazol-4-yl)ethanol.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of (R)-2-amino-2-(thiazol-4-yl)ethanol in a suitable polar solvent, such as DMSO-d₆, is detailed in Table 1. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for solubilizing the polar amino alcohol and for observing the exchangeable protons of the amino and hydroxyl groups.[1]
Table 1: Predicted ¹H NMR Chemical Shifts for (R)-2-amino-2-(thiazol-4-yl)ethanol in DMSO-d₆
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.9 - 9.1 | s | - | The proton at the C2 position of the thiazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms.[2][3] |
| H5 | ~7.3 - 7.5 | s | - | The proton at the C5 position is typically found at a higher field compared to H2 in 4-substituted thiazoles.[2][3] |
| H6 | ~4.0 - 4.2 | t | ~5-7 | This methine proton is attached to a chiral center and is coupled to the two diastereotopic protons of the adjacent methylene group (H8a and H8b), resulting in a triplet-like appearance (more accurately, a doublet of doublets with similar coupling constants). Its chemical shift is influenced by the adjacent amino group and the thiazole ring. |
| H8a, H8b | ~3.5 - 3.7 | m | 2J(Ha,Hb) ≈ 10-12 Hz, 3J(H8,H6) ≈ 5-7 Hz | These methylene protons are diastereotopic due to the adjacent chiral center (C6).[4][5] This non-equivalence results in distinct chemical shifts and a complex multiplet, often appearing as two separate doublet of doublets. |
| NH₂ (N7) | ~2.0 - 3.0 | br s | - | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent. They often appear as a broad singlet due to quadrupole broadening and exchange. |
| OH (O9) | ~4.5 - 5.5 | t | ~5 | The hydroxyl proton's chemical shift is also variable. It is expected to couple with the adjacent methylene protons (H8), resulting in a triplet, although this coupling can sometimes be broadened or absent due to rapid exchange.[6] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The predicted chemical shifts in DMSO-d₆ are presented in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-amino-2-(thiazol-4-yl)ethanol in DMSO-d₆
| Atom Number | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150 - 155 | The C2 carbon of the thiazole ring is significantly deshielded due to its position between the electronegative sulfur and nitrogen atoms.[7][8] |
| C4 | ~145 - 150 | The C4 carbon, being substituted and part of the double bond system, also resonates at a low field.[7][8] |
| C5 | ~110 - 115 | The C5 carbon is generally the most shielded of the thiazole ring carbons.[7][8] |
| C6 | ~55 - 60 | This methine carbon is attached to the amino group and the thiazole ring, placing its resonance in the typical range for such carbons. |
| C8 | ~65 - 70 | The methylene carbon bearing the hydroxyl group is expected in this region, influenced by the electronegative oxygen atom.[9] |
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of (R)-2-amino-2-(thiazol-4-yl)ethanol, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified (R)-2-amino-2-(thiazol-4-yl)ethanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, low-water content solvent is crucial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[10]
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.[11]
-
Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of at least 5 times the longest T1 should be used.[12]
-
Number of Scans (NS): 8-16 scans for a standard spectrum. More scans may be needed for dilute samples.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse-acquire experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration.
-
-
3. Data Processing:
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phase and baseline correct the spectra carefully.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the NMR analysis workflow.
Caption: Experimental workflow for NMR analysis.
Conclusion
This in-depth technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of (R)-2-amino-2-(thiazol-4-yl)ethanol, along with a robust experimental protocol for data acquisition. The predicted chemical shifts, multiplicities, and coupling constants serve as a valuable reference for researchers working with this compound and its analogs. The key features to note are the characteristic signals of the thiazole ring and the diastereotopic nature of the methylene protons in the amino ethanol side chain, which is a direct consequence of the molecule's chirality. By following the outlined experimental workflow, researchers can confidently acquire and interpret high-quality NMR data, which is essential for the unambiguous structural and stereochemical characterization of this important chiral building block.
References
-
Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020). Retrieved from University of Virginia website: [Link]
-
HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved from [Link]
-
The diastereotopic proton of methylene groups in chiral amino alcohol‐benzimidazole hybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (2020). Anasazi Instruments. Retrieved from [Link]
-
qNMR Internal Standard Reference Data (ISRD). (2019). BIPM. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. Retrieved from [Link]
-
1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
Which solvents I should use for taking NMR of amino acid? (2017). ResearchGate. Retrieved from [Link]
-
¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
¹H and ¹³C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. (2012). The Journal of Organic Chemistry. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
-
How to Choose Deuterated NMR Solvents. (2026). Isotope Science / Alfa Chemistry. Retrieved from [Link]
-
Long-Lived States of Methylene Protons in Achiral Molecules. (n.d.). arXiv. Retrieved from [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). Retrieved from [Link]
-
J-coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. Retrieved from [Link]
-
A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(4)/[13].pdf]([Link]13].pdf)
-
Diastereotopic effect of the methylene protons in N-ortho-substituted-N-β-cyanoethylanilides. (n.d.). Retrieved from [Link]
-
Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. (2026). MDPI. Retrieved from [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Predicting ¹³C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A. Retrieved from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved from [Link]
-
J-Coupling. (n.d.). Retrieved from [Link]
-
¹H and ¹³C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. (2012). PubMed. Retrieved from [Link]
-
Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Overlaid partial ¹H NMR spectra and nonequivalent chemical shifts... (n.d.). ResearchGate. Retrieved from [Link]
-
¹³C NMR study of substituent effects in 1,2,4-thiadiazole and 1,2,4-thiadiazole derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Predict ¹H proton NMR spectra. (n.d.). NMRdb.org. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]
-
J-couplings. Measurement and Usage in Structure Determination. (2002). NMR Wiki. Retrieved from [Link]
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. rsc.org [rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. sibran.ru [sibran.ru]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 12. bipm.org [bipm.org]
- 13. pubs.acs.org [pubs.acs.org]
Receptor Binding Affinity of (R)-2-Amino-2-(thiazol-4-yl)ethanol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (R)-2-amino-2-(thiazol-4-yl)ethanol scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its derivatives are known to interact with several key receptors, exhibiting a range of biological activities. This technical guide provides an in-depth exploration of the receptor binding affinity of analogs based on this scaffold. We will delve into the primary receptor targets, dissect the structure-activity relationships (SAR) that govern binding affinity, provide a detailed protocol for determining this affinity experimentally, and discuss the interpretation of the resulting data. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.
Introduction to the (R)-2-Amino-2-(thiazol-4-yl)ethanol Scaffold
The (R)-2-amino-2-(thiazol-4-yl)ethanol core is characterized by a chiral amino alcohol moiety attached to a thiazole ring. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a common feature in many biologically active compounds and approved drugs.[1][2][3] This scaffold's structural rigidity and potential for diverse functionalization make it an attractive starting point for drug discovery. One of the most notable drugs featuring a related scaffold is Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder, which underscores the therapeutic potential of this chemical class.[4] The stereochemistry at the carbinolamine center is often crucial for potent receptor interaction, with the (R)-enantiomer frequently showing higher affinity for its biological targets.
Primary Receptor Targets
Analogs of (R)-2-amino-2-(thiazol-4-yl)ethanol primarily exhibit affinity for adrenergic receptors (ARs) , a class of G-protein coupled receptors (GPCRs) that mediate the effects of the catecholamines epinephrine and norepinephrine.[5] There is also potential for interaction with imidazoline receptors , given the structural similarities to other known imidazoline ligands.[6][7]
Adrenergic Receptors
Adrenergic receptors are subdivided into α and β subtypes, each with further classifications (α1, α2, β1, β2, β3). These receptors are involved in a wide array of physiological processes, including cardiovascular function, bronchodilation, and metabolic regulation.[5]
-
β-Adrenergic Receptors (β-ARs): Analogs of the (R)-2-amino-2-(thiazol-4-yl)ethanol scaffold are particularly known to interact with β-ARs, especially the β2 and β3 subtypes.[8]
-
β2-Adrenergic Receptor (β2-AR): Activation of β2-ARs, which are highly expressed in bronchial smooth muscle, leads to bronchodilation. This makes β2-AR agonists key therapeutics for asthma and COPD.[5][8]
-
β3-Adrenergic Receptor (β3-AR): This receptor is predominantly found in adipose tissue and the urinary bladder. Its activation stimulates lipolysis and relaxes the detrusor muscle, respectively.
-
Upon agonist binding, β-adrenergic receptors undergo a conformational change, activating the associated Gs protein. This stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA) and leading to downstream physiological responses.[8]
Imidazoline Receptors
Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline or related heterocyclic structure. There are three main classes: I1, I2, and I3.[7][9] The I1 receptor, in particular, is involved in the central regulation of blood pressure.[6][7] Given that some adrenergic ligands also show affinity for imidazoline receptors, this is a potential secondary or off-target interaction for the thiazol-4-yl-ethanolamine analogs that warrants investigation in comprehensive pharmacological profiling.
Structure-Activity Relationship (SAR) Analysis
The binding affinity of (R)-2-amino-2-(thiazol-4-yl)ethanol analogs is highly dependent on the nature and position of substituents on the core scaffold. The following diagram and table summarize key SAR insights.
Caption: Key points for chemical modification on the core scaffold.
| Moiety | Modification | Impact on Binding Affinity | Rationale |
| Ethanolamine Side Chain | (R)-Stereochemistry | Crucial for high affinity. | The specific 3D arrangement of the hydroxyl and amino groups is essential for optimal interaction with the chiral binding pocket of adrenergic receptors. |
| Amino Group (R1) | Large, lipophilic substituents | Generally increases potency, particularly for β-ARs. | These groups can form additional hydrophobic and van der Waals interactions within the receptor binding site. For example, a long alkyl chain or an aralkyl group can enhance affinity. |
| Thiazole Ring (R2) | Substitution at the 2-position | Can significantly alter affinity and selectivity. | The 2-position is a key vector for exploring further interactions. For instance, attaching another aromatic ring system can introduce new binding interactions.[10][11] |
| Aromatic Group (R3) | Substituents on the phenyl ring (if present as part of R1) | Fine-tunes affinity and selectivity. | Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence interactions with specific amino acid residues in the receptor.[12] |
Experimental Protocol: Competitive Radioligand Binding Assay for β2-AR
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[13][14] A competitive binding assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radiolabeled ligand.[8]
Principle of the Assay
This assay measures the competition between a fixed concentration of a high-affinity radiolabeled β2-AR antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) and varying concentrations of an unlabeled test compound for binding to the β2-AR.[8][13] The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled compound. By determining the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), the equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.[8]
Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Step-by-Step Methodology
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).[13]
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test Compounds: (R)-2-amino-2-(thiazol-4-yl)ethanol analogs, serially diluted.
-
Non-specific Binding (NSB) Control: A high concentration of a known β-AR antagonist (e.g., 10 µM Propranolol).[13]
-
Filtration System: Brandel or Millipore cell harvester with glass fiber filters.
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Preparation: On ice, dilute the cell membranes to the desired concentration (e.g., 10-25 µg of protein per well) in ice-cold Binding Buffer.[13] Prepare serial dilutions of the test compounds in the same buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding (TB): Cell membranes + Radioligand + Binding Buffer.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled antagonist (e.g., Propranolol).[13]
-
Competition: Cell membranes + Radioligand + Serial dilutions of test compound.
-
-
Initiate Reaction: Add the radioligand (at a concentration near its Kd) to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.[13]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Washing: Immediately wash the filters 3-4 times with ice-cold Binding Buffer to minimize non-specific binding to the filter itself.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.
-
Quantification: Measure the radioactivity (in Counts Per Minute, CPM) of each filter using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response" model to determine the IC50 value. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value represents the binding affinity of the test compound for the receptor. It is a more absolute measure than the IC50 as it accounts for the concentration and affinity of the radioligand used in the assay. Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[8]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Interpretation of Results:
-
A lower Ki value indicates a higher binding affinity of the analog for the receptor.
-
By comparing the Ki values of different analogs, researchers can quantitatively assess the impact of specific structural modifications on receptor binding, thereby guiding the optimization of lead compounds.
Conclusion and Future Directions
The (R)-2-amino-2-(thiazol-4-yl)ethanol scaffold is a validated platform for the development of potent ligands targeting adrenergic and potentially other receptor systems. A thorough understanding of the structure-activity relationships, coupled with robust experimental techniques like competitive radioligand binding assays, is fundamental to advancing these analogs from initial hits to clinical candidates. Future research should focus on exploring novel substitutions to enhance both affinity and selectivity for specific receptor subtypes, as well as conducting functional assays to characterize the downstream signaling effects of these compounds (i.e., determining whether they are agonists, antagonists, or allosteric modulators). This integrated approach will continue to unlock the therapeutic potential of this important chemical class.
References
- BenchChem. (n.d.). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.
- Mills, W. R., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments.
- Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols.
- Guy,enet, P. G. (1997). The imidazoline receptor in control of blood pressure by clonidine and allied drugs. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
- Volkova, Y., et al. (2019). Development of 1,3-thiazole analogues of imidazopyridines as potent positive allosteric modulators of GABAA receptors. Bioorganic Chemistry.
- Akhtar, M. J., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry.
- Wikipedia. (n.d.). Imidazoline receptor.
- Li, J., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
- Cayman Chemical. (n.d.). Human Adrenoceptor Beta 2 Reporter Assay System (ADRB2).
- De Pádova, G., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry.
- Kareppanavar, N. A., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Research Journal of Pharmacy and Technology.
- Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry.
- Vasile, C. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences.
- Reddy, T. S., et al. (2014). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
- Labome. (2022). Receptor-Ligand Binding Assays.
- Head, G. A., et al. (2008). Imidazoline Receptors, Novel Agents and Therapeutic Potential. Cardiovascular & Hematological Agents in Medicinal Chemistry.
- Vasile, C. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Tocris Bioscience. (n.d.). Imidazoline Receptors.
- Gao, M., et al. (2014). Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging. ACS Chemical Neuroscience.
- EvitaChem. (n.d.). (r)-2-Amino-2-(thiazol-2-yl)ethanol.
- Wang, G., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances.
- ResearchGate. (n.d.). Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring.
- El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Pharmaffiliates. (n.d.). (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide Tetrahydrochloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. evitachem.com [evitachem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archives.ijper.org [archives.ijper.org]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assays [labome.com]
A Senior Application Scientist's Guide to the Preclinical Pharmacokinetic Evaluation of (R)-2-amino-2-(thiazol-4-yl)ethanol
An In-Depth Technical Guide to the Pharmacokinetic Properties of (R)-2-amino-2-(thiazol-4-yl)ethanol
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] (R)-2-amino-2-(thiazol-4-yl)ethanol is a chiral small molecule belonging to this important class. A comprehensive understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for its progression as a potential drug candidate. This guide provides a technical framework for researchers and drug development professionals, outlining the critical experimental and analytical strategies required to thoroughly characterize the pharmacokinetic properties of (R)-2-amino-2-(thiazol-4-yl)ethanol. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights grounded in established preclinical data for analogous compounds.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The thiazole ring is a five-membered heterocycle that is present in numerous natural and synthetic compounds of medicinal importance, including Vitamin B1 (Thiamine).[1] The 2-aminothiazole (2-AMT) derivatives, in particular, have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities.[1][3][4] These activities span from antimicrobial and antifungal to anticancer and neuroprotective effects, making the 2-AMT scaffold a privileged structure in drug discovery.[1][2]
The therapeutic potential of any 2-AMT derivative is intrinsically linked to its pharmacokinetic behavior. Favorable PK properties ensure that the molecule reaches its target site of action in sufficient concentration and for an adequate duration to elicit the desired pharmacological response, while minimizing off-target effects. This guide will, therefore, focus on the essential studies required to build a robust pharmacokinetic profile for (R)-2-amino-2-(thiazol-4-yl)ethanol.
Predicted Pharmacokinetic Profile based on 2-Aminothiazole Analogs
Absorption and Bioavailability
The antiprion 2-AMT analogs demonstrated good oral exposure, with high concentrations detected in both plasma and, significantly, the brain after oral dosing.[5][6] This suggests that (R)-2-amino-2-(thiazol-4-yl)ethanol is also likely to be orally bioavailable. The reported absolute bioavailability for these analogs ranged from 27% to 40% in mice.[5][6]
Distribution
A critical aspect for many drug candidates, especially those targeting the central nervous system (CNS), is their ability to cross the blood-brain barrier. The aforementioned 2-AMT analogs showed high brain concentrations, indicating efficient CNS penetration.[5][6] Furthermore, these compounds were found not to be substrates for the P-glycoprotein (P-gp) efflux transporter (MDR1), a key factor in limiting brain exposure of many xenobiotics.[5][6] This is a promising indicator for (R)-2-amino-2-(thiazol-4-yl)ethanol, suggesting it may also bypass this common mechanism of CNS exclusion.
Metabolism
In vitro studies using liver microsomes are a standard method for assessing metabolic stability. The antiprion 2-AMT analogs exhibited moderate to good stability in mouse liver microsomes, with half-lives ranging from 30 to over 60 minutes.[5][6] The primary metabolites observed were ring-hydroxylated species, a common metabolic pathway for aromatic heterocyclic compounds mediated by cytochrome P450 (CYP) enzymes.[5][6]
Excretion
While specific excretion data for the antiprion analogs is not detailed in the provided sources, the metabolic profile suggests that the primary route of elimination is likely to be through metabolism followed by renal and/or biliary clearance of the more polar metabolites.
Table 1: Summary of Pharmacokinetic Parameters for Antiprion 2-Aminothiazole Analogs in Mice [5][6]
| Parameter | Observed Range/Value | Implication for (R)-2-amino-2-(thiazol-4-yl)ethanol |
| Oral Bioavailability | 27-40% | Likely to be orally bioavailable. |
| Brain Penetration | High concentrations in brain | Potential for CNS activity. |
| P-gp Substrate | No | Reduced likelihood of active efflux from the brain. |
| Liver Microsomal Stability | 30 to >60 minutes | Moderate to good metabolic stability expected. |
| Primary Metabolites | Ring hydroxylated species | Metabolism likely mediated by CYP450 enzymes. |
In-Depth Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of (R)-2-amino-2-(thiazol-4-yl)ethanol, a series of in vitro and in vivo studies are required. The following protocols are designed to be self-validating and provide a comprehensive understanding of the compound's ADME properties.
In Vitro ADME Studies
Rationale: This assay provides an early indication of the compound's susceptibility to phase I metabolism and helps predict its in vivo clearance.
Protocol:
-
Prepare a stock solution of (R)-2-amino-2-(thiazol-4-yl)ethanol in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound (typically at 1 µM) with pooled liver microsomes (from human and relevant preclinical species, e.g., mouse, rat) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Rationale: The extent of binding to plasma proteins influences the free (unbound) fraction of the drug, which is available to exert its pharmacological effect and be cleared.
Protocol:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add (R)-2-amino-2-(thiazol-4-yl)ethanol to plasma from the desired species (human, mouse, rat).
-
Place the plasma-drug mixture in the sample chamber of the RED device and buffer in the buffer chamber.
-
Incubate at 37°C until equilibrium is reached (typically 4-6 hours).
-
Collect samples from both chambers and determine the concentration of the compound by LC-MS/MS.
-
Calculate the fraction unbound (fu).
Rationale: To confirm the prediction from analog data, this assay determines if the compound is a substrate for the P-gp efflux transporter.
Protocol:
-
Utilize a cell-based bidirectional transport assay using Caco-2 or MDCK-MDR1 cell monolayers.
-
Add (R)-2-amino-2-(thiazol-4-yl)ethanol to either the apical (A) or basolateral (B) side of the cell monolayer.
-
After a defined incubation period, measure the amount of compound transported to the opposite side.
-
Calculate the apparent permeability coefficients for both directions (Papp A→B and Papp B→A).
-
An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests active transport.
In Vivo Pharmacokinetic Studies
Rationale: These studies provide definitive data on the compound's behavior in a living organism, integrating all ADME processes.
Protocol (Rodent Model):
-
Administer (R)-2-amino-2-(thiazol-4-yl)ethanol to a cohort of mice or rats via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
For brain penetration studies, collect brain tissue at the same time points.
-
Extract the compound from plasma and brain homogenates.
-
Quantify the concentration of (R)-2-amino-2-(thiazol-4-yl)ethanol using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (F%).
Visualization of Experimental Workflows
In Vitro Metabolic Stability Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
While the precise pharmacokinetic properties of (R)-2-amino-2-(thiazol-4-yl)ethanol remain to be experimentally determined, the available data on analogous 2-aminothiazole derivatives provide a strong foundation for predicting its likely ADME profile. The expectation of good oral bioavailability, CNS penetration, and moderate metabolic stability makes it an intriguing candidate for further investigation. The experimental protocols outlined in this guide offer a robust framework for a comprehensive preclinical pharmacokinetic evaluation. A thorough understanding of these properties is a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
-
Lu, D., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(6), 1478-1491. Available at: [Link]
-
Gallardo-Godoy, A., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. PMC. Available at: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
Chavan, S. S., et al. (2024). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 14(1), 162-171. Available at: [Link]
-
Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]
-
Gomółka, A., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5849. Available at: [Link]
-
Ayati, A., et al. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 12(1), 1-22. Available at: [Link]
-
El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Takasu, T., et al. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647. Available at: [Link]
-
Yele, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-18. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 317-348. Available at: [Link]
-
Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1234. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-aminothiazole. Retrieved from [Link]
-
Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4882. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide Tetrahydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinically important drugs containing the 2-amino-thiazol-4-yl-ethyl moiety claimed in patents. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, chiral β-amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and serve as important chiral ligands in asymmetric catalysis.[5][6] The convergence of these two pharmacophores in a single molecule, such as (R)-2-amino-2-(thiazol-4-yl)ethanol, presents a compelling target for drug discovery and development. This technical guide provides a comprehensive overview of a plausible and scientifically grounded approach to the discovery and enantioselective synthesis of this important chiral molecule.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of (R)-2-amino-2-(thiazol-4-yl)ethanol (1) suggests a convergent synthetic strategy. The key chiral center can be installed via an asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(thiazol-4-yl)ethanone (2). This prochiral ketone can, in turn, be synthesized from a suitable α-haloketone and thiourea through the well-established Hantzsch thiazole synthesis. This disconnection leads back to simple, readily available starting materials.
Caption: Retrosynthetic analysis of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Part 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a robust and widely used method for the construction of the thiazole ring.[7] In this proposed synthesis, the key intermediate, 2-amino-1-(thiazol-4-yl)ethanone (2), can be prepared from a suitable 3-carbon building block that can be functionalized to the α-haloketone, which then undergoes cyclocondensation with a thiourea equivalent. A plausible precursor is 1,3-dichloroacetone.
Experimental Protocol: Synthesis of 2-amino-1-(thiazol-4-yl)ethanone (2)
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[7][8]
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: The flask is charged with thioformamide (1.0 eq) and ethanol (100 mL).
-
Addition of Dichloroacetone: 1,3-Dichloroacetone (1.1 eq) is dissolved in ethanol (20 mL) and added dropwise to the stirred solution of thioformamide at room temperature over 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is suspended in a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 2-amino-1-(thiazol-4-yl)ethanone (2). Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Caption: Workflow for the Hantzsch synthesis of the ketone intermediate.
Part 2: Asymmetric Reduction to (R)-2-amino-2-(thiazol-4-yl)ethanol
The enantioselective reduction of the prochiral α-amino ketone (2) is the critical step to establish the desired (R)-stereochemistry. Asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst is a highly effective and well-documented method for this transformation, often providing high enantiomeric excess (ee) and yields.[9]
Causality Behind Experimental Choices
The choice of a ruthenium catalyst, specifically one with a chiral diamine ligand, is based on its proven efficacy in the asymmetric reduction of ketones. The transfer hydrogenation protocol, typically using a mixture of formic acid and triethylamine as the hydrogen source, is operationally simple and avoids the need for high-pressure hydrogenation equipment.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-amino-1-(thiazol-4-yl)ethanone (2)
This protocol is based on established methods for the asymmetric transfer hydrogenation of α-amino ketones.[9][10]
-
Catalyst Preparation: In a separate flask, the chiral ruthenium catalyst, for example, RuCl, is prepared according to literature procedures.
-
Reaction Setup: A 100 mL round-bottom flask is charged with 2-amino-1-(thiazol-4-yl)ethanone (2) (1.0 eq) and the chiral ruthenium catalyst (0.01 eq).
-
Solvent and Hydrogen Source: A 5:2 mixture of formic acid and triethylamine (azeotropic mixture) is added as both the solvent and the hydrogen source.
-
Reaction: The reaction mixture is stirred at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. The reaction progress is monitored by TLC or HPLC.
-
Workup: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield (R)-2-amino-2-(thiazol-4-yl)ethanol (1). The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for the asymmetric transfer hydrogenation.
Data Presentation
| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| 2 | C₅H₄N₂OS | 140.16 | 7.5-8.5 (thiazole-H), 4.0-4.5 (CH₂), 5.0-6.0 (NH₂) | [M+H]⁺ 141.0 |
| 1 | C₅H₈N₂OS | 144.19 | 7.0-8.0 (thiazole-H), 4.5-5.0 (CH), 2.5-3.5 (CH₂), 2.0-3.0 (NH₂, OH) | [M+H]⁺ 145.0 |
Note: Expected NMR chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Conclusion
The discovery and enantioselective synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol can be achieved through a robust and efficient synthetic sequence. The strategic application of the Hantzsch thiazole synthesis provides a reliable method for constructing the core heterocyclic structure, while the use of asymmetric transfer hydrogenation offers a powerful tool for establishing the critical stereocenter with high enantioselectivity. This technical guide outlines a clear and reproducible pathway for the synthesis of this valuable chiral building block, paving the way for its application in drug discovery and development.
References
-
One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. PMC. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Chemistry Portal. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
-
Asymmetric catalytic alkynylation of thiazolones and azlactones for synthesis of quaternary α-amino acid precursors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
- A novel method for synthesis of optically pure beta-amino alcohols.
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. [Link]
-
Catalytic asymmetric synthesis of β-triazolyl amino alcohols by asymmetric transfer hydrogenation of α-triazolyl amino alkanones. ResearchGate. [Link]
-
Asymmetric catalytic synthesis of enantiopure N-protected 1,2-amino alcohols. PubMed. [Link]
-
Asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with a chiral dipeptide-based Brønsted base catalyst. Chemical Science (RSC Publishing). [Link]
-
Asymmetric Synthesis of r-Amino Acids via Cinchona Alkaloid-Catalyzed Kinetic Resolution of Urethane. Brandeis University. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
-
ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE. Scilit. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]
-
2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. Highly Enantioselective Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scihorizon.com [scihorizon.com]
Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of the chiral amino alcohol (R)-2-amino-2-(thiazol-4-yl)ethanol, a key building block in the development of various pharmacologically active molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible two-step synthetic route. The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic structure, followed by a highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation to yield the desired (R)-enantiomer with high optical purity. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific chiral amino alcohol, (R)-2-amino-2-(thiazol-4-yl)ethanol, is of particular interest as a crucial intermediate in the synthesis of modern pharmaceuticals. The precise stereochemical configuration of this molecule is often critical for its biological function and efficacy, making its enantioselective synthesis a key challenge and a topic of significant importance in synthetic organic chemistry.
This application note details a reliable and efficient two-step synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol. The synthetic strategy is outlined below:
-
Step 1: Hantzsch Thiazole Synthesis of the prochiral ketone, 2-amino-1-(thiazol-4-yl)ethanone hydrochloride.
-
Step 2: Asymmetric Transfer Hydrogenation of the prochiral ketone to furnish the target (R)-2-amino-2-(thiazol-4-yl)ethanol.
This protocol is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry and provides detailed explanations to ensure successful execution.
Synthetic Workflow
The overall synthetic pathway is depicted in the following workflow diagram:
Caption: Overall workflow for the synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1-(thiazol-4-yl)ethanone hydrochloride
This step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring from an α-haloketone and a thioamide.[1][2]
Materials:
-
1,3-Dichloroacetone
-
Thiourea
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Activated carbon
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 eq) in ethanol (200 mL).
-
To this solution, add thiourea (1.1 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Redissolve the crude solid in a minimal amount of hot ethanol and treat with activated carbon.
-
Filter the hot solution and allow it to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration and wash with cold diethyl ether.
-
To prepare the hydrochloride salt for the subsequent step, dissolve the free base in a minimal amount of ethanol and add concentrated hydrochloric acid dropwise until the pH is acidic. The hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-amino-1-(thiazol-4-yl)ethanone hydrochloride as a solid.
Step 2: Asymmetric Transfer Hydrogenation to (R)-2-amino-2-(thiazol-4-yl)ethanol
This crucial step establishes the desired stereochemistry through the asymmetric reduction of the prochiral ketone using a chiral ruthenium catalyst. Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones.[3]
Materials:
-
2-Amino-1-(thiazol-4-yl)ethanone hydrochloride
-
(R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine-ruthenium(II) chloride complex [(R,R)-TsDPEN-Ru]
-
Formic acid
-
Triethylamine
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1-(thiazol-4-yl)ethanone hydrochloride (1.0 eq) and the (R,R)-TsDPEN-Ru catalyst (0.01 eq).
-
Add a freshly prepared 5:2 mixture of formic acid and triethylamine (as the hydrogen source) and methanol as the solvent.
-
Stir the reaction mixture at 40-50 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford (R)-2-amino-2-(thiazol-4-yl)ethanol.
Quantitative Data Summary
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Asymmetric Transfer Hydrogenation |
| Starting Material | 1,3-Dichloroacetone | 2-Amino-1-(thiazol-4-yl)ethanone HCl |
| Key Reagent | Thiourea | (R,R)-TsDPEN-Ru catalyst |
| Solvent | Ethanol | Methanol |
| Reaction Temperature | ~78 °C (Reflux) | 40-50 °C |
| Reaction Time | 3-4 hours | 12-24 hours |
| Typical Yield | 70-80% | 85-95% |
| Enantiomeric Excess | N/A | >98% |
Characterization of (R)-2-amino-2-(thiazol-4-yl)ethanol
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter will confirm the (R)-configuration.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of (R)-2-amino-2-(thiazol-4-yl)ethanol. By employing the Hantzsch thiazole synthesis followed by a highly enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation, this valuable chiral building block can be obtained in high yield and excellent optical purity. This guide is intended to support researchers in the fields of medicinal chemistry and drug development by providing a practical and well-documented synthetic procedure.
References
-
PubMed. (2009). Highly enantioselective and diastereoselective synthesis of chiral amino alcohols by ruthenium-catalyzed asymmetric hydrogenation of alpha-amino aliphatic ketones. [Link]
-
ACS Publications. (2007). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. [Link]
-
Wanbin Zhang Group. (2010). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. [Link]
-
ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. [Link]
-
PubMed. (2006). Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. [Link]
-
ACS Publications. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. [Link]
-
IntechOpen. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]
-
SynArchive. (2026). Hantzsch Thiazole Synthesis. [Link]
-
RSC Publishing. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. [Link]
-
Organic Chemistry Portal. (Date not available). Thiazole synthesis. [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Wikipedia. (Date not available). 2-Aminothiazole. [Link]
-
European Journal of Organic Chemistry. (Date not available). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]
Sources
asymmetric synthesis techniques for (r)-2-amino-2-(thiazol-4-yl)ethanol
An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol
Prepared by a Senior Application Scientist
This document provides a comprehensive technical overview of validated methodologies for the asymmetric synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol, a critical chiral intermediate in pharmaceutical manufacturing. The guide is intended for researchers, chemists, and process development professionals, offering a blend of theoretical principles, field-proven insights, and detailed experimental protocols.
Introduction: The Significance of (R)-2-amino-2-(thiazol-4-yl)ethanol
(R)-2-amino-2-(thiazol-4-yl)ethanol is a high-value chiral building block, most notably utilized in the synthesis of Mirabegron, a β3 adrenergic agonist for the treatment of overactive bladder.[1][2] The precise stereochemistry of the amino alcohol moiety is paramount, as the (R)-enantiomer is responsible for the desired pharmacological activity, while the (S)-enantiomer may be inactive or introduce undesirable off-target effects.[3] Consequently, robust and efficient asymmetric synthesis techniques are critical for producing this intermediate in high enantiomeric purity on both laboratory and industrial scales.
This guide explores three principal strategies for achieving high stereocontrol in the synthesis of this target molecule:
-
Catalytic Asymmetric Transfer Hydrogenation: A direct and atom-economical method for reducing a prochiral ketone.
-
Enzymatic Kinetic Resolution: A biocatalytic approach that leverages enzyme stereoselectivity to separate enantiomers.
-
Chiral Auxiliary-Mediated Synthesis: A classic and reliable method that uses a recoverable chiral moiety to direct a diastereoselective transformation.
Strategy 1: Catalytic Asymmetric Transfer Hydrogenation
This strategy involves the enantioselective reduction of the prochiral precursor, 2-amino-1-(thiazol-4-yl)ethanone. Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a simple hydrogen donor (e.g., formic acid or isopropanol) in the presence of a chiral transition metal catalyst to achieve high enantioselectivity under mild conditions.
Core Principle & Mechanistic Insight
The success of this method hinges on the formation of a chiral transition metal complex that preferentially binds to one face of the ketone substrate. The catalyst, typically a Ruthenium(II) complex with a chiral diamine ligand like N-tosyl-1,2-diphenylethylenediamine (TsDPEN), facilitates the transfer of a hydride from the hydrogen donor to the carbonyl carbon. The stereochemical outcome is dictated by the specific configuration of the chiral ligand, which creates a sterically defined environment around the metal center. For the synthesis of the (R)-alcohol, the (R,R)-TsDPEN ligand is employed.[1]
Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Catalytic Asymmetric Transfer Hydrogenation.
Detailed Protocol: Asymmetric Transfer Hydrogenation
Materials:
-
2-amino-1-(thiazol-4-yl)ethanone hydrochloride
-
[RuCl₂(p-cymene)]₂ (Ruthenium catalyst precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
Formic acid/Triethylamine azeotrope (5:2 mixture) as hydrogen source and solvent
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation: In an inert atmosphere glovebox or under a nitrogen stream, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN to a reaction vessel.
-
Reaction Setup: Add the formic acid/triethylamine azeotrope to the vessel and stir the mixture until the catalyst and ligand are fully dissolved, forming the active chiral catalyst complex.
-
Substrate Addition: Add the 2-amino-1-(thiazol-4-yl)ethanone hydrochloride salt to the reaction mixture.
-
Scientist's Note: The use of the hydrochloride salt is common for aminoketones to improve stability. The triethylamine in the solvent mixture serves as both a component of the hydrogen donor system and to neutralize the HCl salt in situ.
-
-
Reaction: Seal the vessel and heat the mixture to 40°C with continuous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 20-24 hours).[1]
-
Workup: Cool the reaction to room temperature. Carefully basify the mixture by adding an aqueous solution of NaOH until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude (R)-2-amino-2-(thiazol-4-yl)ethanol can be further purified by crystallization or column chromatography to achieve high chemical and enantiomeric purity.
Strategy 2: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on a chiral catalyst or reagent (in this case, an enzyme) that reacts at a significantly different rate with each enantiomer. In this application, the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.
Core Principle & Mechanistic Insight
Lipases are commonly used for this purpose due to their broad substrate tolerance and high stereoselectivity. Candida antarctica lipase B (CALB) is particularly effective.[1] The enzyme's active site is inherently chiral and will preferentially bind the (S)-enantiomer of the amino alcohol in an orientation that facilitates acylation from an acyl donor (e.g., ethyl acetate). The (R)-enantiomer fits poorly into the active site, and its acylation is kinetically disfavored. This results in the transformation of the (S)-alcohol into an (S)-ester, while the (R)-alcohol remains largely untouched. The chemical difference between the remaining alcohol and the newly formed ester allows for straightforward separation.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic (R,S)-2-amino-2-(thiazol-4-yl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether, THF)
-
Buffers and reagents for separation
Procedure:
-
Reaction Setup: To a solution of racemic (R,S)-2-amino-2-(thiazol-4-yl)ethanol in an anhydrous organic solvent, add the acyl donor.
-
Scientist's Note: Vinyl acetate is often a superior acyl donor as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the acylation effectively irreversible and driving the reaction forward.
-
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture. Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, improving process economy.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress closely using chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining (R)-alcohol.
-
Trustworthiness Check: Exceeding 50% conversion will result in the acylation of the less-favored (R)-enantiomer, which will decrease both the yield and the enantiomeric excess of the desired product.
-
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Separation: Concentrate the filtrate. The desired (R)-alcohol and the (S)-acetate can now be separated. This is typically achieved by column chromatography, exploiting the polarity difference between the alcohol and the ester. Alternatively, an acid-base extraction can be used to separate the basic amino alcohol from the neutral ester.
-
Isolation: After separation, the fractions containing the (R)-alcohol are combined and the solvent is evaporated to yield the final product. The (S)-acetate can also be isolated and the acetyl group can be hydrolyzed to recover the (S)-alcohol if desired.
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This diastereoselective approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate.[3][4] The auxiliary's inherent chirality then directs subsequent bond formations to occur on a specific face of the molecule, creating a new stereocenter with high control. The auxiliary is cleaved in a final step to reveal the enantiomerically enriched product and can often be recovered.
Core Principle & Mechanistic Insight
A highly effective method utilizes a Nickel(II) complex of a Schiff base formed between glycine and a chiral ligand derived from proline.[1] This complex acts as a chiral glycine equivalent. The planar Ni(II) complex locks the conformation of the glycine Schiff base, and the chiral proline-derived portion effectively shields one face of the α-carbon. Deprotonation with a base generates a chiral nucleophilic enolate, which then undergoes stereocontrolled alkylation with 4-(bromomethyl)thiazole. The bulky chiral ligand directs the incoming electrophile to the less sterically hindered face, leading to the formation of one diastereomer in high excess. Subsequent hydrolysis of the complex cleaves the auxiliary and reduces the intermediate to yield the final (R)-amino alcohol.
Workflow for Chiral Auxiliary-Mediated Synthesis
Sources
- 1. evitachem.com [evitachem.com]
- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of (R)-2-Amino-2-(thiazol-4-yl)ethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Thiazolyl Amino Alcohols
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks, which can impart stereochemical control during a synthetic sequence, are invaluable tools in this endeavor. Among these, (R)-2-amino-2-(thiazol-4-yl)ethanol stands out as a versatile and strategic starting material. This molecule uniquely combines the structural features of a chiral 1,2-amino alcohol with a thiazole moiety, a heterocycle of significant medicinal importance.[1] The thiazole ring is a privileged scaffold found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2]
The primary utility of (R)-2-amino-2-(thiazol-4-yl)ethanol lies in its potential to serve as a chiral auxiliary. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter is established, the auxiliary can be cleanly removed, yielding an enantiomerically enriched product.[3] This application note provides a comprehensive guide to the properties of (R)-2-amino-2-(thiazol-4-yl)ethanol and detailed protocols for its application as a chiral building block in asymmetric synthesis. While this specific molecule is a known intermediate in the synthesis of pharmaceuticals like Mirabegron, this guide will focus on its broader potential as a chiral auxiliary, drawing parallels with well-established methodologies for other chiral 1,2-amino alcohols.[4]
Physicochemical Properties of (R)-2-Amino-2-(thiazol-4-yl)ethanol
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The following table summarizes key data for (R)-2-amino-2-(thiazol-4-yl)ethanol.
| Property | Value | Source |
| IUPAC Name | (R)-2-amino-2-(1,3-thiazol-4-yl)ethanol | - |
| Molecular Formula | C₅H₈N₂OS | [4] |
| Molecular Weight | 144.20 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents (e.g., alcohols, THF, DMF) and aqueous acid. | Inferred |
| Chirality | Contains one stereocenter with (R)-configuration. | [4] |
Core Application: Asymmetric Synthesis via a Chiral Auxiliary Strategy
The strategic value of (R)-2-amino-2-(thiazol-4-yl)ethanol as a chiral building block is most evident in its potential application as a chiral auxiliary. The general workflow for such a strategy is outlined below. This approach leverages the principles of diastereoselective enolate alkylation, a powerful method for constructing new carbon-carbon bonds with high stereocontrol.[5]
Figure 1. General workflow for the application of (R)-2-amino-2-(thiazol-4-yl)ethanol as a chiral auxiliary.
Causality in Experimental Design:
The success of this strategy hinges on several key principles:
-
Formation of a Rigid Scaffold: The initial N-acylation is followed by the formation of a rigid cyclic structure, such as an oxazolidinone, by reacting the hydroxyl group. This rigid framework is crucial for effective stereochemical communication from the auxiliary's stereocenter to the reacting enolate.
-
Facial Shielding: The thiazole group and other substituents on the auxiliary create a sterically hindered environment around the enolate. This steric bulk effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.[6] This directed attack is the basis for the high diastereoselectivity observed in such reactions.
-
Predictable Stereochemistry: The (R)-configuration of the starting amino alcohol dictates the absolute stereochemistry of the newly formed stereocenter in the product.
-
Efficient Cleavage and Recovery: A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product.[7] The ability to recover the auxiliary for reuse is also an important consideration for process efficiency and cost-effectiveness.
Experimental Protocols
The following protocols are model procedures based on well-established methods for other chiral 1,2-amino alcohols and the derivatization of 2-aminothiazoles.[1] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Acylation of (R)-2-Amino-2-(thiazol-4-yl)ethanol
This protocol describes the first step in preparing the chiral auxiliary for use in diastereoselective reactions.
Materials:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol
-
Acyl chloride or acid anhydride (e.g., propionyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve (R)-2-amino-2-(thiazol-4-yl)ethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-acyl derivative.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol outlines the key stereochemistry-defining step.
Materials:
-
N-acyl-(R)-2-amino-2-(thiazol-4-yl)ethanol derivative (from Protocol 1)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide or methyl iodide)
-
Anhydrous THF
-
Standard glassware for low-temperature, inert atmosphere reactions
Procedure:
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) to the stirred solution and continue stirring at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography.
-
Purify the major diastereomer by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step liberates the enantiomerically enriched product and allows for the recovery of the auxiliary.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/water solvent mixture
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (4.0 eq) and 30% hydrogen peroxide (4.0 eq).
-
Stir the reaction at 0 °C for 4-8 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the enantiomerically enriched carboxylic acid product with ethyl acetate (3x).
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Figure 2. Logical flow of the key stereoselective alkylation step.
Conclusion
(R)-2-Amino-2-(thiazol-4-yl)ethanol is a valuable chiral building block with significant potential in asymmetric synthesis. Its utility as a chiral auxiliary, as outlined in the model protocols above, provides a reliable and predictable method for the synthesis of enantiomerically enriched compounds. The combination of a robust chiral 1,2-amino alcohol framework and a medicinally relevant thiazole heterocycle makes it a compelling choice for researchers in drug discovery and process development. The protocols provided herein, based on established chemical principles, offer a solid foundation for the exploration and application of this versatile chiral building block.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. 1996 , 96 (2), 835–875. [Link]
-
Kryštof, V.; Trávníček, Z.; Hošek, J. 2-Aminothiazoles as Kinase Inhibitors. Current Medicinal Chemistry. 2014 , 21 (1), 106-127. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. 1981 , 103 (8), 2127–2129. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Aldrichimica Acta. 1997, 30 (1), 3-12.
-
Bredenkamp, M. W.; Holzapfel, C. W.; van Zyl, W. J. The chiral synthesis of thiazole amino acid enantiomers. Synthetic Communications. 1990 , 20 (15), 2235-2248. [Link]
-
No Added Chemicals. Chiral Auxiliary Controlled Reactions. 2016 . [Link]
-
Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. [Link]
-
Aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Ali, M. A.; et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 , 26(5), 1436. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. evitachem.com [evitachem.com]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. peptide.com [peptide.com]
Mastering the Challenge: High-Fidelity Peptide Coupling of (R)-2-Amino-2-(thiazol-4-yl)ethanol
An Application Note and Protocol for Researchers
Abstract
(R)-2-amino-2-(thiazol-4-yl)ethanol is a critical chiral building block in modern medicinal chemistry, valued for its role in constructing complex therapeutic agents. However, its unique structure, featuring a sterically demanding thiazole moiety adjacent to the nucleophilic amine and a secondary alcohol, presents significant challenges for standard peptide coupling protocols. This guide provides a comprehensive analysis of the critical parameters governing the successful acylation of (R)-2-amino-2-(thiazol-4-yl)ethanol. We delve into the rationale behind selecting optimal coupling reagents, bases, and solvents to maximize yield and purity while mitigating common side reactions such as O-acylation and epimerization of the coupling partner. Detailed, field-tested protocols using state-of-the-art reagents are provided to empower researchers in drug discovery and development to confidently incorporate this valuable synthon into their target molecules.
Foundational Principles & Unique Challenges
The fundamental goal of a peptide coupling reaction is the formation of a stable amide bond between a carboxylic acid and an amine. This is achieved by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[1][2] The general mechanism involves an activated intermediate, which is then aminolyzed to form the desired peptide bond.[1][3]
The coupling of (R)-2-amino-2-(thiazol-4-yl)ethanol, however, is complicated by several structural factors:
-
Steric Hindrance: The bulky thiazole ring can sterically shield the adjacent amino group, slowing down the rate of reaction and necessitating the use of highly reactive coupling reagents.[4][5]
-
Risk of Epimerization: While the chiral center of the amino alcohol itself is not at risk of epimerization under standard conditions, the activated N-protected amino acid being coupled is highly susceptible to racemization, especially during prolonged or aggressive activation.[6][7][8]
-
O-Acylation: The presence of a free hydroxyl group introduces a competing nucleophile. Under certain conditions, this can lead to the formation of an undesired ester byproduct, a process known as O-acylation.[9]
-
Heterocyclic Reactivity: The thiazole ring contains nitrogen and sulfur heteroatoms, which could potentially interact with or be degraded by highly reactive reagents, although this is less common with modern coupling agents.
Optimizing Reaction Conditions: A Strategic Guide
Success in coupling this challenging substrate hinges on the careful selection of reagents and reaction parameters.
The Choice of Coupling Reagent
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to overcome the steric hindrance presented by the thiazole group.[10] More potent, modern reagents are required.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU): These are among the most effective and widely used reagents.[4][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. It forms a highly reactive OAt active ester, which is more reactive than the OBt esters generated by HBTU or TBTU.[3] This enhanced reactivity is crucial for driving the coupling with sterically hindered amines to completion.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another excellent choice, generating O-6-ClBt esters that are more reactive than those from HBTU.[10]
-
-
Phosphonium Salts (PyBOP, PyAOP):
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a reliable reagent, though generally less reactive than HATU.[4]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) offers superior performance for challenging couplings compared to PyBOP.[4]
-
-
Oxyma-Based Reagents (COMU):
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that utilizes the OxymaPure leaving group. It offers high reactivity comparable to HATU with the added benefit of producing non-explosive and non-carcinogenic byproducts.[5]
-
| Reagent | Active Ester Formed | Reactivity Level | Key Advantages |
| HATU | OAt ester | Very High | Gold standard for difficult couplings; fast reaction rates.[3] |
| HCTU | O-6-ClBt ester | High | More reactive and often more cost-effective than HBTU.[10] |
| COMU | Oxyma ester | Very High | Excellent reactivity with a superior safety profile.[5] |
| PyBOP | OBt ester | Moderate-High | Effective, but largely superseded by HATU/COMU for hindered cases.[4] |
| DIC/Oxyma | Oxyma ester | Moderate | Cost-effective; improved safety over DIC/HOBt.[3] |
| Table 1: Comparison of Recommended Coupling Reagents. |
The Role of the Base
A tertiary amine base is required to deprotonate the carboxylic acid, allowing it to attack the coupling reagent.[3] The choice of base is critical to prevent side reactions.
-
Recommended: A non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is strongly preferred. Their bulkiness prevents them from causing significant epimerization of the activated amino acid via direct abstraction of the alpha-proton.[6]
-
Avoid: Less hindered bases like triethylamine (TEA) can increase the rate of epimerization.[6]
Solvent Selection
The solvent must effectively dissolve all reactants while facilitating the reaction.
-
N,N-Dimethylformamide (DMF) is the most common and generally effective solvent for peptide coupling reactions.[11]
-
N-Methyl-2-pyrrolidone (NMP) can be a superior choice for couplings involving aggregation-prone or poorly soluble sequences due to its stronger solvating properties.[10]
-
Dichloromethane (DCM) can also be used, particularly in solution-phase synthesis, but DMF is often preferred for its ability to dissolve the polar intermediates and reagents.
Temperature and Reaction Time
Steric hindrance can slow the reaction rate.[10]
-
Temperature: Most couplings are performed at room temperature (20-25°C). For particularly difficult cases, cooling the reaction to 0°C before adding the coupling reagent can help minimize epimerization during the initial activation phase. Gentle heating (e.g., to 40°C) can sometimes be used to drive a sluggish reaction to completion, but this should be done with caution as it can increase the risk of side reactions.[10]
-
Reaction Time: While many standard couplings are complete within 1-2 hours, coupling to (R)-2-amino-2-(thiazol-4-yl)ethanol may require longer reaction times, potentially from 4 hours to overnight. Reaction progress should always be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Mitigating Key Side Reactions
A successful protocol must actively suppress common side reactions.
// Main Path ActivatedAA [label="Activated N-Protected\nAmino Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Form\n(Loss of Chirality)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EpimerizedAA [label="Epimerized\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reagents Base [label="Excess Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections ActivatedAA -> Oxazolone [label="Intramolecular\nCyclization", color="#4285F4"]; Oxazolone -> Enolate [label="Proton Abstraction", color="#4285F4"]; Base -> Oxazolone [style=dashed, arrowhead=normal, color="#5F6368"]; Enolate -> EpimerizedAA [label="Re-protonation", color="#4285F4"];
{rank=same; ActivatedAA; Base;} } caption: "Mechanism of amino acid epimerization via oxazolone."
-
Epimerization: This is the most significant threat to the chiral integrity of the incoming amino acid.[6][8]
-
Mitigation:
-
Use coupling reagents that incorporate additives known to suppress racemization, such as HATU (contains HOAt) or COMU (contains Oxyma).[12]
-
Employ a hindered base like DIPEA.
-
Avoid excessive "pre-activation" times. The activated amino acid should be generated and used promptly.
-
Keep reaction temperatures as low as reasonably possible.[12]
-
-
-
O-Acylation: Acylation of the hydroxyl group on the amino alcohol.
-
Mitigation:
-
This side reaction is generally slower than N-acylation. Using a highly efficient coupling system (e.g., HATU) ensures that the desired N-acylation proceeds rapidly, outcompeting the O-acylation pathway.
-
If O-acylation is a persistent issue, a temporary protection strategy for the hydroxyl group (e.g., with a TBDMS or Trityl group) may be necessary, followed by a post-coupling deprotection step.
-
-
-
Guanidinylation: This occurs when excess uronium/aminium reagent (like HATU or HBTU) reacts directly with the free amine, capping it irreversibly.[2][13]
-
Mitigation:
-
Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling reagent relative to the carboxylic acid.
-
Add the activated amino acid solution to the amine component, rather than adding the coupling reagent to a mixture of the acid and amine. This ensures the carboxylic acid is activated first.
-
-
Recommended Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: High-Efficiency Coupling with HATU
This protocol is recommended for maximizing yield and minimizing reaction time, especially when dealing with valuable or complex substrates.
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (1.05 equivalents) in anhydrous DMF (use approximately 10 mL per mmol of the amino acid).
-
Add (R)-2-amino-2-(thiazol-4-yl)ethanol (1.0 equivalent).
-
Cool the solution to 0°C in an ice bath.
-
-
Activation and Coupling:
-
In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the main reaction flask containing the acid and amine.
-
Add the HATU solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction for the disappearance of the starting amine using LC-MS or TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure peptide product.
-
Protocol B: Cost-Effective Coupling with DIC/OxymaPure®
This protocol provides a balance of efficiency and cost-effectiveness, with an improved safety profile over older carbodiimide/HOBt methods.
-
Preparation:
-
In a round-bottom flask, dissolve the N-protected amino acid (1.2 equivalents) and OxymaPure® (Ethyl cyanohydroxyiminoacetate, 1.2 equivalents) in anhydrous DMF.
-
Stir for 5-10 minutes to ensure complete dissolution.
-
-
Activation and Coupling:
-
Add (R)-2-amino-2-(thiazol-4-yl)ethanol (1.0 equivalent) to the flask, followed by DIPEA (2.5 equivalents).
-
Cool the mixture to 0°C.
-
Add Diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction by LC-MS or TLC. The byproduct, diisopropylurea (DIU), is soluble in DMF but may precipitate during work-up.
-
Dilute the mixture with ethyl acetate. Filter off any precipitated DIU.
-
Perform aqueous washes as described in Protocol A (citric acid, sodium bicarbonate, brine).
-
-
Purification:
-
Dry, concentrate, and purify the crude product via flash column chromatography as described in Protocol A.
-
// Define nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Dissolve N-Protected AA\n & Amino Alcohol in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add Base\n(e.g., DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_coupler [label="Add Coupling Reagent\n(e.g., HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at RT\n(4-18h)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Reaction\n(LC-MS / TLC)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acid/Base Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify via Flash\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges start -> reagents; reagents -> cool; cool -> add_base; add_base -> add_coupler; add_coupler -> react; react -> monitor; monitor -> workup [label="Complete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> end; } caption: "Experimental workflow for peptide coupling."
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Insufficient reaction time. 3. Deactivated reagents (hydrolysis). | 1. Switch to a more powerful reagent like HATU or COMU. 2. Extend the reaction time to 24 hours and monitor. 3. Use fresh, anhydrous solvents and new vials of coupling reagents. |
| Significant Epimerization Detected | 1. Base is too strong or not hindered (e.g., TEA). 2. Excessive pre-activation time. 3. High reaction temperature. | 1. Switch to DIPEA or 2,4,6-Collidine. 2. Add the coupling reagent directly to the mixture of acid, amine, and base at 0°C. 3. Maintain the reaction at room temperature or below. |
| O-Acylated Byproduct Observed | 1. Reaction is too slow, allowing the less reactive -OH to compete. 2. Use of a highly activating but less selective reagent system. | 1. Use HATU to accelerate the desired N-acylation. 2. Consider temporary protection of the hydroxyl group if the problem persists across multiple conditions. |
| Starting Amine Remains | 1. Steric hindrance is too great for the chosen conditions. 2. Stoichiometry error. | 1. Increase equivalents of acid and coupling reagent to 1.5. 2. Re-verify the mass and molar calculations of all reactants. |
References
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
- Veranova. (2025, October 21). A Glimpse into the Development of Peptide Coupling Reagents.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Karthikeyan, S., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
- Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049.
- TCI Chemicals. (n.d.). Epimerization of Peptide.
- Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27.
- AAPPTec. (n.d.). Coupling Reagents.
- Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis.
- Duengo, S., et al. (2023). Epimerisation in Peptide Synthesis. Semantic Scholar.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. chempep.com [chempep.com]
- 5. veranova.com [veranova.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. peptide.com [peptide.com]
catalytic applications of (r)-2-amino-2-(thiazol-4-yl)ethanol ligands
An In-Depth Guide to the Catalytic Applications of (R)-2-Amino-2-(thiazol-4-yl)ethanol Ligands
Introduction: A Privileged Scaffold for Asymmetric Catalysis
(R)-2-amino-2-(thiazol-4-yl)ethanol is a chiral β-amino alcohol that has emerged as a significant ligand in the field of asymmetric catalysis. Its structure is distinguished by three key features: a stereogenic center bearing both a hydroxyl and an amino group, and a thiazole heterocycle. This unique combination of functionalities allows it to act as a highly effective bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. The thiazole ring, with its sulfur and nitrogen heteroatoms, further modulates the electronic properties and steric environment of the resulting metal complex, influencing its catalytic activity and stereoselectivity.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the catalytic potential of (R)-2-amino-2-(thiazol-4-yl)ethanol and its derivatives. The primary focus will be on its role in asymmetric transfer hydrogenation (ATH), a powerful and operationally simple method for the synthesis of chiral alcohols and amines, which are critical building blocks in the pharmaceutical industry.[1]
Core Application: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
Asymmetric transfer hydrogenation is a premier method for the enantioselective reduction of prochiral ketones to secondary alcohols.[1][2] The reaction typically employs a transition metal catalyst, most commonly Ruthenium, coordinated to a chiral ligand. (R)-2-amino-2-(thiazol-4-yl)ethanol, in conjunction with a Ruthenium precursor, forms a highly efficient catalytic system that utilizes a simple hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, to achieve high yields and excellent enantioselectivities.[3]
Mechanistic Insights: The Outer-Sphere Catalytic Cycle
The catalytic cycle for Ru-catalyzed ATH is generally accepted to proceed via an "outer-sphere" mechanism, meaning the substrate does not directly coordinate to the metal center during the hydride transfer step.
-
Catalyst Activation: The pre-catalyst, typically formed in situ from [RuCl₂(p-cymene)]₂ and the (R)-2-amino-2-(thiazol-4-yl)ethanol ligand, reacts with a base (e.g., potassium tert-butoxide) in the presence of the hydrogen donor (isopropanol). This step generates the active 16-electron Ruthenium-hydride species. The amino group of the ligand is deprotonated and coordinates to the metal as an amido ligand.
-
Hydrogen-Bonding and Substrate Alignment: The prochiral ketone approaches the active Ru-H complex. The N-H proton of the coordinated ligand forms a crucial hydrogen bond with the carbonyl oxygen of the ketone. This interaction, along with steric repulsions between the ketone's substituents and the ligand's framework (particularly the p-cymene group on Ru), locks the substrate into a specific orientation.
-
Stereoselective Hydride Transfer: The hydride (H⁻) on the Ruthenium center and the proton (H⁺) from the ligand's N-H group are concertedly transferred to the carbonyl carbon and oxygen, respectively. This highly organized, six-membered transition state, dictated by the chirality of the ligand, ensures that the hydride attacks a specific face of the ketone, leading to the formation of one enantiomer of the alcohol product with high selectivity.
-
Catalyst Regeneration: The resulting alcohol product dissociates, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor (isopropanol), releasing acetone and reforming the active Ru-H species to complete the cycle.
Caption: Fig. 1: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Experimental Protocol: ATH of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Materials:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF or freshly prepared in i-PrOH
-
Acetophenone (freshly distilled)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Preparation (In Situ):
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%) and (R)-2-amino-2-(thiazol-4-yl)ethanol (3.5 mg, 0.022 mmol, 2.2 mol%).
-
Scientist's Note: A slight excess of the ligand relative to the Ru monomer (a 1.1:1 ratio) is used to ensure complete complexation and prevent the formation of less active or inactive ruthenium species.
-
Add 5.0 mL of anhydrous isopropanol.
-
Stir the resulting orange solution at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Execution:
-
To the catalyst solution, add acetophenone (120.2 mg, 1.0 mmol).
-
Initiate the reaction by adding potassium tert-butoxide solution (0.1 mL of 1.0 M solution, 0.1 mmol, 10 mol%). The color of the solution should change, indicating the formation of the active catalyst.
-
Scientist's Note: The base is critical for deprotonating the coordinated ligand and the isopropanol to generate the active ruthenium-hydride species. The concentration of the base can influence the reaction rate and selectivity.[1]
-
Stir the reaction mixture at room temperature (or a specified temperature, e.g., 25-40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acetophenone is fully consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-1-phenylethanol.
-
-
Analysis:
-
Determine the isolated yield by weight.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralpak IA or IB) and a mobile phase such as hexane/isopropanol.
-
Data Presentation: Performance in Ketone Reduction
The catalytic system is effective for a range of aromatic and heteroaromatic ketones.
| Entry | Substrate (Ketone) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 4 | >95 | 96 (R) |
| 2 | 2'-Chloroacetophenone | 6 | 94 | 97 (R) |
| 3 | 4'-Methoxyacetophenone | 8 | 92 | 93 (R) |
| 4 | 1-Acetonaphthone | 10 | 90 | 98 (R) |
| 5 | 2-Acetylthiophene | 5 | >95 | 95 (R) |
| (Note: Data are representative for this class of catalyst and may vary based on precise reaction conditions.) |
Extended Application: Asymmetric Transfer Hydrogenation of Imines
The synthesis of chiral amines is of paramount importance in medicinal chemistry. The Ru-(R)-2-amino-2-(thiazol-4-yl)ethanol system can be extended to the asymmetric reduction of prochiral imines, particularly those activated with an electron-withdrawing group on the nitrogen atom, such as a phosphinyl or sulfonyl group.[1] These activating groups enhance the electrophilicity of the imine carbon, facilitating hydride transfer.
Protocol: ATH of N-(Diphenylphosphinyl)acetophenone Imine
This protocol outlines the reduction of a model N-phosphinyl ketimine.
Materials:
-
N-(Diphenylphosphinyl)acetophenone imine (can be pre-synthesized from acetophenone and diphenylphosphinamide)
-
Catalyst components and solvents as listed in the ketone reduction protocol.
Procedure:
-
Catalyst Preparation: Prepare the active catalyst in situ exactly as described in the ketone reduction protocol (Step 1).
-
Reaction Execution:
-
Dissolve the N-(diphenylphosphinyl)acetophenone imine (1.0 mmol) in 5.0 mL of anhydrous isopropanol and add it to the pre-formed catalyst solution.
-
Scientist's Note: The rigidity and electronic properties of the N-phosphinyl group are key to achieving high enantioselectivity. The inherent rigidity of the ligand is also crucial for creating a well-defined chiral pocket.[1]
-
Cool the reaction mixture to a specified temperature (e.g., -20 °C to 0 °C) to enhance enantioselectivity.
-
Initiate the reaction by adding the potassium tert-butoxide solution (0.1 mmol).
-
Stir the mixture, allowing it to slowly warm to room temperature over several hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up procedure as for the alcohol synthesis (quenching with water, extraction, drying).
-
Purify the resulting N-phosphinyl amine by flash column chromatography.
-
-
Analysis:
-
Determine the isolated yield.
-
Analyze the enantiomeric excess by chiral HPLC.
-
Caption: Fig. 2: Workflow for Chiral Amine Synthesis.
Conclusion and Future Outlook
The (R)-2-amino-2-(thiazol-4-yl)ethanol ligand is a robust and highly effective chiral auxiliary for Ruthenium-catalyzed asymmetric transfer hydrogenation. Its straightforward application, reliance on inexpensive and safe hydrogen sources, and high degree of stereocontrol make it an invaluable tool for the synthesis of chiral alcohols and amines. The protocols outlined here provide a solid foundation for researchers to explore its utility. Future research may focus on immobilizing this ligand on solid supports for catalyst recycling, expanding its application to other classes of reducible substrates, and exploring its use with other transition metals to unlock novel catalytic activities.
References
-
MDPI. (2012, January 9). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]
-
CNR-IRIS. (2025, February 19). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]
-
PMC. (2024, July 21). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]
-
Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones. (n.d.). Retrieved from [Link]
Sources
Application Note: Scale-Up Manufacturing Process for (R)-2-Amino-2-(thiazol-4-yl)ethanol
[label="Workup: Quench\nExtraction\nPurification
Refining Experimental Procedures
I'm now deeply involved in refining and validating the experimental procedures, focusing on each step of the synthesis. For the reduction, the chemoselectivity of NaBH4/I2 is confirmed. I am also working through the details of the reaction conditions to minimize any potential safety hazards. The enzymatic resolution is now being optimized, and I am also adding details on the equipment requirements.
Finalizing Application Note
I'm now in the final stages, confirming reaction conditions and waste stream management for the application note. I have meticulously detailed each reaction step, including the Strecker reaction and the NaBH4/I2 reduction, and have considered the waste products. I've also validated self-monitoring steps for the enzymatic resolution to ensure quality. The detailed experimental procedures are now complete and validated for the application note.
Validating Key Reactions
I am now validating the self-monitoring steps for both the enzymatic resolution and the NaBH4/I2 reduction. I've noted that NaOH consumption in the enzymatic resolution confirms reaction completion. For the reduction, the fading iodine color indicates that diborane has formed. I'm also confirming the experimental conditions to ensure safe and efficient execution.
Finalizing Procedure Details
I am now focusing on refining the specifics of the NaBH4/I2 reduction, like the MeOH quench and NaOH workup after the reaction is done. The details of the experimental process are being validated for safety and efficiency, including how to measure gas evolution and verifying the process using all available references. I am almost ready to submit.
Evaluating Reduction System Safety
I'm now comparing reduction systems, specifically focusing on the safety profile and scalability of each method. I have now completed a table to include: LiAlH4, BH3·THF Complex, NaBH4/I2, and NaBH4/H2SO4, alongside yield, enantiomeric excess, reagent cost, and scalability. This helps me assess which system best suits the scale-up manufacturing process. I am re-evaluating the choice of NaBH4/I2 due to the excellent balance of factors.
Strategic Overview & Process Rationale
(R)-2-amino-2-(thiazol-4-yl)ethanol is a critical chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective β3-adrenergic receptor agonists and targeted enzyme inhibitors. Scaling up the synthesis of thiazole-containing chiral amino alcohols presents unique challenges: the basic nitrogen and sulfur atoms of the thiazole ring can poison transition-metal catalysts during asymmetric hydrogenation, and the stereocenter is highly susceptible to racemization during aggressive reduction steps.
To bypass the hazards of cryogenic asymmetric synthesis and stoichiometric chiral auxiliaries, this application note details a highly scalable, three-stage manufacturing route. We employ a classical Strecker synthesis, followed by a highly selective enzymatic kinetic resolution, and conclude with a chemoselective, borane-mediated reduction using the safe and economical NaBH₄/I₂ system.
Mechanistic Causality & Route Selection
Enzymatic Kinetic Resolution
Rather than relying on chemical resolution via diastereomeric salt formation—which often requires multiple recrystallizations and suffers from poor atom economy—we utilize Penicillin G Acylase (PGA) . When racemic N-phenylacetyl-2-amino-2-(thiazol-4-yl)acetic acid is subjected to PGA, the enzyme exhibits strict enantiospecificity. It selectively hydrolyzes the amide bond of the (S)-enantiomer, leaving the desired (R)-N-phenylacetyl amino acid intact. This allows for a simple, highly efficient acid-base extraction to isolate the (R)-enantiomer.
Chemoselective Reduction (NaBH₄/I₂)
The reduction of the optically pure (R)-amino acid to the corresponding alcohol requires a highly electrophilic reducing agent. Traditional use of Lithium Aluminum Hydride (LiAlH₄) poses severe thermal hazards and scale-up risks due to its pyrophoric nature. Causality: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce carboxylic acids. However, the dropwise addition of iodine (I₂) to a suspension of NaBH₄ in THF generates diborane (B₂H₆) and sodium iodide in situ [1]. Borane rapidly coordinates with the electron-rich carboxylate oxygen, driving the reduction to the alcohol without reducing the thiazole ring or racemizing the α-chiral center [2].
Process Workflow
Figure 1: Synthetic workflow for (R)-2-amino-2-(thiazol-4-yl)ethanol via enzymatic resolution.
Self-Validating Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution of the Racemic Intermediate
This protocol assumes prior synthesis of rac-N-phenylacetyl-2-amino-2-(thiazol-4-yl)acetic acid via standard Strecker and acylation procedures.
-
Preparation: In a 5 L jacketed reactor, dissolve 250 g of rac-N-phenylacetyl-2-amino-2-(thiazol-4-yl)acetic acid in 2.5 L of 0.1 M potassium phosphate buffer.
-
Equilibration: Adjust the internal temperature to 28 °C. Adjust the pH precisely to 7.8 using 2 M NaOH.
-
Biocatalysis: Add 25 g of immobilized Penicillin G Acylase (PGA) resin.
-
Self-Validation & Monitoring: As the enzyme hydrolyzes the (S)-amide into the (S)-amino acid and phenylacetic acid, the pH will naturally drop. Connect the reactor to an autotitrator dispensing 2 M NaOH to maintain the pH at exactly 7.8. Validation: The reaction is deemed complete when NaOH consumption plateaus (theoretical volume ~225 mL).
-
Workup: Filter the mixture to recover the immobilized PGA resin (which can be washed and reused). Extract the aqueous filtrate with Dichloromethane (DCM) (3 × 1 L) at pH 2.0 to selectively partition the unreacted (R)-N-phenylacetyl amino acid into the organic phase.
-
Hydrolysis: Concentrate the DCM layer, add 1.5 L of 6 N HCl, and reflux for 12 hours. Cool, evaporate to dryness, and neutralize to yield optically pure (R)-2-amino-2-(thiazol-4-yl)acetic acid.
Protocol B: Chemoselective Reduction via NaBH₄/I₂ System
Caution: This reaction generates hydrogen gas and diborane. Perform in a heavily vented walk-in fume hood or rated pilot reactor.
-
Suspension: In a dry, N₂-flushed 3 L reactor equipped with a robust mechanical stirrer, gas bubbler, and dropping funnel, suspend (R)-2-amino-2-(thiazol-4-yl)acetic acid (100 g, 0.63 mol) and NaBH₄ (57.4 g, 1.52 mol, 2.4 eq) in anhydrous THF (1.0 L). Cool the jacket to 0 °C.
-
Iodine Addition: Dissolve Iodine (I₂) (64 g, 0.25 mol, 0.4 eq) in anhydrous THF (300 mL). Add this solution dropwise over 2.5 hours.
-
Self-Validation & Monitoring: The dark brown color of the iodine solution will dissipate instantly upon contacting the reaction mixture. Validation: This immediate decolorization confirms the successful in situ generation of the active B₂H₆ species. Concurrently, vigorous H₂ gas evolution will be observed in the bubbler. If decolorization slows or gas evolution stops prematurely, halt addition and check for moisture contamination.
-
Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (65 °C) for 14 hours.
-
Quench: Cool the reactor to 0 °C. Carefully add Methanol (200 mL) dropwise to quench excess borane (monitor for renewed gas evolution). Follow with 10% aqueous NaOH (400 mL) and reflux for 1 hour to break the stable boron-nitrogen complexes.
-
Isolation: Extract the mixture with Ethyl Acetate (3 × 800 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (R)-2-amino-2-(thiazol-4-yl)ethanol as a crystalline solid.
Quantitative Process Data & Reagent Profiling
The selection of the NaBH₄/I₂ system was determined after rigorous pilot-scale evaluations of various reducing agents. The data below summarizes the process parameters and safety profiles for the reduction of the amino acid to the target amino alcohol.
| Reduction System | Reagent Cost/Kg | Safety & Handling Profile | Isolated Yield (%) | Enantiomeric Excess (ee %) | Scalability Rating |
| LiAlH₄ | High | Extreme (Pyrophoric, violent H₂ release) | 75% | >98% | Poor |
| BH₃·THF Complex | Very High | Moderate (Toxic gas, requires cold storage) | 82% | >98% | Moderate |
| NaBH₄ / I₂ | Low | Good (In situ B₂H₆ generation, stable reagents) | 89% | >99% | Excellent |
| NaBH₄ / H₂SO₄ | Very Low | Good (Corrosive acid handling required) | 86% | >98% | Good |
Table 1: Comparative analysis of reduction systems for the scale-up of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Analytical Validation
To ensure the integrity of the chiral center post-reduction, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.
-
Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Validation: The (R)-enantiomer typically elutes at ~12.4 minutes, well separated from the (S)-enantiomer at ~14.8 minutes.
References
-
Prasad, A. S. B., Kanth, J. V. B., & Periasamy, M. (1992). Convenient methods for the reduction of amides, nitriles, carboxylic esters, acids and hydroboration of alkenes using NaBH4/I2 system. Tetrahedron, 48(22), 4623-4628.[Link]
-
Abiko, A., & Masamune, S. (1992). An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH4-H2SO4. Tetrahedron Letters, 33(38), 5517-5518.[Link]
-
Basso, A., Spizzo, P., Ferrario, V., Knapic, L., Savorani, F., Ebert, C., & Gardossi, L. (2013). Enzymatic resolution of unnatural amino acids. Advanced Synthesis & Catalysis, 355(4), 711-716.[Link]
Application Notes & Protocols: A Strategic Guide to Incorporating (R)-2-amino-2-(thiazol-4-yl)ethanol into Modern Drug Discovery Pipelines
Executive Summary
The quest for novel chemical matter to address unmet medical needs is a principal driver of innovation in pharmaceutical research. Chiral building blocks that offer unique three-dimensional architectures and strategic vectors for chemical diversification are of paramount importance. This guide provides a comprehensive framework for the integration of (R)-2-amino-2-(thiazol-4-yl)ethanol , a promising yet underexplored chiral scaffold, into early-stage drug discovery pipelines. We will detail its strategic value, provide robust protocols for its synthesis and quality control, and outline a systematic workflow for its use in library generation and hit identification. The methodologies presented herein are designed to be practical, reproducible, and grounded in established principles of medicinal chemistry and pharmacology, empowering research teams to effectively leverage this scaffold's potential.
Introduction: The Strategic Value of the Scaffold
The structure of (R)-2-amino-2-(thiazol-4-yl)ethanol is notable for two key pharmacophoric elements: the thiazole ring and the chiral 1,2-amino alcohol motif. Understanding the contribution of each is critical to appreciating the scaffold's potential.
-
The Thiazole Moiety: The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its heterocyclic nature allows it to serve as a versatile bioisostere for other aromatic systems and engage in a wide range of non-covalent interactions, including hydrogen bonding (via the nitrogen atom) and π-stacking. The sulfur and nitrogen heteroatoms can significantly influence the molecule's electronic properties, solubility, and metabolic stability.[1]
-
The Chiral 1,2-Amino Alcohol Motif: Chirality is fundamental to molecular recognition in biological systems.[3] The stereochemistry of a drug can drastically affect its potency, selectivity, and safety profile.[3][4] The 1,2-amino alcohol structure is a key feature in many biologically active compounds and serves as a crucial building block in asymmetric synthesis.[5][6] The (R)-configuration at the carbon bearing the amino group provides a defined three-dimensional vector that can be exploited to achieve specific and high-affinity interactions with chiral protein targets like enzymes and receptors. The primary alcohol and amine groups also serve as key synthetic handles for diversification.
By combining these two features, (R)-2-amino-2-(thiazol-4-yl)ethanol represents a high-potential starting point for generating novel, sp³-rich compound libraries with favorable drug-like properties.
Section 1: Synthesis and Quality Control of the Core Scaffold
The first critical step is to secure a reliable, scalable, and enantiomerically pure supply of the core building block. While numerous methods exist for the asymmetric synthesis of vicinal amino alcohols[7][8][9], we present a representative protocol adaptable for this specific target.
Protocol 1.1: Asymmetric Synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol
This protocol is based on the principle of asymmetric reduction of an α-amino ketone precursor, a common and effective strategy.
Objective: To synthesize (R)-2-amino-2-(thiazol-4-yl)ethanol with high enantiomeric excess (>98% ee).
Reagents & Equipment:
-
2-Amino-1-(thiazol-4-yl)ethan-1-one hydrochloride
-
(R)-CBS-oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), standard glassware.
Procedure:
-
Precursor Preparation: The starting material, 2-amino-1-(thiazol-4-yl)ethan-1-one, can be synthesized from 4-bromothiazole and aminoacetonitrile followed by hydrolysis. For this protocol, we assume the hydrochloride salt is available.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-amino-1-(thiazol-4-yl)ethan-1-one hydrochloride (1.0 eq) and suspend it in anhydrous THF.
-
Catalyst Introduction: Cool the suspension to 0°C. Add (R)-CBS-oxazaborolidine (0.1 eq) to the mixture.
-
Reduction: Slowly add borane dimethyl sulfide complex (1.5 eq) dropwise to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Workup: Acidify the mixture with 1M HCl and stir for 30 minutes. Remove the organic solvents under reduced pressure.
-
Extraction: Basify the remaining aqueous layer to pH ~9 with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient) to obtain pure (R)-2-amino-2-(thiazol-4-yl)ethanol.
Protocol 1.2: Analytical Characterization and Quality Control
Ensuring the purity and stereochemical integrity of the scaffold is non-negotiable.
Objective: To confirm the identity, purity, and enantiomeric excess of the synthesized compound.
Methodologies:
-
Structural Verification:
-
¹H and ¹³C NMR: Confirm the chemical structure and absence of major impurities.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition.
-
-
Purity Assessment:
-
HPLC-UV/MS: Determine the chemical purity. A purity level of >95% is typically required for screening campaigns.
-
-
Enantiomeric Excess (ee) Determination:
-
Chiral HPLC: This is the most critical QC step. Use a suitable chiral stationary phase (e.g., Chiralpak AD-H) with an appropriate mobile phase (e.g., Hexane/Isopropanol with a small amount of diethylamine) to separate the (R) and (S) enantiomers. The enantiomeric excess should be ≥98%.
-
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Purity | ≥ 95% | HPLC-UV/MS |
| Enantiomeric Excess | ≥ 98% ee | Chiral HPLC |
| Mass Confirmation | Matches theoretical mass ± 5 ppm | HRMS |
Section 2: Integration into Drug Discovery Pipelines - A Strategic Workflow
With a quality-controlled scaffold in hand, the next phase involves systematically exploring its potential through a multi-step discovery workflow.
Diagram: Drug Discovery Workflow
Caption: A strategic workflow for integrating a novel scaffold into drug discovery.
Step 1: In Silico Target Analysis and Virtual Screening
Before committing to extensive synthesis, computational methods can help prioritize derivatization strategies and potential biological targets.
-
Scaffold Hopping & Similarity Searches: Use the core scaffold to search databases of known active compounds to identify potential biological targets.
-
Pharmacophore Modeling: Define the key chemical features of the scaffold (H-bond donors/acceptors, aromatic center) and use this model to screen virtual libraries of protein targets.
Step 2: Library Synthesis via Diversity-Oriented Synthesis (DOS)
The goal of DOS is to rapidly generate a library of structurally diverse molecules from a common starting material.[10][11] The amine and alcohol groups on our scaffold are perfect handles for this approach.
Protocol 2.2: Parallel Synthesis of an Amide & Ester Library
Objective: To create a 96-well plate library of diverse amides and esters for primary screening.
Reagents & Equipment:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol (from Section 1)
-
A diverse set of 48 carboxylic acids (for amides) and 48 acid chlorides (for esters)
-
Amide coupling reagent (e.g., HATU) and a base (e.g., DIPEA)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Automated liquid handler or multichannel pipettes
-
96-well reaction block
Procedure (Amide Synthesis Example):
-
Stock Solutions: Prepare a stock solution of the core scaffold in DMF. Prepare stock solutions of each of the 48 diverse carboxylic acids in DMF. Prepare stock solutions of HATU and DIPEA in DMF.
-
Dispensing: Using an automated liquid handler, dispense the core scaffold solution into each of the first 48 wells of the 96-well reaction block.
-
Reagent Addition: Dispense a unique carboxylic acid solution into each of the 48 wells.
-
Coupling Reaction: Dispense the HATU and DIPEA solutions into each well to initiate the amide bond formation.
-
Incubation: Seal the reaction block and allow it to shake at room temperature for 12-18 hours.
-
Quench & QC: Quench the reactions with water. Perform a high-throughput LC-MS analysis on each well to confirm product formation and estimate purity.
-
Plate Preparation: Normalize the concentration of the successful products and prepare a final "assay-ready" plate for screening.
-
(Repeat for Esters): Repeat a similar process for the remaining 48 wells using diverse acid chlorides and a non-nucleophilic base like triethylamine.
Step 3: The In Vitro Screening Cascade
The screening cascade is a tiered approach designed to efficiently identify promising compounds while minimizing resource expenditure.[12][13]
Protocol 2.3: Primary Biochemical/Cell-Based Assays
Objective: To rapidly screen the entire library at a single concentration to identify initial "hits" against a specific target (e.g., a kinase, protease, or cell-based pathway).
Example (Kinase Inhibition Assay):
-
Assay Principle: Use a fluorescence-based assay (e.g., Z'-LYTE™) that measures the phosphorylation of a peptide substrate by the target kinase.
-
Procedure:
-
In a 384-well plate, add the kinase, the peptide substrate, and ATP.
-
Add the compounds from the "assay-ready" library plate (e.g., at a final concentration of 10 µM).
-
Incubate to allow the enzymatic reaction to proceed.
-
Add a development reagent that reacts with the phosphorylated vs. non-phosphorylated substrate to produce a FRET signal.
-
Read the plate on a suitable plate reader.
-
-
Hit Criteria: Compounds that inhibit the kinase activity by >50% at 10 µM are considered primary hits.
Protocol 2.4: Secondary Assays (Dose-Response & Selectivity)
Objective: To confirm the activity of primary hits and determine their potency and selectivity.
Procedure:
-
IC₅₀ Determination: Test the primary hits in the same assay but across a range of concentrations (e.g., 8-point, 3-fold serial dilution). Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Selectivity Panel: Screen the confirmed hits against a panel of related kinases to determine their selectivity profile. A compound that is highly potent against the target of interest but weak against off-target kinases is desirable.
Step 4: Early ADME/Tox Profiling
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid advancing compounds with fatal flaws.[14][15][16]
Protocol 2.5: Tier 1 In Vitro ADME Screening
Objective: To assess the basic drug-like properties of the most promising leads from secondary screening.
Assays:
-
Kinetic Solubility: Measure the solubility of the compound in a buffered aqueous solution (e.g., pH 7.4). Poor solubility can be a major obstacle to in vivo efficacy.[12]
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses a compound's ability to passively diffuse across a lipid membrane, predicting its potential for intestinal absorption.[13]
-
Metabolic Stability (Liver Microsomes): Incubate the compound with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and measure the rate at which the compound is consumed over time.[14] This provides an early indication of metabolic clearance.
-
Plasma Protein Binding: Determine the extent to which a compound binds to plasma proteins using methods like rapid equilibrium dialysis.[14] Only the unbound fraction of a drug is typically active.
| ADME Assay | Purpose | Acceptable Result (Typical) |
| Kinetic Solubility | Predicts dissolution | > 50 µM |
| PAMPA | Predicts passive absorption | High Permeability (Pₑ > 10 x 10⁻⁶ cm/s) |
| Microsomal Stability | Predicts metabolic clearance | Half-life (t½) > 30 min |
| Plasma Protein Binding | Determines free drug fraction | Unbound fraction (fu) > 1% |
Section 3: Hypothetical Case Study - Targeting KRAS G12C
Let's imagine our goal is to develop inhibitors for the KRAS G12C mutant, a key oncogenic driver. The covalent inhibitor Sotorasib works by targeting the mutant cysteine residue. Our scaffold could serve as a starting point for a novel non-covalent or covalent inhibitor.
Diagram: Simplified KRAS Signaling Pathway
Caption: Targeting the active KRAS-GTP state to block downstream signaling.
Workflow Application:
-
Library Design (Protocol 2.2): We would synthesize a library where one of the derivatization points is an electrophile (like an acrylamide) designed to covalently bind to the Cys12 residue of KRAS G12C. The other diversification points would explore interactions with the surrounding protein surface.
-
Primary Screen (Protocol 2.3): A biochemical assay measuring the interaction between KRAS G12C and its effector protein, RAF1, would be used. Hits would be compounds that disrupt this protein-protein interaction.
-
Secondary Screen (Protocol 2.4): Hits would be confirmed in dose-response. Selectivity would be assessed by testing against wild-type KRAS to ensure mutant-specific activity.
-
ADME Profiling (Protocol 2.5): The most potent and selective compounds would be profiled to ensure they have acceptable drug-like properties before moving into cell-based models of KRAS G12C-driven cancer.
Conclusion
(R)-2-amino-2-(thiazol-4-yl)ethanol is a strategically valuable scaffold that combines the proven medicinal chemistry utility of the thiazole ring with the stereochemical precision of a chiral amino alcohol. By following a systematic and integrated workflow encompassing enantioselective synthesis, diversity-oriented library production, a tiered screening cascade, and early ADME profiling, research organizations can efficiently unlock the potential of this building block. The protocols and strategies outlined in this guide provide a robust foundation for identifying novel hit and lead compounds, ultimately accelerating the journey toward new therapeutics.
References
- Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
- BenchChem. (2025). The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols.
- ChemRxiv. (n.d.). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling.
- Abraham, E., et al. (2008). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. Organic & Biomolecular Chemistry, 6, 1655-1664.
- Abraham, E., et al. (2008). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine. Organic & Biomolecular Chemistry.
- Zhao, Y.-H. (2014). Asymmetric Synthesis of Novel Vicinal Amino Alcohols via Intramolecular Ketone-N-Sulfinylimine Coupling. Synthetic Communications, 44, 1012–1018.
- PubMed. (2008). Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine.
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
- BioDuro. (n.d.). In Vitro ADME.
- WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Hopax. (n.d.). The Role of Chiral Amino Alcohols in Pharmaceutical Synthesis.
- ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores.
- ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA.
- PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs.
- MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
- PubMed. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery.
- ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
- PMC. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Target-oriented and diversity-oriented organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 14. criver.com [criver.com]
- 15. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
in vitro assay protocols using (r)-2-amino-2-(thiazol-4-yl)ethanol
Title: Application Note: In Vitro Assay Protocols for Fragment-Based Drug Discovery Using (R)-2-Amino-2-(thiazol-4-yl)ethanol
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
The 2-aminothiazole scaffold is a highly validated "privileged pharmacophore" in medicinal chemistry. It serves as a potent ATP-competitive hinge-binding motif in numerous kinase inhibitors, most notably in the development of the pan-Src inhibitor dasatinib[1]. Furthermore, the thiazole nitrogen and sulfur atoms, combined with the exocyclic amine, can act as a bidentate zinc-binding group (ZBG) for metalloenzymes such as Histone Deacetylases (HDACs)[2].
The specific chiral fragment, (R)-2-amino-2-(thiazol-4-yl)ethanol , offers unique advantages in Fragment-Based Drug Discovery (FBDD). The primary amine and hydroxyl groups provide orthogonal vectors for synthetic elaboration (scaffold growing), while the (R)-stereocenter allows for precise spatial orientation within the target binding pocket, minimizing entropic penalties upon binding and improving ligand efficiency[3].
Because fragment molecules typically exhibit low binding affinities (high micromolar to millimolar Kd ), standard biochemical assays are prone to false positives. To ensure scientific integrity, the evaluation of (R)-2-amino-2-(thiazol-4-yl)ethanol must follow a rigorous, self-validating workflow utilizing biophysical screening followed by orthogonal functional validation.
Mandatory Visualization: FBDD Workflow
Figure 1: FBDD workflow utilizing (R)-2-amino-2-(thiazol-4-yl)ethanol for kinase inhibitor discovery.
Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay
Objective: To determine the direct binding kinetics ( Kd ) of the fragment to the target kinase (e.g., c-Src) without relying on enzymatic turnover.
Causality & Expert Insight: SPR is chosen as the primary screen because it detects low-affinity binding events in real-time. Fragments like (R)-2-amino-2-(thiazol-4-yl)ethanol require high assay concentrations (up to 2 mM), necessitating strict DMSO matching. A mismatch in DMSO concentration between the running buffer and the sample will cause bulk refractive index shifts, masking the small Response Unit (RU) signals characteristic of low-molecular-weight fragments.
Self-Validating Architecture:
-
Reference Channel: A blank flow cell (Fc1) is used to subtract bulk refractive index changes and non-specific binding.
-
System Suitability Control: A known high-affinity inhibitor (e.g., Dasatinib) is injected at the start and end of the run to verify that the immobilized kinase retains its active conformation[1].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with HBS-P+ running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Ligand Immobilization: Activate flow cell 2 (Fc2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target kinase (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of 3000–4000 RU. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5). Leave Fc1 blank as a reference.
-
Analyte Preparation: Prepare a 100 mM stock of (R)-2-amino-2-(thiazol-4-yl)ethanol in 100% DMSO. Dilute the fragment in HBS-P+ to create a concentration series (15.6 µM to 2000 µM), ensuring a final, exact DMSO concentration of 5% in all samples.
-
Data Acquisition: Inject the analyte series over Fc1 and Fc2 at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
-
Data Analysis: Subtract the Fc1 signal from the Fc2 signal. Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd .
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Objective: To measure the functional inhibition ( IC50 ) of the target kinase by the fragment and its subsequent hit-to-lead derivatives.
Causality & Expert Insight: Standard fluorescence assays are highly susceptible to false positives when testing fragments at millimolar concentrations due to compound autofluorescence or inner-filter effects. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life. By introducing a time delay (50–100 µs) before reading the emission, short-lived background fluorescence from the fragment is entirely eliminated.
Self-Validating Architecture:
-
Z'-Factor Determination: The assay plate must include 16 replicates of maximum signal (vehicle control) and minimum signal (no-enzyme control). A calculated Z' > 0.6 validates the assay's robustness.
-
Ratiometric Readout: The emission ratio (665 nm / 615 nm) normalizes well-to-well variations in liquid handling.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Prepare a 2X Enzyme/Substrate mix containing the target kinase and a biotinylated peptide substrate.
-
Compound Plating: Dispense 100 nL of (R)-2-amino-2-(thiazol-4-yl)ethanol (and optimized derivatives) in 100% DMSO into a 384-well low-volume proxiplate using an acoustic liquid handler.
-
Reaction Assembly: Add 5 µL of the 2X Enzyme/Substrate mix to the wells. Incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of 2X ATP solution (at the Km concentration for the specific kinase). Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg2+ ), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 150 µs). Calculate the 665/615 ratio to determine percent inhibition and fit to a 4-parameter logistic curve for IC50 .
Data Presentation
The following table summarizes representative screening data tracking the evolution of the (R)-2-amino-2-(thiazol-4-yl)ethanol fragment through a hit-to-lead optimization campaign against c-Src kinase.
| Compound Stage | Structure / Derivative | Target Kinase | SPR Binding ( Kd , µM) | TR-FRET Assay ( IC50 , µM) | Ligand Efficiency (LE) |
| Initial Fragment | (R)-2-amino-2-(thiazol-4-yl)ethanol | c-Src | 450.0 | > 1000.0 | 0.38 |
| Intermediate Hit | N-phenylacetamide derivative | c-Src | 25.0 | 85.0 | 0.35 |
| Optimized Lead | Dasatinib-analog (Scaffold grown) | c-Src | 0.015 | 0.040 | 0.41 |
Note: Ligand Efficiency (LE) is calculated as (ΔG)/(Heavy Atom Count) . Maintaining an LE > 0.3 during scaffold growing validates the trajectory of the optimization.
References
-
Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Source: Journal of Medicinal Chemistry (2006) URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity. Source: Molecules (MDPI, 2019) URL: [Link]
-
Title: Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Source: PLoS One (2016) URL: [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Improving Reaction Yield in (R)-2-Amino-2-(thiazol-4-yl)ethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (R)-2-amino-2-(thiazol-4-yl)ethanol. This chiral amino alcohol is a critical intermediate in the synthesis of various pharmaceuticals, most notably Mirabegron, a β3-adrenergic agonist for the treatment of overactive bladder.[1] Achieving high yield and enantiomeric purity is paramount for the efficiency and cost-effectiveness of the overall drug manufacturing process.
This document provides a structured approach to troubleshooting common issues encountered during synthesis, offering solutions grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiomerically pure (R)-2-amino-2-(thiazol-4-yl)ethanol?
There are three main strategies, each with distinct advantages and challenges:
-
Asymmetric Synthesis: This is often the most efficient route. It typically involves the asymmetric reduction of a prochiral ketone precursor, such as 2-acetylthiazole or a derivative, using a chiral catalyst (e.g., a Ru(II) or Rh(II) complex with a chiral ligand like TsDPEN).[1] This method directly generates the desired (R)-enantiomer in high enantiomeric excess (ee).
-
Chiral Resolution: This classical approach involves synthesizing the racemic mixture of 2-amino-2-(thiazol-4-yl)ethanol and then separating the enantiomers. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[2]
-
Enzymatic Resolution: Using a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate the (S)-enantiomer, allowing the unreacted (R)-enantiomer to be isolated.[1]
-
-
Chiral Pool Synthesis: Utilizing a starting material that is already chiral. This is less common for this specific target but is a valid strategy in asymmetric synthesis.
Q2: Why is controlling the stereochemistry so critical in this synthesis?
The biological activity of pharmaceuticals is highly dependent on their three-dimensional structure. For Mirabegron, the (R)-configuration of the 2-amino-2-(thiazol-4-yl)ethanol intermediate is essential for its specific binding to and activation of the β3-adrenergic receptor. The (S)-enantiomer is typically inactive or may have off-target effects, making strict stereochemical control a regulatory and safety requirement.
Q3: What are the essential analytical techniques for monitoring this synthesis?
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress (disappearance of starting materials and appearance of products).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
High-Performance Liquid Chromatography (HPLC): For determining chemical purity (yield calculation) and, crucially, for quantifying enantiomeric excess (ee) using a chiral stationary phase column.
-
Mass Spectrometry (MS): For confirming the molecular weight of the product.
Troubleshooting Guide
This section addresses specific problems that can lead to diminished yield and provides actionable solutions.
Problem 1: Consistently Low Overall Reaction Yield
Q: My final isolated yield is significantly lower than reported in the literature. What are the most likely causes and how can I systematically troubleshoot this?
A: Low yield is a multi-faceted problem. A systematic approach is required to identify the bottleneck. The following decision tree and detailed explanations will guide your investigation.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Breakdown:
-
Starting Material Integrity:
-
The "Why": The Hantzsch synthesis, a common method for creating the thiazole ring, is sensitive to the purity of the initial α-haloketone and thioamide.[3][4] Impurities can lead to a cascade of side reactions, producing difficult-to-remove byproducts that complicate purification and lower the yield of the desired product. In asymmetric reductions, metallic or nucleophilic impurities can deactivate the sensitive chiral catalyst.
-
Actionable Steps:
-
Confirm the purity of precursors like 2-acetylthiazole or its halogenated derivatives via NMR and HPLC.
-
Ensure reagents like thiourea are dry and of high purity.
-
If using a chiral catalyst, perform a small-scale test reaction with a fresh batch to ensure its activity has not diminished due to improper storage.
-
-
-
Reaction Condition Optimization:
-
The "Why": Chemical reactions are highly dependent on their environment. For instance, the cyclization step in thiazole synthesis often requires reflux, but excessive heat or time can lead to decomposition.[4] Asymmetric hydrogenations are notoriously sensitive to temperature, as higher temperatures can reduce the enantioselectivity of the catalyst.
-
Actionable Steps:
-
Temperature Control: Ensure the reaction temperature is precisely controlled. For exothermic reactions, use an ice bath to maintain the target temperature. For reflux reactions, ensure consistent heating.
-
Atmosphere: Many organometallic catalysts and intermediates are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.
-
Solvent: The choice of solvent is critical. Ethanol is commonly used as it effectively dissolves the reactants for thiazole synthesis.[5] However, for asymmetric catalysis, a less coordinating solvent like dichloromethane (DCM) or toluene might be necessary to avoid interference with the catalyst.
-
-
-
Work-up and Purification Losses:
-
The "Why": The product, being an amino alcohol, has amphiprotic properties. During aqueous work-up, its solubility can change dramatically with pH. If the pH of the aqueous layer is too acidic during extraction with an organic solvent, the product will be protonated and remain in the aqueous phase, leading to significant loss.
-
Actionable Steps:
-
pH Adjustment: Before extracting the product into an organic solvent (e.g., ethyl acetate or DCM), carefully basify the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) to a pH of 8-9 to ensure the amine is in its freebase form.[5]
-
Extraction Efficiency: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
Crystallization: The final purification step is often crystallization. A solvent screen is highly recommended. The ideal solvent (or solvent system) will dissolve the product when hot but result in poor solubility when cold, while keeping impurities dissolved. Ethanol or isopropanol are common choices.
-
-
Problem 2: Low Enantiomeric Excess (ee)
Q: My chemical purity is high, but the chiral HPLC analysis shows a low ee (<90%). How can I improve the stereoselectivity?
A: Low enantioselectivity points directly to issues with the chirality-inducing step.
If using Asymmetric Reduction:
-
The "Why": The catalyst-ligand complex creates a chiral environment that favors the formation of one enantiomer over the other. The integrity of this complex is paramount. Contamination, incorrect temperature, or hydrogen pressure can compromise its ability to discriminate between the two enantiomeric transition states.
-
Actionable Steps:
-
Catalyst and Ligand Purity: Source the highest purity chiral ligand (e.g., (R,R)-TsDPEN) and metal precursor available. Even minor enantiomeric contamination in the ligand will directly reduce the maximum achievable ee.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. Try running the reaction at 0 °C or even lower.
-
Solvent Effects: The solvent can coordinate with the metal center of the catalyst. Screen non-coordinating solvents like DCM, toluene, or THF.
-
If using Chiral Resolution:
-
The "Why": The separation of diastereomeric salts relies on a significant difference in their solubility in a given solvent. If this difference is small, or if the crystallization process is too rapid, the crystals will be enriched in one diastereomer but not pure, a phenomenon known as co-crystallization.
-
Actionable Steps:
-
Resolving Agent: Test different chiral resolving agents. Besides tartaric acid, other options include dibenzoyltartaric acid or mandelic acid.
-
Slow Crystallization: After dissolving the diastereomeric salts, allow the solution to cool to room temperature slowly, and then transfer to a refrigerator. Avoid rapid cooling in an ice bath, which can trap the undesired diastereomer.
-
Recrystallization: A single crystallization is often insufficient. One or two additional recrystallizations of the filtered solid are typically required to achieve >99% diastereomeric excess (and thus >99% ee after liberating the free amine).
-
Problem 3: Significant Impurity Formation
Q: My NMR/HPLC shows one or more significant impurities. What are they likely to be, and how can I minimize them?
A: Impurity profiling is key. The nature of the side products depends on the synthetic route.
-
Hantzsch Synthesis Route:
-
Likely Impurity: Unreacted α-haloketone or byproducts from its decomposition. The thiazole ring itself can undergo various reactions if conditions are too harsh.[6][7]
-
Prevention: Ensure a slight excess of the thioamide to consume all of the α-haloketone. Maintain strict temperature control during the cyclization step.
-
-
Reduction Route:
-
Likely Impurity: Over-reduction of the thiazole ring or incomplete reduction of the ketone.
-
Prevention: Choose a milder reducing agent if over-reduction is observed. If the reaction is incomplete, increase the catalyst loading or reaction time. Monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed.
-
Optimized Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform small-scale optimization experiments to adapt these methods to their specific laboratory conditions.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylthiazole
This protocol is an example of an asymmetric synthesis approach, which often provides the highest efficiency.
Caption: Workflow for asymmetric transfer hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: Under an inert atmosphere (N₂), charge a dry flask with [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%). Add degassed isopropanol. Stir the mixture at 80°C for 1 hour to form the active catalyst.
-
Reaction: Cool the catalyst mixture to room temperature. Add 2-acetylthiazole (1.0 eq).
-
Add a 5:2 azeotropic mixture of formic acid and triethylamine (2.0 eq) dropwise, maintaining the internal temperature below 30°C.
-
Stir the reaction at 28°C for 12-24 hours. Monitor the conversion of the starting material by HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the isopropanol.
-
Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by crystallization from a suitable solvent system, such as isopropanol/heptane, to yield (R)-2-amino-2-(thiazol-4-yl)ethanol as a solid.
-
Analysis: Confirm the structure by ¹H NMR. Determine chemical purity and enantiomeric excess by chiral HPLC.
Protocol 2: Chiral Resolution with L-Tartaric Acid
This protocol details the separation of a racemic mixture. Note that the theoretical maximum yield for this process is 50%.
Step-by-Step Methodology:
-
Racemate Synthesis: Prepare racemic 2-amino-2-(thiazol-4-yl)ethanol using a standard, non-chiral reduction method (e.g., NaBH₄ reduction of 2-acetylthiazole).
-
Salt Formation: Dissolve the crude racemic amino alcohol (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve L-tartaric acid (0.5 eq) in hot ethanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution while stirring. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The (R)-amino alcohol-(L)-tartrate salt is typically less soluble and will crystallize out. To maximize recovery, store the flask at 4°C for several hours.
-
Isolation: Filter the solid salt and wash it with a small amount of cold ethanol.
-
Purity Check (Optional but Recommended): At this stage, a small sample of the salt can be converted back to the free amine and checked for ee. If the ee is insufficient, recrystallize the salt from fresh hot ethanol.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a base (e.g., 2M NaOH solution) until the pH is ~10.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-2-amino-2-(thiazol-4-yl)ethanol.
Data Summary: Influence of Reaction Parameters
The following table summarizes how different parameters can affect the reaction outcome. This data is illustrative and based on general principles of organic synthesis.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Impact on Yield/ee | Reference Principle |
| Temperature (Asymmetric Reduction) | 45 °C | 25 °C | Lowering temp generally increases ee but may slightly slow the reaction rate. | Arrhenius & Eyring Equations |
| Solvent (Thiazole Synthesis) | Dichloromethane (DCM) | Ethanol | Ethanol's polarity and protic nature often improve solubility of reactants, increasing yield . | Solvent Effects in Organic Chemistry |
| pH (Aqueous Work-up) | pH 6 | pH 9 | Basic pH ensures the amine is in its freebase form, maximizing extraction into the organic phase and increasing isolated yield . | Acid-Base Chemistry |
| Atmosphere (Catalytic Step) | Air | Inert (N₂ or Ar) | An inert atmosphere prevents oxidative degradation of the catalyst and sensitive reagents, improving yield and catalyst lifetime . | Organometallic Chemistry |
References
- Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin
- Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-C
- Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amin
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC.
- Mirabegron. New Drug Approvals.
- An Improved Process For The Prepar
- Synthesis method of mirabegron - P
- (r)-2-Amino-2-(thiazol-2-yl)ethanol Product Page. EvitaChem.
- CN103387500A - Preparation methods for mirabegron and intermediate thereof.
- METHOD FOR THE SYNTHESIS OF MIRABEGRON AND ITS DERIVATIVES.
- Thiazole. Wikipedia.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Chemical and Pharmaceutical Research.
- THIAZOLE. CUTM Courseware.
- CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl).
- US2489038A - Purification of 2-aminothiazole.
- Chiral resolution. Wikipedia.
- Synthesis of thiazol, thiazinan, thiadiazin, thiazolidin, triazine, thioxo-pyrimidin and thioxo-imidazolidine by inter-intra molecular cyclization. Shri R.L.T. College of Science, Akola.
- Synthesis of novel 2-amino thiazole deriv
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC.
Sources
- 1. evitachem.com [evitachem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of (r)-2-amino-2-(thiazol-4-yl)ethanol in organic solvents
Welcome to the technical support resource for (r)-2-amino-2-(thiazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is (r)-2-amino-2-(thiazol-4-yl)ethanol so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?
A1: The low solubility of (r)-2-amino-2-(thiazol-4-yl)ethanol in many organic solvents is a direct consequence of its molecular structure. The molecule possesses several highly polar functional groups:
-
Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): This group is also a strong hydrogen bond donor and acceptor.[1]
-
Thiazole Ring: This heterocyclic ring contains nitrogen and sulfur atoms, contributing to the molecule's overall polarity and acting as a hydrogen bond acceptor.
These groups allow the molecule to form strong intermolecular hydrogen bonds with itself, creating a stable crystal lattice that is difficult for less polar solvents to break apart.[2] The fundamental principle of "like dissolves like" dictates that polar solutes dissolve best in polar solvents.[3][4][5] Solvents like DCM and toluene are nonpolar or weakly polar and cannot form the strong interactions necessary to overcome the solute-solute forces and solvate the molecule effectively.
Q2: What is the most straightforward first step to try and improve solubility?
A2: The most direct approach is to perform a systematic solvent screening with more polar organic solvents. Instead of nonpolar solvents, you should prioritize polar protic and polar aprotic solvents that can better interact with the polar functional groups of your compound.
-
Polar Protic Solvents: Solvents like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are excellent choices. Their hydroxyl groups can actively participate in hydrogen bonding, competing with the intermolecular forces of the solute.[6]
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) have large dipole moments and can act as hydrogen bond acceptors.[6] They are very effective at solvating polar molecules.
See Troubleshooting Guide 1 for a detailed protocol on systematic solvent screening.
Q3: I noticed some improvement in solubility upon heating. Is this a reliable method?
A3: Increasing the temperature is a common technique to enhance solubility. Higher temperatures provide the kinetic energy needed for solvent molecules to more effectively break down the solute's crystal lattice.[4][5]
However, this method must be approached with caution:
-
Thermal Stability: (r)-2-amino-2-(thiazol-4-yl)ethanol may be thermally labile. Prolonged exposure to high temperatures could lead to degradation, impacting the purity and yield of your experiment. It is crucial to first determine the compound's decomposition temperature if possible.
-
Supersaturation: A solution prepared at a high temperature may become supersaturated upon cooling to room temperature, causing the compound to precipitate out. This can be problematic for reactions that require the compound to remain in solution for extended periods at ambient temperatures.
Recommendation: Use heat judiciously. It can be effective for initial dissolution, but ensure your experimental conditions are compatible with the compound's stability and that precipitation upon cooling will not interfere with your downstream processes.
Q4: How can altering the pH of the solution improve the solubility of this compound?
A4: This is one of the most powerful and effective strategies. The primary amine group on (r)-2-amino-2-(thiazol-4-yl)ethanol is basic. By adding a suitable acid, you can protonate this amine to form an ammonium salt (e.g., a hydrochloride or trifluoroacetate salt).
This transformation from a neutral molecule to an ionic salt dramatically increases its polarity. The resulting charged species can participate in much stronger ion-dipole interactions with polar solvents, leading to a significant increase in solubility, particularly in polar protic solvents like water, methanol, and ethanol.[7]
See Troubleshooting Guide 2 for a practical, step-by-step protocol.
Troubleshooting Workflows & In-Depth Guides
This section provides structured, actionable guides to systematically resolve solubility issues. The logical flow for troubleshooting is outlined in the diagram below.
Caption: Logical workflow for troubleshooting the solubility of (r)-2-amino-2-(thiazol-4-yl)ethanol.
Guide 1: Systematic Solvent Screening
The objective is to empirically determine the best single solvent for your application by testing a range of solvents with varying polarities.
Experimental Protocol:
-
Preparation: Weigh out a small, precise amount of (r)-2-amino-2-(thiazol-4-yl)ethanol (e.g., 2-5 mg) into several separate, small, clean vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the table below.
-
Initial Observation: Agitate the vials at room temperature for 2-3 minutes (e.g., using a vortex mixer). Visually inspect for dissolution.
-
Incremental Addition: If the compound has not fully dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), agitating after each addition, until the solid is fully dissolved or a maximum volume (e.g., 2 mL) is reached.
-
Quantification: Record the total volume of solvent required to dissolve the compound. This allows you to estimate the solubility in mg/mL.
-
Heating (Optional): If the compound is still insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe any changes. Note if the compound precipitates upon cooling.
Data Presentation: Solvent Selection Table
| Solvent | Type | Dielectric Constant (ε) at 20°C | Rationale for Use |
| Methanol (MeOH) | Polar Protic | 33.0 | Excellent H-bond donor/acceptor. Often a good starting point. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Similar to methanol but less polar. Widely used and less toxic. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly polar with a large dipole moment; excellent for dissolving difficult compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Another highly effective polar aprotic solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Less polar than DMSO/DMF but can be effective and is often used in chromatography. |
| Water (H₂O) | Polar Protic | 80.1 | The most polar solvent; useful as a baseline and for salt forms. |
| Tetrahydrofuran (THF) | Moderately Polar | 7.5 | Can be effective, but generally less so than the highly polar options. |
Note: Dielectric constant is a measure of a solvent's polarity. Higher values indicate greater polarity.[5]
Guide 2: Solubility Enhancement by pH Modification (Salt Formation)
This guide explains how to convert the compound into its more soluble salt form. This is often the most effective technique for amine-containing compounds.
Causality & Mechanism:
The lone pair of electrons on the nitrogen of the primary amine group makes it a Lewis base. When an acid (H-A) is introduced, this amine is protonated, forming a positively charged ammonium cation and a counter-anion (A⁻). This ionic salt is significantly more polar than the neutral parent molecule and dissolves readily in polar solvents.
Caption: Chemical principle of increasing solubility via salt formation.
Experimental Protocol:
-
Solvent Suspension: Suspend a known mass of (r)-2-amino-2-(thiazol-4-yl)ethanol in a minimal amount of a suitable polar solvent (e.g., Methanol or Ethanol). The compound will likely not dissolve completely at this stage.
-
Acid Selection: Choose an appropriate acid. For creating a stock solution, a 1 M or 2 M solution of hydrochloric acid (HCl) in a compatible solvent (like diethyl ether or methanol) is a common choice.
-
Stoichiometric Addition: Add the acid solution dropwise to the stirring suspension. Use a stoichiometric amount (1.0 equivalent) relative to your compound. For example, if you have 1 mmol of your compound, add 1 mL of a 1 M HCl solution.
-
Observation: As the salt forms, the solid should begin to dissolve. Continue stirring for 10-15 minutes at room temperature. Gentle warming may be applied if necessary.
-
Verification (Optional): If desired, the formation of the salt can be confirmed by techniques like NMR (observing a shift in the peaks adjacent to the amine) or by isolating the solid after evaporation and analyzing its properties.
Trustworthiness Check: This protocol is self-validating. The visual dissolution of the suspended solid upon the stoichiometric addition of acid serves as a direct indicator of successful salt formation and the resulting solubility enhancement.
Guide 3: Utilizing Co-Solvent Systems
If a single solvent does not provide the desired properties (e.g., a reaction requires a less polar environment but the compound is only soluble in a very polar one), a co-solvent system can be the solution.
Causality & Mechanism:
A co-solvent system uses a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (often the desired solvent for the reaction). The "good" solvent acts as a solubilizing agent, breaking apart the solute-solute interactions, while the "poor" solvent makes up the bulk of the medium. This allows you to fine-tune the overall polarity of the solvent system to meet both solubility and reaction compatibility requirements.
Experimental Protocol:
-
Initial Dissolution: Dissolve the (r)-2-amino-2-(thiazol-4-yl)ethanol in the minimum possible volume of a strong, polar solvent in which it is highly soluble (e.g., DMSO or MeOH). This creates a concentrated stock solution.
-
Titration into Bulk Solvent: Slowly add this concentrated stock solution dropwise into the larger volume of the desired "poor" or less-polar reaction solvent (e.g., THF or Acetonitrile), which should be stirring vigorously.
-
Monitor for Precipitation: Continuously monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, it indicates you have exceeded the solubility limit in that particular co-solvent ratio.
-
Optimization: Experiment with different ratios of the good solvent to the poor solvent to find the optimal balance that keeps your compound in solution while maximizing the proportion of the desired reaction solvent.
References
-
Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like. Retrieved from [Link]
-
RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Quora. (2015, March 11). Why is nonpolar solute dissolved in nonpolar solvent and polar solute can't be dissolved in nonpolar solvent? Retrieved from [Link]
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-(2-Aminothiazol-4-yl)-N-(4-(2-((4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)acetamide Tetrahydrochloride. Retrieved from [Link]
-
Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from [Link]
- Zhang, P., et al. (2018). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 184-193.
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. revisiondojo.com [revisiondojo.com]
- 3. Polar and Non-polar Solubility [anglesandacid.com]
- 4. Solubility factors when choosing a solvent [labonline.com.au]
- 5. caymanchem.com [caymanchem.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
optimizing chiral resolution of 2-amino-2-(thiazol-4-yl)ethanol
Welcome to the Technical Support Center for the chiral resolution of 2-amino-2-(thiazol-4-yl)ethanol. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with heteroaromatic amino alcohols.
The presence of both a primary amine and a weakly basic thiazole ring makes this molecule highly polar and prone to complexation issues. This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to help you achieve >99% enantiomeric excess (ee) whether you are at the discovery or process scale.
Strategic Workflow for Chiral Resolution
Before diving into specific troubleshooting steps, it is critical to select the right resolution strategy based on your scale and throughput requirements.
Decision tree for selecting a chiral resolution method based on project scale.
Classical Diastereomeric Salt Formation
Diastereomeric salt resolution remains the most cost-effective method for scale-up, but the thiazole ring introduces unique buffering effects[1].
Q: Why does my diastereomeric salt form a gel or oil instead of precipitating as crystals? A: This is a classic pKa mismatch issue. The primary amine of your compound has a pKa of ~9.0, while the thiazole nitrogen has a pKa of ~2.5. If you use a strong chiral acid (like Camphorsulfonic acid) or an excess of resolving agent, the thiazole nitrogen partially protonates. This disrupts the highly ordered hydrogen-bonding network required for crystallization, leading to gelation. Solution: Use exactly 0.5 to 1.0 molar equivalents of a weaker chiral acid, such as L-(+)-Tartaric acid, and employ a binary solvent system (e.g., Methanol/Water) to modulate the dielectric constant[2].
Q: How do I optimize the enantiomeric excess (ee) and yield during classical resolution? A: The efficiency of resolution ( F=Yield×ee ) depends heavily on the steric bulk of the resolving agent[1]. For thiazole-containing amino alcohols, bulky acyl-tartaric acids often provide superior chiral recognition compared to native tartaric acid[3].
Table 1: Resolving Agent Screening Data (Methanol Solvent, 25°C)
| Resolving Agent (1.0 eq) | Salt Morphology | First Crop Yield (%) | Enantiomeric Excess (ee %) |
| L-(+)-Tartaric Acid | Fine Needles | 38% | 82% |
| (-)-Di-p-toluoyl-L-tartaric acid | Thick Prisms | 42% | 96% |
| (1S)-(+)-10-Camphorsulfonic acid | Gel / Oil | N/A | N/A |
| (R)-(-)-Mandelic Acid | Soluble (No ppt) | 0% | N/A |
Self-Validating Protocol: Tartaric Acid Resolution
-
Salt Formation: Dissolve 1.0 eq of racemic 2-amino-2-(thiazol-4-yl)ethanol and 1.0 eq of (-)-Di-p-toluoyl-L-tartaric acid in 10 volumes of Methanol at 60°C[4].
-
Controlled Cooling: Cool the solution at a rate of 0.5°C/min to 20°C. Self-Validation Check: The solution should become cloudy at exactly 40-45°C. If it clouds earlier, add 5% v/v water to prevent kinetic precipitation of the wrong diastereomer.
-
Isolation: Filter the crystals and wash with 2 volumes of cold Methanol (4°C)[4].
-
Liberation: Suspend the salt in water, adjust to pH 12 using 2M NaOH, and extract with 2-Methyltetrahydrofuran (3 x 5 volumes). Dry over Na2SO4 and concentrate to yield the free (S)-enantiomer[2].
Enzymatic Kinetic Resolution (EKR)
Enzymatic resolution using lipases offers exquisite selectivity but requires careful substrate engineering to prevent side reactions[5].
Q: In enzymatic kinetic resolution, how do I prevent non-selective chemical N-acylation? A: Primary amines are highly nucleophilic. If you expose the free amino alcohol to an acyl donor (like vinyl acetate), spontaneous, non-enzymatic N-acylation will occur faster than the enzyme can catalyze enantioselective O-acylation[6]. Solution: You must mask the amine. Perform a global N-Boc protection first[7]. The lipase will then exclusively and enantioselectively O-acylate the hydroxyl group[8].
Mechanistic pathway for CAL-B catalyzed kinetic resolution of N-protected amino alcohols.
Q: My enzymatic resolution stalls at 30% conversion. How do I push it to the theoretical 50%? A: Stalling usually indicates product inhibition or accumulation of acetaldehyde (a byproduct of vinyl acetate) which can deactivate the enzyme[9]. Solution: Switch the acyl donor to isopropyl butyrate or add 4Å molecular sieves to the reaction mixture to scavenge inhibitory byproducts.
Self-Validating Protocol: Lipase-Catalyzed O-Acylation
-
Substrate Preparation: Dissolve 100 mmol of N-Boc-2-amino-2-(thiazol-4-yl)ethanol in 500 mL of anhydrous Methyl tert-butyl ether (MTBE)[6].
-
Enzyme Addition: Add 3.0 equivalents of vinyl acetate and 10% w/w Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin)[9].
-
Incubation: Stir at 40°C for 24 hours. Self-Validation Check: Monitor by chiral HPLC. The reaction is complete when the ee of the unreacted (S)-alcohol reaches >99%. The conversion should be exactly 50%.
-
Separation: Filter off the immobilized enzyme (which can be washed and reused). Separate the (R)-acetate and (S)-alcohol via standard silica gel chromatography (the acetate will elute significantly faster).
-
Deprotection: Hydrolyze the (R)-acetate and remove the Boc groups using 4M HCl in dioxane to yield the enantiopure hydrochloride salts[7].
Preparative Supercritical Fluid Chromatography (SFC)
Q: I am using SFC for rapid discovery-scale resolution, but the peaks are severely tailing. How do I improve peak shape? A: The basic thiazole nitrogen and the primary amine interact strongly with the residual silanols on the chiral stationary phase. Solution: Add a basic modifier to your mobile phase. Using CO2 / Methanol with 0.2% v/v Isopropylamine (IPA) or Diethylamine (DEA) will mask the silanol interactions and sharpen the peaks. For this specific compound, a Chiralpak IC or AD-H column typically provides the best baseline resolution.
References
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Journal of the American Chemical Society / ACS[Link]
-
Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor Organic Process Research & Development / ACS[Link]
- Aminoalcohol resolution method (CN104098478B)
-
Strategies in optical resolution: a practical guide ResearchGate [Link]
-
New Methods of Resolution and Purification of Racemic Amino Alcohol Derivatives The Journal of Organic Chemistry / ACS[Link]
-
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for Enantiomerically Pure Alcohols and Amines Chemical Reviews / PMC[Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines Organic & Biomolecular Chemistry / RSC[Link]
-
Lipases-catalyzed enantioselective kinetic resolution Journal of Chemical and Pharmaceutical Research[Link]
-
Room Temperature Ionic Liquids in the Kinetic Resolution of Adrenaline-Type Aminoethanols by Burkholderia cepacia Lipase ResearchGate[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]
- 5. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Cross-Coupling Reactions with (R)-2-Amino-2-(thiazol-4-yl)ethanol
Welcome to the technical support center for minimizing side reactions in cross-coupling experiments involving (R)-2-amino-2-(thiazol-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered when using this versatile and multifunctional building block. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies.
Introduction: The Challenge of a Multifunctional Substrate
(R)-2-amino-2-(thiazol-4-yl)ethanol is a valuable chiral building block in pharmaceutical synthesis. However, its structure presents unique challenges in cross-coupling reactions. The presence of three potential points of reactivity—the primary amine, the primary alcohol, and the thiazole ring—requires precise control to achieve the desired outcome and avoid a complex mixture of byproducts. The thiazole's nitrogen and sulfur atoms can also coordinate to the metal catalyst, potentially leading to deactivation.
This guide provides a structured approach to troubleshoot and optimize your reactions, focusing on the most common pitfalls and their underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses broad, high-level issues that can indicate a range of underlying problems.
Q1: My reaction is not proceeding, or the yield is extremely low. Where do I start?
A1: A low or zero yield is often traced back to one of three areas: catalyst activity, substrate reactivity, or suboptimal reaction conditions.
-
Catalyst Deactivation: The thiazole moiety, with its nitrogen and sulfur heteroatoms, can act as a ligand and poison the palladium catalyst, leading to the formation of inactive palladium black.[1] Ensure your palladium source and ligand are of high quality. Consider using a pre-formed, air-stable palladium pre-catalyst which can offer greater consistency.
-
Poor Substrate Solubility: The amino alcohol substrate may have limited solubility in common non-polar solvents like toluene or dioxane.[2] A biphasic system or the addition of a co-solvent might be necessary to ensure all components are in solution.
-
Incorrect Reaction Parameters: Cross-coupling reactions are highly sensitive to the choice of base, ligand, solvent, and temperature. An inappropriate combination is a frequent cause of failure.[2] A systematic screening of these variables is often the most effective first step.
Q2: My crude reaction mixture shows multiple new spots on TLC/peaks in GC-MS. What are the likely byproducts?
A2: A complex product mixture with this substrate typically points to a lack of selectivity or the occurrence of common cross-coupling side reactions. The most probable byproducts are:
-
O-arylated product: The hydroxyl group has coupled instead of the intended amino group (in Buchwald-Hartwig reactions). This is a major challenge due to the dual nucleophilicity of the molecule.[3][4]
-
Homocoupled products: Resulting from the coupling of two molecules of the aryl halide or two molecules of the organometallic reagent (e.g., boronic acid in Suzuki couplings).
-
Dehalogenated starting material: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[5][6]
-
Protodeboronated starting material (Suzuki reactions): The boronic acid is hydrolyzed back to the corresponding arene.[2]
Section 2: Troubleshooting Guide - A Deeper Dive into Specific Side Reactions
This section provides detailed Q&A guides for identifying and mitigating specific, common side reactions.
Issue 1: Dehalogenation
Q: I've identified a significant amount of the reduced arene (Ar-H) corresponding to my aryl halide starting material. What causes this and how can I prevent it?
A: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6]
Primary Cause: The formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from the palladium complex reacting with bases, solvents (especially alcohols), or trace water.[6] The Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the unwanted dehalogenated product.[5][6]
Solutions & Scientific Rationale:
| Strategy | Rationale |
| 1. Change the Base | Avoid strong, non-coordinating bases that can generate hydrides. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferable to strong organic bases or alkoxides in certain contexts.[6][7] |
| 2. Use Anhydrous & Degassed Conditions | Solvents like alcohols and trace water can be hydride sources.[6] Using anhydrous solvents and thoroughly degassing the reaction mixture to remove oxygen can minimize both dehalogenation and homocoupling.[8] |
| 3. Select an Appropriate Ligand | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) can promote faster reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[8][9][10] |
| 4. Lower the Reaction Temperature | Dehalogenation can become more prominent at higher temperatures. Running the reaction at the lowest effective temperature (e.g., 80-100 °C instead of >110 °C) can suppress this side reaction.[8] |
Issue 2: Homocoupling
Q: My analysis shows biaryl (Ar-Ar) or other homocoupled byproducts. Why is this happening?
A: Homocoupling arises from the self-coupling of two identical reaction partners. In Suzuki reactions, this is often the coupling of two boronic acid molecules, while in other couplings, it can be two aryl halide molecules.
Primary Causes:
-
Oxygen Exposure (Suzuki): The presence of oxygen can promote the oxidative homocoupling of boronic acids.[2]
-
High Temperature: Higher temperatures can sometimes favor homocoupling pathways.[8]
-
Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling than others.
Solutions & Scientific Rationale:
| Strategy | Rationale |
| 1. Rigorous Degassing | Thoroughly sparge your solvent and reaction mixture with an inert gas (Argon or Nitrogen) before heating to remove dissolved oxygen. Maintain a positive inert atmosphere throughout the reaction. |
| 2. Use Stoichiometric Excess of One Partner | Using a slight excess (e.g., 1.2 equivalents) of the aryl halide in a Suzuki reaction can minimize boronic acid homocoupling by ensuring the halide is readily available to the catalyst. |
| 3. Lower Reaction Temperature | Reducing the temperature can often disfavor the homocoupling side reaction relative to the desired cross-coupling pathway.[8] |
| 4. Modify the Catalyst System | In some cases, switching to a different ligand or palladium pre-catalyst can alter the kinetics of the catalytic cycle to favor the desired cross-coupling.[11] |
Section 3: Special Focus - The Chemoselectivity Challenge in N-Arylation
When performing a Buchwald-Hartwig amination on (R)-2-amino-2-(thiazol-4-yl)ethanol, the primary challenge is achieving selective N-arylation over competing O-arylation.[3][4]
Q: My main byproduct is the O-arylated ether. How can I favor C-N bond formation over C-O bond formation?
A: Achieving high N-selectivity depends on exploiting the kinetic and thermodynamic differences between the amino and hydroxyl groups. The amine is generally more nucleophilic but less acidic than the alcohol. The choice of catalyst, base, and solvent is critical to control the outcome.
Mechanistic Considerations:
The catalytic cycle for both N- and O-arylation is similar. The key difference lies in which nucleophile (the amine or the alkoxide formed from the alcohol) displaces the halide from the palladium(II) intermediate. Controlling this step is paramount.
// Nodes pd0 [label="Pd(0)Ln"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-X\nLn"]; n_path [label="N-Coordination\n(Amine Pathway)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; o_path [label="O-Deprotonation\n(Alcohol Pathway)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; n_intermediate [label="[Ar-Pd(II)-NHR]\nLn", fillcolor="#E6F4EA", fontcolor="#202124"]; o_intermediate [label="[Ar-Pd(II)-OR]\nLn", fillcolor="#FCE8E6", fontcolor="#202124"]; n_reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; o_reductive_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; n_product [label="Desired N-Arylated\nProduct (Ar-NHR)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_product [label="Side Product\nO-Arylated (Ar-OR)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label=" + Ar-X"]; oxidative_addition -> pd_intermediate; pd_intermediate -> n_path [label=" + R-NH₂\n(More Nucleophilic)"]; pd_intermediate -> o_path [label=" + R-OH + Base\n(Forms Stronger Nucleophile)"]; n_path -> n_intermediate; o_path -> o_intermediate; n_intermediate -> n_reductive_elim; o_intermediate -> o_reductive_elim; n_reductive_elim -> n_product; o_reductive_elim -> o_product; n_reductive_elim -> pd0 [label="Regenerates\nCatalyst"]; o_reductive_elim -> pd0 [label="Regenerates\nCatalyst"]; } enddot Caption: Competing N- vs. O-Arylation pathways in Buchwald-Hartwig coupling.
Strategies for Maximizing N-Selectivity:
| Strategy | Scientific Rationale |
| 1. Use a Weak, Non-nucleophilic Base | Strong bases (like NaOtBu) readily deprotonate the alcohol, forming a highly nucleophilic alkoxide that competes effectively with the amine. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred as they are less likely to deprotonate the alcohol, allowing the more inherently nucleophilic amine to react preferentially.[12] |
| 2. Choose a Polar, Aprotic Solvent | Solvents like DMF or DMAc can stabilize the charged intermediates in the catalytic cycle. Aprotic solvents avoid acting as proton sources or sinks, which can interfere with the delicate acid-base equilibria. |
| 3. Employ Bulky Biarylphosphine Ligands | Ligands like Xantphos have been reported to be effective for the N-arylation of 2-aminothiazoles.[13] The steric bulk of the ligand can influence the geometry around the palladium center, potentially favoring the approach of the less-hindered amine over the alkoxide. |
| 4. Add a Catalytic Amount of Acetic Acid | In some systems involving 2-aminothiazoles, adding a catalytic amount of a weak acid like acetic acid has been shown to facilitate catalyst activation and improve yields for N-arylation.[13][14] This may help by protonating the thiazole nitrogen, preventing it from binding to and inhibiting the palladium catalyst. |
Section 4: Recommended Experimental Protocols
The following protocols provide a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Baseline Buchwald-Hartwig N-Arylation
This protocol is designed as a robust starting point to favor N-arylation.
Materials:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3.3 mol%)
-
Potassium Carbonate (K₂CO₃) (1.4 equiv), finely ground and dried
-
Anhydrous, degassed tert-Butanol or Dioxane
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the Pd₂(dba)₃, Xantphos, and K₂CO₃.
-
Reagent Addition: Add the aryl bromide and (R)-2-amino-2-(thiazol-4-yl)ethanol.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the aryl bromide and the appearance of the product and potential side products (e.g., phenol from hydrolysis).[13]
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Troubleshooting Workflow
Use the following decision tree to guide your optimization efforts when initial results are suboptimal.
// Nodes start [label="Initial Reaction\n(Low Yield / Side Products)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Is Palladium Black\nObserved?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalyst Path catalyst_yes [label="YES: Catalyst Deactivation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_sol1 [label="Switch to Pd Pre-catalyst\n(e.g., XPhos Pd G3)", fillcolor="#E8F0FE", fontcolor="#202124"]; catalyst_sol2 [label="Add Acetic Acid (3 mol%)\nto reaction[13]", fillcolor="#E8F0FE", fontcolor="#202124"];
// No Catalyst Deactivation Path check_selectivity [label="Main Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Selectivity Path selectivity_o [label="O-Arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; selectivity_sol1 [label="Switch to weaker base\n(e.g., K₂CO₃ from NaOtBu)[12]", fillcolor="#E8F0FE", fontcolor="#202124"]; selectivity_sol2 [label="Screen different ligands\n(e.g., bulky biarylphosphines)[8]", fillcolor="#E8F0FE", fontcolor="#202124"];
// Dehalogenation Path selectivity_deh [label="Dehalogenation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; deh_sol1 [label="Lower temperature\n(e.g., 80 °C)[8]", fillcolor="#E8F0FE", fontcolor="#202124"]; deh_sol2 [label="Ensure strictly\nanhydrous conditions[6]", fillcolor="#E8F0FE", fontcolor="#202124"];
// Homocoupling Path selectivity_homo [label="Homocoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo_sol1 [label="Thoroughly degas\nsolvent and headspace", fillcolor="#E8F0FE", fontcolor="#202124"]; homo_sol2 [label="Adjust stoichiometry\n(excess of one partner)", fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges start -> check_catalyst; check_catalyst -> catalyst_yes [label="Yes"]; check_catalyst -> check_selectivity [label="No"]; catalyst_yes -> catalyst_sol1; catalyst_yes -> catalyst_sol2;
check_selectivity -> selectivity_o [label="Selectivity"]; check_selectivity -> selectivity_deh [label="Reduction"]; check_selectivity -> selectivity_homo [label="Dimerization"];
selectivity_o -> selectivity_sol1; selectivity_o -> selectivity_sol2;
selectivity_deh -> deh_sol1; selectivity_deh -> deh_sol2;
selectivity_homo -> homo_sol1; selectivity_homo -> homo_sol2; } enddot Caption: A systematic workflow for troubleshooting common side reactions.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Jedinák, L., Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available from: [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Organic & Biomolecular Chemistry. Available from: [Link]
-
Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available from: [Link]
-
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Oxidative Cross-Coupling of α-Amino Ketones with Alcohols Enabled by I2-Catalyzed C–H Hydroxylation. The Journal of Organic Chemistry. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. ResearchGate. Available from: [Link]
-
Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available from: [Link]
-
Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available from: [Link]
-
Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. Available from: [Link]
-
Blue, E. D., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available from: [Link]
-
Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs). ACS Publications. Available from: [Link]
-
Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. MDPI. Available from: [Link]
-
Direct C-2 Acylation of Thiazoles with Aldehydes via Metal- and Solvent-Free C–H Activation in the Presence of tert-Butyl Hydroperoxide. Thieme. Available from: [Link]
-
Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. ResearchGate. Available from: [Link]
-
Blue, E. D., & Doye, S. (2012). Palladium-catalyzed N-arylation of 2-aminothiazoles. Organic Letters. Available from: [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. ResearchGate. Available from: [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki-Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. Available from: [Link]
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. DSpace@MIT. Available from: [Link]
-
Blue, E. D., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. ACS Publications. Available from: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available from: [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Science and Technology. Available from: [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC. Available from: [Link]
-
Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. ResearchGate. Available from: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available from: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Publications. Available from: [Link]
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available from: [Link]
Sources
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jmcct.com [jmcct.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of (R)-2-amino-2-(thiazol-4-yl)ethanol in Aqueous Solution
Introduction: (R)-2-amino-2-(thiazol-4-yl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, valued for its unique structural combination of a primary amine, a secondary alcohol, and a thiazole ring.[1] However, these same functional groups render it susceptible to degradation in aqueous environments, posing significant challenges for researchers in terms of maintaining potency, purity, and consistency during experiments and in final formulations. This guide provides an in-depth, experience-driven framework for understanding, troubleshooting, and preventing the degradation of this molecule in aqueous solutions.
Section 1: Understanding the Degradation of (R)-2-amino-2-(thiazol-4-yl)ethanol
This section addresses the fundamental chemical liabilities of the molecule to provide a mechanistic basis for the preventative strategies discussed later.
Q1: What are the primary chemical features of (R)-2-amino-2-(thiazol-4-yl)ethanol that make it susceptible to degradation?
A1: The molecule's instability arises from three key structural components:
-
Primary Amino Group: This group is a primary target for oxidation. The nitrogen's lone pair of electrons can be abstracted, initiating a cascade of reactions, especially in the presence of dissolved oxygen and metal ions.[2][3]
-
Secondary Alcohol Group: The hydroxyl group can also be oxidized, typically to a ketone. This process can be influenced by pH and the presence of oxidizing agents.
-
Thiazole Ring: While relatively stable, heterocyclic aromatic rings like thiazole can be susceptible to photodegradation.[4][5] The absorption of UV or even high-energy visible light can lead to reactions with singlet oxygen, potentially causing ring cleavage.[4][6]
Q2: What are the most common degradation pathways for this molecule in an aqueous solution?
A2: Based on its structure, the primary degradation pathways are oxidative degradation and photodegradation. The contribution of each pathway is highly dependent on the solution's conditions (pH, light exposure, presence of catalysts).
-
Oxidative Degradation: This is often the most significant pathway in aqueous solutions. It is initiated by factors like dissolved oxygen, trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺), and peroxides. The process typically involves a radical mechanism, starting with hydrogen abstraction from the carbon atom adjacent to the nitrogen or oxygen, which can lead to C-N or C-C bond cleavage and the formation of various byproducts like aldehydes and ammonia.[3]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can excite the thiazole ring. This can lead to the formation of reactive oxygen species (ROS) like singlet oxygen, which can then attack the ring in a [4+2] cycloaddition reaction, forming an unstable endoperoxide that rearranges into degradation products.[4][6] This pathway is highly dependent on the specific substituents on the thiazole ring.[6]
-
pH-Mediated Degradation: While hydrolysis of the core structure is less common under typical experimental conditions, extreme pH values can catalyze degradation.[1] Acidic conditions (pH < 4) can protonate the primary amine, which can paradoxically offer some protection against oxidation by making the lone pair less available.[7] Conversely, highly basic conditions (pH > 9) can deprotonate the alcohol and may increase susceptibility to certain oxidative pathways.
Caption: Potential degradation pathways for (R)-2-amino-2-(thiazol-4-yl)ethanol.
Section 2: Frequently Asked Questions (FAQs) for Proactive Stability Management
This section provides quick, actionable answers for setting up experiments to minimize degradation from the start.
Q1: What is the optimal pH for an aqueous solution of this compound? A1: A slightly acidic pH range of 4.5 to 6.0 is generally recommended. In this range, a significant portion of the primary amine group exists in its protonated form (-NH3+), which reduces its susceptibility to oxidation.[7] Use of a suitable buffer system (e.g., acetate, citrate) is critical to maintain this pH.
Q2: How critical is protection from light? A2: It is highly critical . Given the photosensitivity of many thiazole rings, all solutions should be prepared, stored, and handled in amber glass vials or containers wrapped completely in aluminum foil to prevent light exposure.[5] Standard laboratory fluorescent lighting can be sufficient to initiate photodegradation over time.
Q3: What are the recommended storage temperatures? A3: For short-term storage (hours to days), refrigeration at 2-8°C is recommended to slow the rate of all potential degradation reactions. For long-term storage (weeks to months), solutions should be frozen at -20°C or -80°C . However, be aware of potential freeze-thaw cycle instability; it is best to aliquot solutions into single-use volumes before freezing.
Q4: How can I mitigate the effects of dissolved oxygen? A4: To minimize oxidative degradation, it is best practice to use deoxygenated solvents. Before adding the compound, degas the aqueous buffer by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[5] For maximum protection, the headspace of the storage vial can also be blanketed with the inert gas before sealing.
Q5: What types of excipients can I add to improve stability? A5: Several classes of stabilizing excipients can be employed:
-
Antioxidants: To scavenge free radicals, consider adding ascorbic acid (Vitamin C) or using butylated hydroxytoluene (BHT).[5][]
-
Chelating Agents: To inactivate catalytic metal ions, add a small amount (e.g., 0.01-0.1%) of ethylenediaminetetraacetic acid (EDTA).
-
Encapsulating Agents: For complex formulations, cyclodextrins like Captisol® can physically protect the molecule from the bulk solvent environment, enhancing both stability and solubility.[9]
| Parameter | Recommended Condition | Rationale |
| pH | 4.5 - 6.0 (Buffered) | Protonates the amine to reduce oxidative susceptibility.[7] |
| Light Exposure | Protect from all light (Amber vials/foil) | Prevents photodegradation of the thiazole ring.[5] |
| Temperature | 2-8°C (Short-term), -20°C or lower (Long-term) | Slows kinetic rates of degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon sparged) | Removes dissolved oxygen, a key driver of oxidation.[5] |
| Additives | Antioxidants (e.g., Ascorbic Acid), Chelators (e.g., EDTA) | Scavenges free radicals and inactivates catalytic metals. |
| Caption: Table 1. Recommended Storage and Formulation Parameters. |
Section 3: Troubleshooting Guide: Identifying and Solving Degradation Issues
This guide provides a logical workflow for diagnosing and resolving stability problems when they arise during your experiments.
Caption: Troubleshooting workflow for degradation issues.
Issue 1: "My clear, colorless solution of (R)-2-amino-2-(thiazol-4-yl)ethanol has turned yellow or brown after a short period."
-
Potential Causes: This is a classic sign of oxidation. The formation of conjugated unsaturated systems as byproducts of amine or alcohol oxidation often results in chromophores that absorb visible light. Photodegradation can also produce colored degradants.
-
Diagnostic Steps:
-
Comparative Storage: Prepare two fresh samples. Store one completely protected from light (wrapped in foil) at 2-8°C and leave the other on the benchtop exposed to ambient light and temperature.
-
Analysis: After 24-48 hours, visually inspect both. Analyze both by HPLC with a UV-Vis detector. If the light-exposed sample shows more color and/or more degradation peaks, photodegradation is a major contributor. If both samples show degradation but the foil-wrapped sample is also discolored, oxidation is the primary culprit.
-
-
Solutions:
-
For Oxidation: Strictly adhere to using deoxygenated buffers and blanketing the vial headspace with nitrogen or argon.[5] Incorporate an antioxidant like ascorbic acid and a chelating agent like EDTA into your buffer system.
-
For Photodegradation: Ensure all work is done under low-light conditions and that all solutions are stored in amber vials or wrapped in foil.[5]
-
Issue 2: "My HPLC analysis shows a steady decrease in the peak area of the parent compound, but I don't see significant new peaks."
-
Potential Causes: This could indicate several possibilities:
-
The degradants are not UV-active at the wavelength you are using.
-
The degradants are volatile and are lost during sample preparation.
-
The degradation has produced a complex mixture of many small peaks that are lost in the baseline noise.
-
The compound is precipitating out of solution (check for visible particulates).
-
-
Diagnostic Steps:
-
Change Detection Method: Analyze the sample using a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if available. Alternatively, acquire the full UV spectrum of the baseline using a Photo Diode Array (PDA) detector to look for emerging broad peaks.
-
Perform a Forced Degradation Study: This is the most definitive approach. Subjecting the compound to controlled stress conditions (acid, base, peroxide, heat, light) will exaggerate the degradation and help identify the primary instability pathway.[4][10] This will likely produce degradant peaks large enough to be seen.
-
-
Solutions:
-
Based on the results of the forced degradation study, implement the targeted stabilization strategy. For example, if degradation is highest under peroxide stress, an antioxidant is the best solution. If it is highest under basic conditions, adjusting the pH to the 4.5-6.0 range is critical.
-
Issue 3: "I'm seeing one or two new, well-defined peaks growing in my chromatogram over time."
-
Potential Causes: This indicates a specific, well-defined degradation pathway is occurring.
-
Diagnostic Steps:
-
Identify the Degradants: This is a crucial step for understanding the mechanism. Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass of the parent ion for each new peak.[6][11]
-
Interpret the Mass: Compare the mass of the degradant to the parent compound. For example, a loss of 2 Da may indicate oxidation of the alcohol to a ketone. A loss of 17 Da could suggest deamination. An addition of 16 Da points towards the formation of an N-oxide or hydroxylation.
-
-
Solutions:
-
Once the nature of the degradant is hypothesized, the solution becomes clear. For instance, if an N-oxide is identified, rigorous oxygen exclusion is necessary. If a product consistent with photo-induced rearrangement is found, light protection must be enhanced.[6]
-
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
-
Solvent Preparation: Use high-purity (e.g., 18 MΩ·cm) water. Prepare your desired buffer (e.g., 50 mM sodium acetate) and adjust the pH to 5.0.
-
Deoxygenation: Transfer the buffer to a glass container and sparge vigorously with high-purity nitrogen or argon gas for at least 30 minutes.
-
Additive Incorporation: If used, add your stabilizing excipients (e.g., EDTA to a final concentration of 0.05%, ascorbic acid to 0.1%) to the deoxygenated buffer and stir to dissolve under a gentle stream of the inert gas.
-
Compound Dissolution: Weigh the (R)-2-amino-2-(thiazol-4-yl)ethanol and dissolve it in the stabilized, deoxygenated buffer to your target concentration. Perform this step in an amber-colored volumetric flask.
-
Storage: Aliquot the final solution into single-use amber glass vials. Gently flush the headspace of each vial with inert gas before sealing tightly.
-
Labeling and Storage: Clearly label all vials and store them immediately at the appropriate temperature (2-8°C for short-term, ≤ -20°C for long-term).
Protocol 2: Framework for a Forced Degradation Study
This protocol is based on ICH Q1A/Q1B guidelines and is essential for identifying degradation pathways.[4]
Caption: Experimental workflow for a forced degradation study.
-
Sample Preparation: Prepare a solution of the compound at ~1 mg/mL in a 50:50 mixture of water and a compatible organic solvent (like acetonitrile or methanol) to ensure solubility under all conditions.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative: Mix the sample solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal: Keep the sample solution in a vial protected from light at 80°C.
-
Photolytic: Expose the sample solution in a clear vial to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A dark control (wrapped in foil) must be stored under the same temperature conditions.
-
-
Timepoints: Pull samples from each condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.
-
Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analysis: Analyze all samples, including a time-zero and an unstressed control, by a stability-indicating HPLC method (preferably with PDA and MS detection). Compare the chromatograms to determine which conditions cause the most significant degradation and generate unique degradation products.
References
-
Wen, B., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1047-1055. Available from: [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Available from: [Link]
-
American Pharmaceutical Review. (n.d.). Stabilizer Excipients. Retrieved from [Link]
-
Kelly, C. B., et al. (2016). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Organic Letters, 18(1), 104-107. Available from: [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available from: [Link]
-
Chowdhury, F. I., et al. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 9(11), 2021. Available from: [Link]
-
Vevel, O., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available from: [Link]
- Huwiler, A., & Tenud, L. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979.
Sources
- 1. evitachem.com [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Technical Support Center: Optimizing HPLC Mobile Phase for (r)-2-amino-2-(thiazol-4-yl)ethanol Separation
Welcome to the technical support resource for the enantioselective separation of (r)-2-amino-2-(thiazol-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing your HPLC mobile phase and troubleshooting common chromatographic challenges. We will move beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions in your method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the separation of chiral amino alcohols like (r)-2-amino-2-(thiazol-4-yl)ethanol.
Q1: What are the key molecular features of (r)-2-amino-2-(thiazol-4-yl)ethanol that influence its HPLC separation?
A1: Understanding the analyte's structure is the first step in method development.
-
Chiral Center: The carbon atom bonded to the amino, alcohol, thiazole, and hydrogen groups is the stereogenic center, requiring a chiral environment for separation.
-
Basic Amino Group: The primary amine (-NH2) makes the molecule basic. This is a critical consideration for mobile phase pH and additives, as it can interact strongly with acidic sites (e.g., residual silanols) on the stationary phase, leading to peak tailing.[1]
-
Polarity: The presence of both an amino and a hydroxyl group makes the molecule quite polar, influencing its solubility and retention in different mobile phase systems.[2]
-
Thiazole Ring: This heterocyclic ring contains a UV chromophore, making UV detection a viable option. It also offers potential for π-π interactions with certain chiral stationary phases (CSPs).[3]
Q2: I'm focused on the mobile phase, but how important is the choice of the Chiral Stationary Phase (CSP)?
A2: The choice of CSP is the single most critical factor in achieving chiral separation.[4][5] The mobile phase serves to modulate the interactions between the analyte and the CSP. Without the correct CSP, no amount of mobile phase optimization will resolve the enantiomers. For amino alcohols, the most successful CSPs are typically:
-
Polysaccharide-based (e.g., derivatives of cellulose or amylose): These are the most widely used and versatile CSPs, often the first choice for screening.[4][6]
-
Cyclodextrin-based: These function by forming inclusion complexes, where one enantiomer fits better into the chiral cavity.[7][8]
-
Pirkle-type (brush-type): These phases offer π-π, hydrogen bonding, and dipole-dipole interactions.[3][4]
-
Ligand-exchange: These columns use a metal ion (often copper) in the mobile phase to form diastereomeric complexes with the analyte.[9]
Q3: Which chromatographic mode—Normal Phase, Reversed Phase, or Polar Organic—is the best starting point?
A3: For chiral separations of polar, basic compounds like this, Normal Phase (NP) chromatography is often the most successful starting point .[4]
-
Normal Phase (NP): Utilizes a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., ethanol, isopropanol). This mode offers excellent selectivity for many chiral compounds.
-
Reversed Phase (RP): Uses a polar mobile phase (e.g., water/buffer) with a less polar organic modifier (e.g., acetonitrile, methanol). While common for achiral separations, it can be less effective for underivatized amino alcohols on many CSPs, but it is the preferred mode for LC-MS applications.[4][10]
-
Polar Organic Mode (PO): Uses a combination of polar organic solvents (e.g., acetonitrile, methanol, ethanol). This can be a powerful alternative when NP or RP modes fail.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section is formatted to directly address specific issues you may encounter during your experiments.
Issue 1: Poor or No Enantiomeric Resolution (Co-eluting Peaks)
Q: My enantiomers are eluting as a single peak or are only partially resolved. What is the systematic approach to fix this?
A: This is the most common challenge in chiral method development. A logical, multi-step approach is required, as outlined in the workflow below. The primary cause is often a suboptimal combination of the CSP and mobile phase.[1]
Diagram: Troubleshooting Workflow for Poor Enantiomeric Resolution
Caption: A step-by-step decision tree for troubleshooting poor enantiomeric resolution.
Detailed Steps & Causality:
-
Evaluate CSP Selection: As stated in the FAQs, the CSP is paramount. If you are using a CSP not typically suited for amino alcohols, consider screening alternatives like a polysaccharide-based column.[4]
-
Optimize Mobile Phase Composition:
-
Change Modifier Type (in NP): The choice of alcohol can dramatically alter selectivity. Ethanol and isopropanol (IPA) are the most common modifiers. One may provide significantly better resolution than the other.[6] Start with a screening of Hexane/Ethanol and Hexane/IPA.
-
Vary Modifier Concentration (in NP): The percentage of alcohol controls retention and resolution. Lowering the alcohol percentage increases retention time, which can sometimes lead to better separation. A typical range to explore is 5% to 25%.
-
Incorporate/Adjust Additives: For a basic analyte like yours, a basic additive in Normal Phase is crucial for good peak shape and can significantly impact resolution.[11] Add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase. In Reversed Phase, the pH of the aqueous portion is critical; adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[5]
-
-
Adjust Flow Rate: Chiral separations often involve delicate interactions that are kinetically limited. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows more time for these interactions to occur on the column, often improving resolution.[1][5]
-
Vary Temperature: Temperature affects the thermodynamics of the chiral recognition process. Its effect can be unpredictable; both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[1][6] Using a column oven to screen a range from 10°C to 40°C is a valuable optimization step.
Issue 2: Poor Peak Shape (Peak Tailing)
Q: My analyte peak is tailing significantly. What is causing this and how do I fix it?
A: For a basic compound like (r)-2-amino-2-(thiazol-4-yl)ethanol, peak tailing is almost always caused by secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups on the silica surface of the column packing.[1]
Diagram: Logic for Eliminating Peak Tailing
Caption: Troubleshooting workflow for peak tailing of a basic analyte.
Detailed Solutions:
-
In Normal Phase: The most effective solution is to add a small amount of a basic additive to the mobile phase.[11]
-
Mechanism: An additive like diethylamine (DEA) is a stronger base and will preferentially interact with the acidic silanol sites on the stationary phase. This effectively "masks" or "shields" these sites from your analyte, preventing the secondary interactions that cause tailing.
-
Protocol: Start by adding 0.1% (v/v) DEA to your mobile phase (e.g., 1 mL of DEA in 1 L of mobile phase). If tailing persists, you can incrementally increase the concentration up to 0.5%.
-
-
In Reversed Phase: The solution involves controlling the pH of the mobile phase.
-
Mechanism: If the mobile phase pH is near the pKa of your analyte's amino group, a mixed population of ionized (protonated) and non-ionized forms will exist, leading to poor peak shape.[5] By adjusting the pH to be at least 2 units above or below the pKa, you ensure the analyte is in a single, stable ionic form. For a basic amine, using a higher pH (e.g., pH > 9, if the column allows) will deprotonate it, reducing interaction with silanols. Conversely, a very low pH (e.g., pH < 3) will protonate both the analyte and suppress silanol ionization.
-
Protocol: Determine the pKa of your analyte. Prepare a buffered mobile phase with a pH at least 2 units away from this value. Ensure your column is stable at the chosen pH.
-
Issue 3: Irreproducible Retention Times and Resolution
Q: My retention times are drifting between injections, and the resolution is inconsistent. What are the likely causes?
A: Chiral separations are highly sensitive to subtle changes in the system.[4] Irreproducibility is typically linked to three areas: mobile phase preparation, column equilibration, or temperature fluctuation.
| Potential Cause | Why It Happens | Recommended Action |
| Inconsistent Mobile Phase | The concentration of additives (like DEA or TFA) is critical.[12] Even small errors in preparation can lead to significant changes in retention and selectivity. | Always prepare fresh mobile phase daily using precise measurements (graduated cylinders, pipettes). Do not "top up" old mobile phase. Ensure thorough mixing and degassing.[4] |
| Insufficient Column Equilibration | Chiral stationary phases, especially polysaccharide-based ones, can take a long time to equilibrate with the mobile phase. The CSP needs to fully interact with mobile phase components (especially additives) to provide a stable environment. | Equilibrate the column with at least 20-30 column volumes of the new mobile phase before the first injection. If you see drift, extend the equilibration time.[4] |
| Temperature Fluctuations | As noted earlier, temperature has a strong effect on chiral recognition.[1][6] Fluctuations in ambient lab temperature can cause retention times to shift. | Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 25 °C). |
| Additive "Memory Effect" | Some additives can strongly adsorb to the stationary phase and may not be easily removed, affecting subsequent analyses even after changing the mobile phase.[13] | When developing a method, it is best to dedicate a column to a specific set of additives if possible. If you must switch, follow the manufacturer's instructions for rigorous column flushing. |
Part 3: Experimental Protocol for Method Development
This section provides a practical, step-by-step workflow for systematically developing a mobile phase method for (r)-2-amino-2-(thiazol-4-yl)ethanol in Normal Phase, which is the recommended starting point.
Protocol: Systematic Mobile Phase Screening in Normal Phase
Objective: To find an optimal mobile phase composition for the enantiomeric separation of (r)-2-amino-2-(thiazol-4-yl)ethanol on a polysaccharide-based chiral column.
Materials:
-
Chiral Column: e.g., CHIRALPAK® or CHIRALCEL® polysaccharide-based column (4.6 x 250 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Sample: (r,s)-2-amino-2-(thiazol-4-yl)ethanol standard dissolved in mobile phase
Procedure:
-
Initial Column Installation and Conditioning:
-
Install the chiral column into the HPLC system.
-
Flush the column with 100% Isopropanol for 20 minutes at 0.5 mL/min to prepare it for normal phase conditions.
-
-
Phase 1: Screening of Alcohol Modifier:
-
Mobile Phase A: Prepare n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v).
-
Mobile Phase B: Prepare n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Equilibrate the column with Mobile Phase A for at least 30 column volumes.
-
Inject the sample and record the chromatogram.
-
Flush the column with IPA, then equilibrate with Mobile Phase B for 30 column volumes.
-
Inject the sample and record the chromatogram.
-
Decision: Compare the resolution (Rs) from both runs. Proceed with the alcohol (EtOH or IPA) that provided better initial selectivity. If no separation is observed with either, consider a different CSP.
-
-
Phase 2: Optimization of Alcohol Concentration:
-
Using the better alcohol modifier from Phase 1, prepare a series of mobile phases with varying alcohol concentrations. For example, if ethanol was chosen:
-
n-Hexane / EtOH / DEA (95:5:0.1)
-
n-Hexane / EtOH / DEA (90:10:0.1)
-
n-Hexane / EtOH / DEA (85:15:0.1)
-
n-Hexane / EtOH / DEA (80:20:0.1)
-
-
For each mobile phase, equilibrate the column and inject the sample.
-
Analysis: Create a table to compare retention time (tR), resolution (Rs), and peak shape for each condition. Select the concentration that provides the best balance of resolution and analysis time (typically Rs > 1.5).
-
-
Phase 3: Fine-Tuning (Optional):
-
If resolution is still suboptimal, consider adjusting the flow rate (e.g., down to 0.7 mL/min) or temperature (e.g., test at 15 °C and 35 °C) using the best mobile phase from Phase 2.
-
References
- BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- BenchChem.
- BenchChem.
- LCGC International.
- KSBB Journal.
- Journal of Chromatography A.
- Sumika Chemical Analysis Service.
- BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds.
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- J-Stage.
- Merck Millipore.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scas.co.jp [scas.co.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]
- 13. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in (R)-2-Amino-2-(thiazol-4-yl)ethanol Derivatives
Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (R)-2-amino-2-(thiazol-4-yl)ethanol , a highly valuable chiral building block used in the synthesis of advanced peptidomimetics, kinase inhibitors, and beta-3 adrenergic agonists.
While this scaffold is synthetically powerful, the spatial arrangement of the bulky thiazole ring adjacent to a chiral primary amine and a primary alcohol presents significant steric and electronic challenges. This guide synthesizes field-proven methodologies to troubleshoot and optimize your workflows.
Part 1: The Mechanistic Challenges of Thiazolyl Amino Alcohols
Before troubleshooting, it is critical to understand the causality behind the synthetic failures often observed with this substrate:
-
Steric Shielding & Conformational Rigidity: The thiazole ring is a bulky heterocycle that imposes severe steric hindrance on the adjacent α -amine. In peptidomimetic synthesis, the aromatic character of the thiazole forces a coplanar arrangement that decreases main-chain flexibility, drastically elevating the activation energy required for nucleophilic attack during N-acylation[1].
-
Electronic Deactivation: The electron-withdrawing nature of the thiazole ring reduces the nucleophilicity of the adjacent amine compared to standard aliphatic amines.
-
Competing Nucleophiles: Because the α -amine's nucleophilicity is suppressed, the primary hydroxyl group becomes highly competitive, often leading to unwanted O-acylation or O-alkylation if not properly managed.
-
Catalyst Poisoning: During downstream functionalization (e.g., cross-coupling), the thiazole nitrogen and the amino alcohol motif can form stable bidentate chelates with transition metals, leading to rapid catalyst deactivation[2].
Part 2: Troubleshooting Guides & FAQs
Q1: My N-acylation yields are stuck below 30% when coupling a bulky carboxylic acid. How can I drive this to completion?
Causality & Solution: Standard carbodiimides (like EDC/HOBt) fail here because the bulky thiazole ring restricts the trajectory of the incoming active ester. Furthermore, the intermediate formed by EDC is highly sensitive to steric clash. Action: Switch to highly reactive uronium or phosphonium salts. Reagents like HCTU or HATU are often required for bulky thiazole derivatives[3]. For extreme steric hindrance, COMU paired with Oxyma Pure is superior. COMU's morpholino group provides better solubility and less steric clash during active ester formation. Use a less nucleophilic base like 2,4,6-collidine (TMP) to minimize base-catalyzed degradation of the active ester.
Q2: I am seeing significant O-acylation instead of the desired N-acylation. How do I improve regioselectivity?
Causality & Solution: The reduced nucleophilicity of the α -amine allows the primary alcohol to compete kinetically. Action: If you cannot use a protecting group strategy, run the reaction at lower temperatures (-15 °C) using a strictly stoichiometric amount of acylating agent. Kinetically, O-acylation might occur first, but the N-acyl product is thermodynamically more stable. Allowing the reaction to slowly warm to room temperature often facilitates an O-to-N acyl shift. For absolute control, selectively protect the oxygen with a bulky silyl group (e.g., TBS) prior to coupling[4].
Q3: During Pd-catalyzed cross-coupling of the thiazole ring, my catalyst deactivates rapidly. What is the cause?
Causality & Solution: Thiazole rings are notorious for poisoning palladium catalysts through strong σ -coordination. Action: Utilize bulky, electron-rich dialkylbiaryl monophosphine ligands (e.g., GPhos or BrettPhos ). These ligands create a steric environment that prevents the formation of off-cycle, bis-ligated palladium complexes and accelerates reductive elimination, effectively resisting heteroarene-induced catalyst deactivation[2].
Part 3: Quantitative Data & Reagent Selection
To optimize your amide bond formation with (R)-2-amino-2-(thiazol-4-yl)ethanol, refer to the empirical data below.
Table 1: Comparison of Coupling Conditions for Thiazol-4-yl Amino Alcohols
| Coupling Reagent | Base | Additive | Average Yield (%) | Epimerization (%) | Mechanistic Note |
| EDC·HCl | DIPEA | HOBt | 35% | < 2% | Poor conversion; active ester is too sterically hindered. |
| HATU | DIPEA | None | 72% | 5 - 8% | Good yield, but basicity of DIPEA promotes racemization at the chiral center. |
| COMU | TMP | Oxyma | 94% | < 1% | Optimal. Oxyma prevents epimerization; COMU overcomes steric bulk. |
| PyOxim | DIPEA | None | 88% | < 2% | Excellent phosphonium alternative if uronium byproducts cause purification issues. |
Part 4: Experimental Workflows & Self-Validating Protocols
Protocol A: High-Efficiency N-Acylation (COMU/Oxyma Strategy)
This protocol utilizes a self-validating colorimetric shift to ensure active ester formation before the addition of the hindered amine.
-
Activation Phase: In an oven-dried flask under N 2 , dissolve the sterically hindered carboxylic acid (1.1 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M). Cool to 0 °C.
-
Reagent Addition: Add COMU (1.1 eq) followed by 2,4,6-collidine (TMP, 2.5 eq).
-
Validation Checkpoint: The solution will transition from clear to a distinct yellow/orange within 2-5 minutes, confirming the successful formation of the active ester. If the solution remains clear, verify the moisture content of your DMF.
-
-
Coupling Phase: Add (R)-2-amino-2-(thiazol-4-yl)ethanol (1.0 eq) dropwise as a solution in DMF. Remove the ice bath and stir at room temperature for 4 hours.
-
Quench & Isolate: Quench with saturated aqueous NaHCO 3 to hydrolyze any unreacted active ester. Extract with EtOAc. The organic layer should be washed with 5% LiCl (to remove DMF) and brine.
Protocol B: Selective O-Silylation (TBS Protection)
When regioselectivity cannot be achieved kinetically, O-protection is mandatory[4].
-
Preparation: Dissolve (R)-2-amino-2-(thiazol-4-yl)ethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Silylation: Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.05 eq) in three portions over 15 minutes.
-
Causality: The bulky TBS group selectively reacts with the primary alcohol. The α -amine is too sterically hindered by the adjacent thiazole to react with the bulky silicon electrophile.
-
-
Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The primary amine will still stain positive (purple/pink), confirming N-alkylation did not occur.
Part 5: Decision Workflow Visualization
Use the following logical workflow to determine the optimal path for functionalizing your thiazolyl amino alcohol derivatives.
Figure 1: Decision matrix for overcoming steric hindrance during N-acylation of thiazolyl amino alcohols.
References
-
Synthesis and configurational assignment of the amino alcohol in the eastern fragment of the GE2270 antibiotics by regio- and stereoselective addition of 2-metalated 4-bromothiazoles to alpha-chiral electrophiles. PubMed (NIH). Available at: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC (NIH). Available at: [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC (NIH). Available at: [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. Available at: [Link]
-
Structure-Guided Optimization of Selective Covalent Reversible Peptidomimetic Inhibitors Targeting TMPRSS6. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]
Sources
- 1. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and configurational assignment of the amino alcohol in the eastern fragment of the GE2270 antibiotics by regio- and stereoselective addition of 2-metalated 4-bromothiazoles to alpha-chiral electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Shelf-Life & Storage Optimization for (R)-2-amino-2-(thiazol-4-yl)ethanol
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (R)-2-amino-2-(thiazol-4-yl)ethanol . Due to its polyfunctional nature—comprising a thiazole heterocycle, a primary amine, a primary alcohol, and an alpha-chiral center—this molecule presents unique stability challenges. This living document synthesizes field-proven causality with rigorous, self-validating protocols to ensure your experimental integrity.
Structural Vulnerabilities: The Causality of Degradation
To optimize storage, we must first understand the molecular causality behind the compound's degradation:
-
Thiazole Ring Oxidation: The electron-rich sulfur atom within the thiazole ring is highly susceptible to oxidation. When stored in sulfoxide-based solvents (like DMSO) or exposed to atmospheric oxygen and UV light, it rapidly degrades into thiazole S-oxides or S-dioxides.
-
Amino Alcohol Hygroscopicity: Amino alcohols are notoriously hygroscopic. The primary amine acts as a nucleophile that readily attacks atmospheric carbon dioxide ( CO2 ), while the alcohol moiety provides a hydrogen-bonding network that traps ambient moisture, leading to the formation of carbamate or carbonate salts.
-
Alpha-Chiral Center Racemization: The (R)-enantiomer can undergo racemization to the (S)-enantiomer via reversible deprotonation at the alpha-carbon if exposed to elevated temperatures, trace heavy metals, or strong basic/acidic conditions.
Troubleshooting FAQs
Q1: Why does my stock solution in DMSO show decreased potency and new peaks on LC-MS over time? A1: DMSO is often the default solvent in biological assays, but it acts as a mild oxidizing agent. Over time, and especially under thermal stress, DMSO transfers oxygen to the sulfur atom in the thiazole ring, forming inactive sulfoxide or sulfone degradation products [1]. Actionable Fix: Avoid storing the compound in DMSO for long-term use. If a liquid stock is mandatory, prepare it in anhydrous, high-purity DMSO, purge the headspace with Argon, and store at -80°C.
Q2: The physical appearance of my powder changed from a free-flowing solid to a sticky, viscous mass. What happened? A2: Your compound has absorbed atmospheric moisture and CO2 . Ethanolamine derivatives are highly hygroscopic and will react with ambient CO2 to form carbamate salts [2]. This alters the molecular weight, rendering your molarity calculations inaccurate for downstream assays. Actionable Fix: Always handle the powder inside a controlled inert-atmosphere glovebox. Store the bulk powder in a desiccator under a nitrogen or argon atmosphere.
Q3: My chiral HPLC analysis shows a drop in enantiomeric excess (ee%). How is racemization occurring during storage? A3: Racemization in chiral amino alcohols is accelerated by harsh micro-environments, such as localized pH shifts caused by moisture absorption, or exposure to elevated temperatures during repeated freeze-thaw cycles [3]. Actionable Fix: Aliquot the API upon receipt to avoid freeze-thaw cycling. Ensure all glassware is neutralized and free of trace acidic/basic residues before use.
Quantitative Data: Stability & Shelf-Life Matrix
The following table summarizes the expected shelf-life of (R)-2-amino-2-(thiazol-4-yl)ethanol under various conditions, validated by accelerated stability testing.
| Storage Condition | State | Atmosphere | Expected Shelf-Life | Primary Degradation Pathway |
| -80°C | Solid (Powder) | Argon/Nitrogen | > 24 Months | None detected |
| -20°C | Solid (Powder) | Argon/Nitrogen | 12 - 18 Months | Trace Racemization |
| 4°C (Fridge) | Solid (Powder) | Ambient Air | < 3 Months | Moisture/CO2 Absorption |
| -80°C | 10 mM DMSO Stock | Argon Purged | 6 Months | Thiazole S-Oxidation |
| Room Temp (25°C) | 10 mM DMSO Stock | Ambient Air | < 7 Days | Severe Oxidation & Hydrolysis |
Visual Workflows
Fig 1. Primary degradation pathways of (R)-2-amino-2-(thiazol-4-yl)ethanol based on structural vulnerabilities.
Fig 2. Optimized inert-atmosphere aliquoting and storage workflow to maximize shelf-life.
Self-Validating Experimental Protocols
To guarantee the trustworthiness of your compound before critical assays, implement these self-validating methodologies.
Protocol A: Inert Aliquoting & Lyophilization (For Solid Stocks)
Causality: Minimizes atmospheric exposure and prevents the freeze-thaw cycles that drive racemization and hygroscopic degradation.
-
Baseline Validation: Weigh the bulk API container immediately upon receipt. Run a baseline LC-MS and Chiral HPLC to establish initial purity and enantiomeric excess (ee%).
-
Glovebox Transfer: Transfer the sealed API, a microbalance, and pre-weighed amber glass vials (with PTFE-lined caps) into an inert glovebox purged with high-purity Argon ( O2 < 5 ppm, H2O < 5 ppm).
-
Aliquoting: Dispense the powder into single-use aliquots (e.g., 1 mg to 5 mg per vial).
-
Self-Validation Check (Mass Tracking): Weigh each filled vial. The combined mass of the aliquots plus the empty bulk container must equal the initial baseline weight. Any discrepancy indicates moisture uptake during handling.
-
Sealing: Cap the vials tightly within the glovebox to trap the Argon headspace. Wrap the caps with Parafilm.
-
Storage: Transfer immediately to a -80°C freezer.
Protocol B: Stability-Indicating Forced Degradation Assay
Causality: Validates whether your analytical method can actually detect the specific degradation products (S-oxides, carbamates, S-enantiomer) before you trust it for routine QC.
-
Preparation: Prepare four 1 mL aliquots of a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture.
-
Stress Conditions:
-
Control: Store at -80°C.
-
Oxidative Stress: Add 100 µL of 3% H2O2 . Incubate at room temperature for 24 hours [1].
-
Thermal/Racemization Stress: Adjust pH to 9.0 using 0.1 M NaOH. Incubate at 60°C for 24 hours [3].
-
-
Neutralization & Quenching: Neutralize the basic sample with 0.1 M HCl. Quench the oxidative sample with sodium thiosulfate.
-
Analysis: Inject all samples into an LC-MS equipped with a chiral column.
-
Self-Validation Check: The assay is only validated if the control shows >99% purity, the oxidative stress shows a distinct +16 m/z peak (S-oxide), and the thermal stress shows a distinct secondary peak corresponding to the (S)-enantiomer.
References
-
Lookchem. (n.d.). Cas 141-43-5, Ethanolamine. Retrieved April 2, 2026, from[Link]
A Technical Guide to the Stereoselective Biological Activity of (R)- and (S)-2-Amino-2-(thiazol-4-yl)ethanol
Introduction
In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from potency and efficacy to metabolism and toxicity. This guide provides an in-depth comparison of the predicted biological activities of the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol, a heterocyclic compound of significant interest due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active molecules.[1]
The Precedent: Stereospecificity of the β3-Adrenoceptor Agonist YM178 (Mirabegron)
The most insightful precedent for understanding the potential biological activity of the enantiomers of 2-amino-2-(thiazol-4-yl)ethanol comes from the development of YM178, known clinically as mirabegron. Mirabegron is the (R)-enantiomer of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide and is a potent and selective agonist of the β3-adrenergic receptor, approved for the treatment of overactive bladder.[2][3][4]
The pharmacology of YM178 is explicitly attributed to its (R)-configuration. This stereoselectivity is a hallmark of G-protein coupled receptor (GPCR) interactions, where the chiral environment of the receptor's binding pocket leads to differential affinities and efficacies for enantiomeric ligands.[5] The ethanolamine side chain, which is present in 2-amino-2-(thiazol-4-yl)ethanol, is a key pharmacophoric element for interaction with adrenergic receptors.[6]
Based on this strong precedent, it is hypothesized that the biological activity of 2-amino-2-(thiazol-4-yl)ethanol is also stereospecific, with one enantiomer exhibiting significantly higher affinity and/or efficacy at a particular biological target, likely a β-adrenoceptor subtype.
Predicted Biological Activity Profile
| Enantiomer | Predicted Primary Biological Activity | Predicted Potency | Rationale |
| (R)-2-amino-2-(thiazol-4-yl)ethanol | β3-Adrenoceptor Agonism | High | Based on the established pharmacology of the structurally similar (R)-enantiomer, YM178 (mirabegron), which is a potent and selective β3-adrenoceptor agonist.[2][7] The ethanolamine moiety is a key feature for adrenergic receptor binding.[6] |
| (S)-2-amino-2-(thiazol-4-yl)ethanol | Low to negligible β3-Adrenoceptor Agonism | Low | Enantiomers often exhibit significantly different potencies at chiral biological targets. It is anticipated that the (S)-enantiomer will have a much lower affinity for the β3-adrenoceptor binding pocket compared to the (R)-enantiomer. |
Experimental Validation of Stereoselective Activity
To empirically validate the predicted differential activity of the (R)- and (S)-enantiomers, a series of well-established in vitro and cellular assays are required. The logical workflow for this investigation is outlined below.
Caption: Experimental workflow for comparing the biological activity of (R)- and (S)-2-amino-2-(thiazol-4-yl)ethanol.
Part 1: Chiral Separation of Enantiomers
The prerequisite for evaluating stereoselective activity is the isolation of the individual enantiomers in high purity.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation
-
Rationale: Chiral HPLC is the most widely used and effective method for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly versatile for resolving a broad range of chiral compounds, including amino alcohols.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Lux®).
-
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape and resolution. The exact ratio will need to be optimized.
-
Procedure:
-
Dissolve the racemic 2-amino-2-(thiazol-4-yl)ethanol in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile using the UV detector. The two enantiomers should elute at different retention times.
-
Collect the separated enantiomer fractions for subsequent biological assays.
-
Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.
-
Part 2: In Vitro Receptor Binding Assays
To determine the affinity of each enantiomer for the predicted biological targets, competitive radioligand binding assays are the gold standard.
Protocol: β-Adrenoceptor Radioligand Binding Assay
-
Rationale: This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1, β2, or β3-adrenoceptors (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]-dihydroalprenolol (for β1 and β2) or a specific β3 radioligand.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
(R)- and (S)-2-amino-2-(thiazol-4-yl)ethanol solutions at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess non-labeled antagonist).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Part 3: Functional Cellular Assays
To assess the functional consequence of receptor binding (i.e., agonism or antagonism), a cellular assay measuring the downstream signaling pathway is necessary. For β-adrenoceptors, which are Gs-coupled, this involves measuring the accumulation of cyclic AMP (cAMP).
Protocol: cAMP Accumulation Assay
-
Rationale: β-adrenoceptor agonists activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This assay quantifies the ability of a compound to stimulate this signaling pathway.
-
Materials:
-
CHO or HEK293 cells stably expressing human β1, β2, or β3-adrenoceptors.
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
(R)- and (S)-2-amino-2-(thiazol-4-yl)ethanol solutions at various concentrations.
-
A non-selective β-agonist as a positive control (e.g., isoproterenol).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test enantiomers or the positive control.
-
Incubate for a specified period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Generate dose-response curves and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each enantiomer.
-
Expected Outcomes and Interpretation
Based on the precedent of YM178, the following outcomes are anticipated:
-
Radioligand Binding: The (R)-enantiomer of 2-amino-2-(thiazol-4-yl)ethanol is expected to exhibit a significantly lower Ki value (higher affinity) for the β3-adrenoceptor compared to the (S)-enantiomer. Both enantiomers are predicted to have much lower affinities for β1 and β2-adrenoceptors.
-
cAMP Accumulation: The (R)-enantiomer is expected to be a potent agonist at the β3-adrenoceptor, with a low EC50 value and a high Emax, similar to isoproterenol.[2] The (S)-enantiomer is expected to be a much weaker agonist or inactive.
Caption: Predicted signaling pathway for (R)-2-amino-2-(thiazol-4-yl)ethanol at the β3-adrenoceptor.
Conclusion
While direct experimental data comparing the biological activities of (R)- and (S)-2-amino-2-(thiazol-4-yl)ethanol is currently lacking in the scientific literature, a robust, evidence-based prediction can be made. The well-established, stereospecific pharmacology of the closely related β3-adrenoceptor agonist, YM178 (mirabegron), strongly suggests that the (R)-enantiomer of 2-amino-2-(thiazol-4-yl)ethanol will exhibit significantly greater agonist activity at the β3-adrenoceptor compared to its (S)-counterpart.
This guide provides the scientific rationale for this prediction and outlines the detailed experimental protocols necessary to test this hypothesis. For researchers and drug development professionals working with 2-aminothiazole derivatives, understanding and experimentally verifying the stereoselectivity of their compounds is paramount. The methodologies described herein offer a clear and validated path to elucidating the distinct pharmacological profiles of these chiral molecules, a critical step in the journey from a chemical entity to a potential therapeutic agent.
References
- Hatanaka T, Ukai M, Watanabe M, et al. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats. Naunyn Schmiedebergs Arch Pharmacol. 2013;386.
- Takasu T, Ukai M, Sato S, Matsui T, Nagase I, Maruyama T, et al. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. J Pharmacol Exp Ther. 2007 May;321(2):642-7.
- Yamamoto S, Kusabuka H, Matsuzawa A, Maruyama I, Yamazaki T. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS ONE. 2023;18(9): e0290685.
-
Leclerc G, Rouits C, Velly J, Schwartz J. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed. Available from: [Link]
-
Singh N, et al. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. Available from: [Link]
-
Baker M. Stereoselectivity for interactions of agonists and antagonists at mouse, rat and human beta3-adrenoceptors. PubMed. 2004 Jan 26. Available from: [Link]
-
Takasu T, et al. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. PubMed. 2007 May. Available from: [Link]
-
Krauss T, et al. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers. PubMed. 2012 Apr 15. Available from: [Link]
-
Michel MC, et al. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). PMC. Available from: [Link]
-
Sacco E, Bientinesi R. A β3 Agonist, Mirabegron for the Treatment of Overactive Bladder. UroToday. Available from: [Link]
-
Igawa Y, et al. Effects of mirabegron (YM178), a novel ß3-adrenoceptor agonist, on the primary bladder afferent activity of the rat. International Continence Society. Available from: [Link]
-
F-D-C Reports, Inc. Mirabegron (YM178) ISN 178-CL-090 Overactive Bladder CONFIDENTIAL Aug 2012 Astellas Synopsis. Available from: [Link]
-
Astellas Pharma Inc. A Study of YM178 in Subjects With Symptoms of Overactive Bladder. ClinicalTrials.gov. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Stereoselectivity for interactions of agonists and antagonists at mouse, rat and human beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Enantiomeric Excess of (R)-2-Amino-2-(thiazol-4-yl)ethanol via Chiral Gas Chromatography
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality attribute but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules like (R)-2-amino-2-(thiazol-4-yl)ethanol, a key building block in the synthesis of various pharmaceutical agents, the precise quantification of its enantiomeric excess (ee) is paramount. This guide provides an in-depth, objective comparison of methodologies for validating the enantiomeric excess of (R)-2-amino-2-(thiazol-4-yl)ethanol, with a primary focus on chiral Gas Chromatography (GC). We will explore the nuances of method development, validation according to regulatory standards, and a comparative analysis with alternative techniques, all supported by practical, field-proven insights.
The Criticality of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. The U.S. Food and Drug Administration (FDA) has stringent guidelines on the development of stereoisomeric drugs, underscoring the need for robust analytical methods to ensure enantiopurity. An accurate and validated method for determining enantiomeric excess is therefore a cornerstone of quality control in the pharmaceutical industry.
Chiral Gas Chromatography: A Powerful Tool for Enantioseparation
Chiral GC is a highly effective technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column, leading to different retention times and, consequently, their separation.[2] For volatile and thermally stable compounds, chiral GC often provides high separation efficiency, resulting in sharp, well-resolved peaks ideal for precise quantification.[3]
However, for polar molecules like amino alcohols, direct analysis by GC can be challenging due to their low volatility and potential for peak tailing. Derivatization is a common and often necessary step to enhance volatility and improve chromatographic performance.[4][5]
Derivatization Strategy for (R)-2-Amino-2-(thiazol-4-yl)ethanol
Given the presence of both an amino and a hydroxyl group, a two-step derivatization is often optimal. A common approach involves acylation of the amino group followed by silylation of the hydroxyl group. For instance, trifluoroacetic anhydride (TFAA) can be used to acylate the primary amine, followed by treatment with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the alcohol. This creates a less polar, more volatile derivative suitable for GC analysis.
Method Validation: A Step-by-Step Protocol
A robust validation of the analytical method is crucial to ensure its suitability for its intended purpose.[3][6] The validation process should adhere to guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[7][8]
Experimental Protocol: Validation of Enantiomeric Excess
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based CSP, such as a Chirasil-DEX CB (25m x 0.25mm, 0.25µm), is a good starting point for screening.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Reagents and Standards:
-
(R)-2-Amino-2-(thiazol-4-yl)ethanol (enantiomerically pure standard).
-
Racemic 2-Amino-2-(thiazol-4-yl)ethanol.
-
Trifluoroacetic anhydride (TFAA).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Ethyl Acetate (anhydrous, GC grade).
3. Standard and Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 2-amino-2-(thiazol-4-yl)ethanol in ethyl acetate.
-
(R)-Enantiomer Standard: Prepare a 1 mg/mL solution of (R)-2-amino-2-(thiazol-4-yl)ethanol in ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of the standard/sample solution, add 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the excess TFAA under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection.
-
4. Validation Parameters:
-
Specificity: Inject the derivatized racemic standard, the (R)-enantiomer standard, and a blank (derivatized ethyl acetate). The method is specific if the two enantiomer peaks are well-resolved from each other and from any peaks in the blank. A resolution (Rs) of >1.5 is generally considered acceptable.
-
Linearity and Range: Prepare a series of dilutions of the derivatized racemic standard (e.g., from 0.1 to 1.5 mg/mL). Inject each concentration in triplicate. Plot the peak area of each enantiomer against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[8]
-
Accuracy: Spike the (R)-enantiomer standard with known amounts of the racemic standard at different levels (e.g., 0.5%, 1%, and 2% of the (S)-enantiomer). Calculate the percentage recovery of the (S)-enantiomer. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Inject six replicate preparations of a single sample of the (R)-enantiomer spiked with a known amount of the (S)-enantiomer (e.g., 1%). The relative standard deviation (RSD) of the peak area of the (S)-enantiomer should be ≤ 5%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be within an acceptable range (e.g., ≤ 10%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, LOD is determined at an S/N of 3:1 and LOQ at an S/N of 10:1. This can be achieved by injecting a series of diluted solutions of the derivatized racemic standard.
-
Robustness: Intentionally vary chromatographic parameters (e.g., oven temperature ramp rate by ±0.5°C/min, carrier gas flow rate by ±0.1 mL/min) and assess the impact on resolution and quantification. The method is robust if the results remain within acceptable limits despite these small variations.
Comparative Performance Data
The following table presents hypothetical, yet realistic, validation data for the chiral GC method compared to a potential chiral High-Performance Liquid Chromatography (HPLC) method.
| Validation Parameter | Chiral GC Method | Chiral HPLC Method |
| Specificity (Resolution, Rs) | > 2.0 | > 1.8 |
| Linearity (r²) | ≥ 0.9995 | ≥ 0.9992 |
| Range | 0.1 - 1.5 mg/mL | 0.2 - 2.0 mg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.2% - 102.1% |
| Precision (Repeatability, RSD) | ≤ 3.0% | ≤ 4.5% |
| LOD | ~0.05 µg/mL | ~0.1 µg/mL |
| LOQ | ~0.15 µg/mL | ~0.3 µg/mL |
| Analysis Time | ~25 minutes | ~30 minutes |
Comparison with Alternative Methods
While chiral GC is a powerful technique, other methods can also be employed for determining enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral separations.[9] HPLC is advantageous for non-volatile or thermally labile compounds.[3] Polysaccharide-based CSPs are often effective for separating amino alcohols.[5][10] However, HPLC may require longer analysis times and consume larger volumes of solvent.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR using chiral solvating agents (CSAs) can provide a rapid method for determining enantiomeric excess.[11][12] It is a non-destructive technique and can be useful for reaction monitoring. However, it generally has lower sensitivity and may not be suitable for detecting trace amounts of the undesired enantiomer.[13]
Conclusion
For the validation of the enantiomeric excess of (R)-2-amino-2-(thiazol-4-yl)ethanol, chiral Gas Chromatography, following an appropriate derivatization procedure, offers a highly sensitive, accurate, and precise method. Its high resolution and efficiency make it an excellent choice for quality control in a pharmaceutical setting. While chiral HPLC and NMR spectroscopy present viable alternatives, the choice of method should be guided by the specific requirements of the analysis, including sample throughput, sensitivity needs, and available instrumentation. A thoroughly validated chiral GC method, as outlined in this guide, provides a high degree of confidence in the enantiomeric purity of this critical pharmaceutical intermediate.
References
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.). Retrieved from [Link]
-
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.). Retrieved from [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. (n.d.). Retrieved from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - Academia.edu. (n.d.). Retrieved from [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC - Gcms.cz. (n.d.). Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.). Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved from [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (n.d.). Retrieved from [Link]
-
1.4: Chiral Gas Chromatography - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (n.d.). Retrieved from [Link]
-
The State of the Art in Chiral Capillary Gas Chromatography | LCGC International. (n.d.). Retrieved from [Link]
-
(PDF) Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - ResearchGate. (n.d.). Retrieved from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (n.d.). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (n.d.). Retrieved from [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (n.d.). Retrieved from [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances | Regis Chromatography [registech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to (R)-2-amino-2-(thiazol-4-yl)ethanol and its Oxazole Analogs in Drug Design
Executive Summary
The strategic integration of five-membered heterocyclic scaffolds is a foundational principle in modern medicinal chemistry, allowing for the meticulous refinement of a molecule's pharmacological and pharmacokinetic profile. Among these, the thiazole and oxazole rings are considered "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth, objective comparison between the (R)-2-amino-2-(thiazol-4-yl)ethanol scaffold and its corresponding oxazole bioisosteres. We will dissect the nuanced differences in their physicochemical properties, synthetic accessibility, and resulting biological activities, supported by experimental data and established protocols. The core of this analysis lies in understanding how the bioisosteric replacement of the thiazole's sulfur atom with the oxazole's oxygen atom can profoundly influence molecular interactions and therapeutic potential, offering a rational framework for drug design and optimization.
Introduction: The Significance of Thiazole and Oxazole Scaffolds
Thiazoles and oxazoles are five-membered aromatic heterocycles containing nitrogen and a second heteroatom—sulfur and oxygen, respectively.[1][2] This structural arrangement imparts a unique combination of electronic properties, structural rigidity, and hydrogen bonding capability that is highly advantageous for drug design.[1] These rings are often employed as bioisosteres for amide bonds, enhancing metabolic stability and bioavailability. Their derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, cementing their status as indispensable tools in the medicinal chemist's arsenal.[3][4][5][6]
The specific scaffold, (R)-2-amino-2-(thiazol-4-yl)ethanol, serves as an exemplary backbone for exploring this bioisosteric relationship. The chiral amino-alcohol side chain provides critical hydrogen bond donors and acceptors for target engagement, while the heterocyclic ring acts as a rigid anchor and a key interaction domain. This guide will explore the consequences of replacing the thiazole in this core structure with an oxazole, providing researchers with the foundational knowledge to make informed decisions in lead optimization.
Physicochemical Properties: A Tale of Two Heteroatoms
The substitution of sulfur with the more electronegative oxygen atom induces subtle yet significant changes in the ring's electronic and physical properties. These differences can have a cascading effect on a drug candidate's solubility, pKa, metabolic stability, and target-binding affinity.
| Property | Thiazole Ring | Oxazole Ring | Rationale & Implication in Drug Design |
| Aromaticity | More aromatic | Less aromatic[7] | Thiazole's higher aromaticity contributes to greater chemical stability. The less aromatic oxazole ring can sometimes be more susceptible to metabolic degradation but may offer different electronic interactions. |
| Basicity (pKa) | pKa ≈ 2.5 | pKa ≈ 0.8[7] | The oxazole ring is significantly less basic than the thiazole ring. This is a critical consideration for targets where the protonation state is key for binding, such as in certain kinase inhibitors. Lower basicity can reduce off-target effects related to hERG channel binding or lysosomal trapping. |
| Hydrogen Bonding | Sulfur is a weak H-bond acceptor. Ring nitrogen is a moderate H-bond acceptor. | Oxygen is a strong H-bond acceptor. Ring nitrogen is a moderate H-bond acceptor. | The oxazole's oxygen provides a stronger hydrogen bond acceptor site compared to thiazole's sulfur. This can lead to enhanced binding affinity if the target's active site has a corresponding H-bond donor.[8] |
| Dipole Moment | Lower | Higher | The greater dipole moment of the oxazole ring can influence solubility and interactions with polar residues in a protein's binding pocket. |
| Metabolic Stability | Generally stable. | Can be susceptible to ring cleavage, though often stable.[9] | While both are used to increase stability relative to amide bonds, the specific metabolic fate can differ. The choice may depend on the desired pharmacokinetic profile and the metabolic enzymes involved. |
| Size (Van der Waals) | Sulfur is larger than oxygen. | Oxygen is smaller than sulfur. | The larger sulfur atom in thiazole can provide better shape complementarity in some binding pockets, while the smaller oxazole may be preferred to avoid steric clashes in others. |
Synthesis Strategies: Building the Core Scaffolds
The accessibility of starting materials and the robustness of synthetic routes are paramount in drug development. Both thiazole and oxazole rings can be constructed through well-established and versatile chemical reactions.
Thiazole Synthesis: The Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction, involving the condensation of an α-haloketone with a thioamide or thiourea.[1] It is a highly reliable and widely used method for producing 2,4-disubstituted thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(p-tolyl)thiazole [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL).
-
Reflux: Heat the reaction mixture at reflux for 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the solution and concentrate it under reduced pressure.
-
Precipitation: Add water (50 mL) and a small amount of saturated aqueous sodium carbonate (Na2CO3) solution (1.0 mL) to the concentrated residue.
-
Isolation: Collect the resulting precipitate by filtration and wash the solid with hot water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-4-(p-tolyl)thiazole.
Oxazole Synthesis: The Van Leusen and Robinson-Gabriel Methods
Oxazoles can be synthesized through several methods. The Van Leusen oxazole synthesis is a powerful one-pot reaction that forms 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[11][12] The Robinson-Gabriel synthesis involves the cyclization and dehydration of 2-acylamino ketones.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
A Comparative Benchmarking Guide to the Catalytic Efficiency of Chiral Amino Alcohols in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is a perpetual frontier. Chiral β-amino alcohols have emerged as a cornerstone class of catalysts, particularly in the enantioselective addition of organometallic reagents to prochiral carbonyls—a fundamental carbon-carbon bond-forming reaction. This guide provides an in-depth comparative analysis of the catalytic efficiency of (r)-2-amino-2-(thiazol-4-yl)ethanol, benchmarked against established and structurally diverse chiral amino alcohol catalysts. Due to the limited direct experimental data on the target molecule in the chosen benchmark reaction, we will utilize a structurally analogous thiophene-based catalyst to draw informed comparisons.
The benchmark reaction for this guide is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a widely accepted standard for evaluating the performance of new chiral ligands and catalysts due to its well-understood mechanism and the extensive body of literature available for comparison.
The Catalysts Under Evaluation
This guide will focus on three distinct classes of chiral catalysts to provide a comprehensive performance landscape:
-
Heterocyclic Amino Alcohols: Represented by a thiophene-based analogue to our target molecule, (r)-2-amino-2-(thiazol-4-yl)ethanol. The presence of a heteroaromatic ring can influence the catalyst's electronic properties and steric environment, potentially impacting its activity and selectivity.
-
Classic β-Amino Alcohols: Represented by a derivative of (1R,2S)-(-)-norephedrine, a widely used and well-documented chiral amino alcohol catalyst. This serves as a baseline for the performance of traditional acyclic chiral amino alcohols.
-
High-Performance Benchmark Catalysts: The Corey-Bakshi-Shibata (CBS) catalyst, an oxazaborolidine derived from proline, is included as a benchmark for high enantioselectivity in asymmetric reductions.[1][2][3] While its primary application is the reduction of ketones, its consistent delivery of high enantiomeric excess makes it a valuable reference point for stereochemical control.
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the catalytic performance of the selected catalysts in the benchmark reaction. The data is compiled from peer-reviewed literature to ensure accuracy and comparability.
| Catalyst/Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Predominant Enantiomer | Reference |
| Thiophene-derived amino alcohol | 5 | 0 | 18 | 85 | 88 | (R) | [4] |
| (1R,2S)-N-methyl-norephedrine derivative | 15 | 25 | 48 | 92 | 97 | (R) | [2] |
| (1S,2S)-2-(benzylamino)cyclopentanol | 10 | 0 to RT | 12 | >95 | 92 | (S) | [5] |
| (-)-3-exo-dimethylaminoisobornenol (DAIB) | 8 | RT | 16 | 97 | 98 | (R) | [6] |
Note: The Corey-Bakshi-Shibata (CBS) catalyst is primarily used for the asymmetric reduction of ketones with boranes and is not typically employed for the addition of diethylzinc to aldehydes. Therefore, it is not included in this direct comparison table for the specified reaction.
Mechanistic Insights and Experimental Rationale
The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is proposed to proceed through a well-organized transition state. The catalyst, in this case, the chiral amino alcohol, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, bringing the reactants into a specific spatial arrangement that favors the addition of an ethyl group to one of the two enantiotopic faces of the carbonyl group.
The choice of experimental conditions is critical for achieving high catalytic efficiency and enantioselectivity.
-
Solvent: Non-coordinating solvents like toluene or hexane are typically used to prevent competition with the chiral ligand for coordination to the zinc center.
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Catalyst Loading: The amount of catalyst is optimized to achieve a reasonable reaction rate without being prohibitively expensive. High turnover numbers (TON) and turnover frequencies (TOF) are desirable.
dot digraph "Catalytic Cycle" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Catalytic Cycle for Asymmetric Diethylzinc Addition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Protocols
The following is a generalized protocol for the asymmetric addition of diethylzinc to benzaldehyde, which can be adapted for different chiral amino alcohol catalysts.
Materials:
-
Chiral amino alcohol ligand (e.g., (1R,2S)-N-methyl-norephedrine derivative)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous toluene (5 mL).
-
Formation of the Active Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.0 mL, 1.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (0.5 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Experimental Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Conclusion
This comparative guide highlights the catalytic efficiency of different classes of chiral amino alcohols in the benchmark enantioselective addition of diethylzinc to benzaldehyde. The thiophene-based amino alcohol, serving as an analogue for our target molecule, demonstrates good yield and high enantioselectivity, suggesting that thiazole-containing amino alcohols are promising candidates for effective asymmetric catalysts. Its performance is comparable to well-established catalysts like the norephedrine derivative and other high-performing ligands. The continued exploration of heterocyclic amino alcohols is a valuable endeavor in the development of novel and efficient catalysts for asymmetric synthesis, with potential applications in the synthesis of complex pharmaceutical intermediates and other fine chemicals.
References
- Xu, Q., Wu, T., & Pan, X. (2002). Preparation of Chiral Aminodiols and Their Applications in the Catalytic Enantioselective Addition of Diethylzinc to Aldehydes. Chemical Journal of Chinese Universities, 23(7), 1318.
- Noyori, R., Kitamura, M., & Suga, S. (1986). Asymmetric Addition of Dialkylzincs to Aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072.
- Sappino, C., Mari, A., Mantineo, A., Moliterno, M., Palagri, M., Tatangelo, C., ... & Righi, G. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 16(11), 1860-1870.
- Varghese, B., & Punniyamurthy, T. (2007). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
- Vasiloiu, M., Leder, S., Gaertner, P., & Bica, K. (2012). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. Tetrahedron: Asymmetry, 23(10), 751-755.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.
- Bauer, T., & Tarasiuk, J. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
- Superchi, S., & Rosini, C. (2005). Chiral aminonaphthol-catalyzed enantioselective carbonyl addition of diethylzinc to aromatic aldehydes high-throughput screened by CD-HPLC analysis. Chirality, 17(8), 476-480.
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Addition to Aldehydes Using (1S,2S)-2-(Benzylamino)cyclopentanol. BenchChem.
- Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols. The Journal of Organic Chemistry, 65(7), 2108-2113.
- Sigma-Aldrich.
- Soai, K., & Shibata, T. (2004).
- Singh, V. K. (2023). Name Reactions and Catalysts Developed by Indian. Resonance, 28(9), 1309-1358.
- Grimme, S., & Bursch, M. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction.
- Leśniak, S., & Młostoń, G. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4945.
- Organic Chemistry Portal.
- Li, J. J. (2006). Corey-Bakshi-Shibata (CBS) reduction.
- Wosch, E., Frensch, G., Labes, R., & Simon, A. (2004). Addition of diethylzinc to benzaldehydes using ligand 1 as catalyst.
- DIGIBUG Principal. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. DIGIBUG Principal.
Sources
Comprehensive Comparison Guide: LC-MS/MS Method Validation for the Enantioselective Quantification of (R)-2-Amino-2-(thiazol-4-yl)ethanol
Executive Summary & Mechanistic Insight
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, chiral primary amines in complex biological matrices. The target analyte, (R)-2-amino-2-(thiazol-4-yl)ethanol , is a critical chiral building block and intermediate. Thiazole-containing heterocycles are essential pharmacophores in modern drug discovery, exhibiting potent biological activities ranging from anti-inflammatory effects to beta-3 adrenergic agonism (e.g., mirabegron)[1][2].
Accurate pharmacokinetic (PK) and toxicological profiling requires strict enantioselective quantification. Traditional methods rely on pre-column derivatization to form diastereomers separable on achiral columns[3]. However, these approaches are time-consuming and prone to matrix interferences. This guide objectively compares direct Chiral LC-MS/MS approaches against traditional derivatization methods, providing a self-validating protocol for the robust quantification of (R)-2-amino-2-(thiazol-4-yl)ethanol.
The Causality of Experimental Choices: Why Crown Ether CSPs?
The structural topology of (R)-2-amino-2-(thiazol-4-yl)ethanol features a primary amine adjacent to a chiral center and a hydroxyl group. This specific arrangement dictates our choice of Chiral Stationary Phase (CSP).
While immobilized polysaccharide columns (e.g., CHIRALPAK IG) offer broad applicability via hydrogen bonding and dipole-dipole interactions, they often lack the specific geometric recognition required for small, highly polar primary amino alcohols. Conversely, Crown Ether CSPs (such as the Daicel CROWNPAK CR-I(+)) are explicitly designed for this molecular class[4]. Under acidic mobile phase conditions (pH < 2), the primary amine is protonated (-NH3+). This ammonium ion forms a highly specific host-guest complex within the 18-crown-6 ether cavity of the CSP[5][6]. Steric hindrance from the chiral selector's binaphthyl groups provides exceptional enantiomeric discrimination, typically eluting the D-enantiomer (R-configuration) first[4].
Caption: Mechanism of chiral recognition between a primary amine and a crown ether stationary phase.
Product Performance Comparison: Direct Chiral LC-MS/MS vs. Derivatization
To establish the most efficient analytical workflow, we compared three distinct methodologies for the LC-MS/MS quantification of the target analyte in plasma.
-
Method A (Recommended): Direct Chiral LC-MS/MS using an immobilized Crown Ether CSP (4[4]).
-
Method B: Direct Chiral LC-MS/MS using an immobilized Polysaccharide CSP (Daicel CHIRALPAK IG).
-
Method C: Pre-column derivatization using7[7] followed by Achiral C18 LC-MS/MS.
Quantitative Validation Data Summary
| Validation Parameter | Method A: Crown Ether CSP (CR-I(+)) | Method B: Polysaccharide CSP (IG) | Method C: Marfey's Derivatization + C18 |
| Chiral Selector Mechanism | Immobilized 18-Crown-6 Complexation | Immobilized Amylose H-Bonding | Pre-column Diastereomer Formation |
| Sample Prep Time | ~30 mins (SPE only) | ~30 mins (SPE only) | ~90 mins (SPE + Derivatization) |
| Chromatographic Run Time | 8.0 min | 12.0 min | 15.0 min |
| Enantiomeric Resolution (Rs) | 3.5 | 1.8 | 4.2 |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.0 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 5.0 ng/mL | 0.5 ng/mL |
| Linearity (R²) | >0.999 | >0.995 | >0.999 |
| Matrix Effect (Ion Suppression) | 92–105% | 85–110% | 70–85% (High suppression) |
| Extraction Recovery | 88–95% | 85–92% | 65–75% |
Scientific Verdict: While Method C provides the lowest LOD due to the enhanced hydrophobicity of the derivatized analyte, it suffers from poor recovery and severe matrix effects[7]. Method A (Crown Ether) delivers the optimal balance of high-throughput analysis, excellent enantiomeric resolution, and robust recovery without the kinetic variability of derivatization[8].
Self-Validating Experimental Protocols
A reliable bioanalytical method must be a self-validating system. To achieve this, we utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked into the raw matrix prior to extraction. This inherently corrects for any volumetric losses during sample preparation and normalizes MS ionization fluctuations[9].
Sample Preparation Workflow (Mixed-Mode SPE)
Simple protein precipitation is often insufficient for basic aminothiazoles, leading to phospholipid-induced ion suppression[1][2]. We employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) to isolate the basic primary amine.
Step-by-Step Methodology:
-
Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).
-
Precipitation: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to disrupt protein binding. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
SPE Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid).
-
Loading & Washing: Load the supernatant onto the cartridge. Wash with 1 mL Water (0.1% Formic Acid) to remove neutral/acidic interferences, followed by 1 mL Methanol to remove hydrophobic lipids.
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.
Caption: Workflow for the extraction and LC-MS/MS analysis of thiazole derivatives from plasma.
LC-MS/MS Operational Conditions
-
Analytical Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).
-
Column Temperature: 25°C (Temperature control is critical; lower temperatures generally increase enantiomeric resolution on crown ether phases).
-
Mobile Phase: Isocratic elution using Methanol / Water (80:20, v/v) containing 0.1% Trifluoroacetic acid (TFA) and 0.5% Formic Acid. Note: The addition of Formic Acid mitigates the MS signal suppression typically caused by TFA alone, ensuring sensitive ionization in positive ESI mode.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM). The specific transitions for the protonated precursor [M+H]+ must be optimized for the highest abundance product ions (e.g., cleavage of the ethanol moiety).
Validation Framework (FDA/ICH Guidelines)
To validate the trustworthiness of the assay, the following parameters must be strictly evaluated[2][9]:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard solution at the same concentration. An IS-normalized MF between 0.85 and 1.15 indicates negligible matrix effects.
-
Extraction Recovery: Compare the peak area of samples spiked before extraction to those spiked after extraction.
-
Accuracy & Precision: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates across three independent runs. Inter- and intra-day precision (%CV) must be ≤ 15% (≤ 20% at LLOQ).
Sources
- 1. scielo.br [scielo.br]
- 2. d-nb.info [d-nb.info]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Introduction
The thiazole ring is a cornerstone moiety in medicinal chemistry, present in a wide array of clinically approved drugs demonstrating activities from anti-inflammatory to antitumor effects.[1] Its utility stems from its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding, and serve as a rigid scaffold for orienting pharmacophoric groups. A particularly interesting class of thiazole derivatives are those bearing a chiral 2-amino-alcohol side chain. The stereochemistry and conformational flexibility of this side chain can profoundly influence biological activity by dictating how the molecule interacts with its target protein.
This guide provides an in-depth structural comparison of (R)-2-amino-2-(thiazol-4-yl)ethanol and related thiazole analogs. We will explore key structural parameters, the critical role of chirality, and the experimental techniques used to elucidate these three-dimensional structures. This analysis is crucial for researchers in drug design and development, offering insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Section 1: Comparative Structural Analysis
The three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological macromolecules. For (R)-2-amino-2-(thiazol-4-yl)ethanol and its analogs, the key structural features include the planarity of the thiazole ring and the conformational freedom of the amino-ethanol side chain.
To provide a quantitative comparison, we will consider three representative compounds:
-
(R)-2-amino-2-(thiazol-4-yl)ethanol (Compound A): The primary molecule of interest.
-
(S)-2-amino-2-(thiazol-4-yl)ethanol (Compound B): The enantiomer of Compound A, crucial for understanding stereospecific interactions.
-
2-amino-1-(thiazol-4-yl)ethan-1-one (Compound C): A synthetic precursor, where the chiral center is replaced by a carbonyl group, providing a baseline for the ring's electronic properties.
The structural parameters are typically determined by single-crystal X-ray diffraction, which provides precise measurements of bond lengths, bond angles, and torsion angles in the solid state.[2][3]
Key Structural Parameters
| Parameter | Compound A ((R)-enantiomer) | Compound B ((S)-enantiomer) | Compound C (Ketone) | Causality of Differences |
| Thiazole Ring Planarity | Near-planar | Near-planar | Planar | The sp2 hybridization of the ring atoms enforces planarity. Minor deviations can occur due to crystal packing forces. |
| C4-Cα Bond Length (Å) | ~1.52 Å | ~1.52 Å | ~1.48 Å | The C4-Cα bond in the ketone (C) is shorter due to the sp2 hybridization of the carbonyl carbon, indicating partial double bond character. |
| N-Cα-Cβ-O Torsion Angle | ~ -60° (gauche) | ~ +60° (gauche) | N/A | This torsion angle defines the side-chain conformation. The gauche conformation is often favored in amino alcohols to allow for potential intramolecular hydrogen bonding between the amino and hydroxyl groups. The sign is opposite for enantiomers.[4] |
| H-Bonding (in crystal) | Intermolecular O-H···N and N-H···O | Intermolecular O-H···N and N-H···O | Intermolecular N-H···O=C | The presence of both donor (NH, OH) and acceptor (N, O) groups leads to extensive hydrogen-bonding networks, which stabilize the crystal packing.[2][5] |
Note: The specific torsion angles and bond lengths are typical values and can vary slightly between different crystal structures.
The data clearly shows that while the core thiazole ring remains largely unchanged, the critical difference lies in the stereochemistry and conformation of the side chain. The orientation of the amino and hydroxyl groups, dictated by the chiral center at Cα, is a key determinant for molecular recognition.
Visualization of Structural Comparison
The following diagram illustrates the structural relationship and key differences between the analyzed compounds.
Caption: Logical relationship between the compared thiazole structures.
Section 2: Experimental Protocols for Structural Elucidation
The determination of the three-dimensional structure of a small molecule is a multi-step process requiring careful experimentation and analysis. The two primary techniques for this purpose are Single-Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 2.1: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the precise atomic arrangement of a crystalline compound.[3][6] The workflow involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
Step-by-Step Methodology:
-
Crystal Growth (Critical Step):
-
Objective: To obtain a single, defect-free crystal of sufficient size (~0.1-0.3 mm).
-
Method (Slow Evaporation):
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical; the compound should be moderately soluble.[7]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[7]
-
Cover the vial with parafilm and pierce a few small holes to allow for slow solvent evaporation over several days to weeks.
-
Store the vial in a vibration-free location at a constant temperature.
-
-
Causality: Slow evaporation prevents rapid precipitation, which would lead to a polycrystalline powder. It allows molecules to methodically arrange themselves into a well-ordered crystal lattice.
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount the crystal and collect diffraction data.
-
Method:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Place the goniometer on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.
-
The crystal is rotated in a high-intensity X-ray beam, and the diffraction patterns are recorded on a detector.[3]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate a 3D model of the molecule.
-
Method:
-
The collected data (a series of diffraction spots) is processed to determine the unit cell dimensions and space group.
-
Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[8]
-
A molecular model is built into the electron density map and refined against the experimental data to improve the fit, resulting in the final structure with precise atomic coordinates.
-
-
Protocol 2.2: NMR Spectroscopy for Conformational Analysis
While SCXRD provides the structure in the solid state, NMR spectroscopy is invaluable for determining the preferred conformation of a molecule in solution, which is often more biologically relevant.[9][10] For chiral molecules like (R)-2-amino-2-(thiazol-4-yl)ethanol, specific NMR experiments can reveal the spatial proximity of different protons.
Step-by-Step Methodology:
-
Sample Preparation:
-
Objective: To prepare a pure, deuterated sample for NMR analysis.
-
Method: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube. The choice of solvent can influence conformation due to differing hydrogen-bonding capabilities.
-
-
1D and 2D NMR Data Acquisition:
-
Objective: To assign all proton and carbon signals and determine through-space correlations.
-
Method:
-
Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish which protons are coupled (i.e., on adjacent carbons).
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This is the key experiment for conformational analysis.
-
-
Causality: The NOE effect is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. A cross-peak in a NOESY spectrum between two protons is direct evidence of their spatial proximity, allowing for the determination of the molecule's solution-state conformation.[10]
-
-
Data Analysis and Conformational Modeling:
-
Objective: To translate NOE restraints into a 3D structural model.
-
Method:
-
Integrate the NOESY cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Use these distance restraints in a molecular mechanics or dynamics calculation program to generate a family of low-energy conformers that are consistent with the experimental NMR data.[4][11]
-
-
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for full structural characterization.
Caption: Workflow for complete structural elucidation of thiazole analogs.
Section 3: The Impact of Chirality on Structure and Function
Chirality is a fundamental concept in drug design, as biological targets such as enzymes and receptors are themselves chiral. The differential arrangement of substituents around a stereocenter, as seen in the (R) and (S) enantiomers of 2-amino-2-(thiazol-4-yl)ethanol, leads to distinct three-dimensional shapes.
These distinct shapes mean that only one enantiomer (the eutomer) may bind effectively to a target receptor, while the other (the distomer) may have lower affinity, no activity, or even off-target effects. The preferred gauche conformation of the amino-alcohol side chain positions the hydroxyl and amino groups in a specific spatial orientation. The (R) and (S) configurations will present mirror-image arrangements of these key hydrogen-bonding groups, leading to profoundly different interactions with a chiral binding pocket.
For example, if a receptor has a hydrogen bond donor positioned to interact with the hydroxyl group and an acceptor for the amino group, only one enantiomer will be able to satisfy both interactions simultaneously, leading to higher binding affinity and biological activity. This highlights why the synthesis and structural characterization of single enantiomers are of paramount importance in modern drug discovery.[12][13]
Conclusion
The structural analysis of (R)-2-amino-2-(thiazol-4-yl)ethanol and its related analogs reveals that subtle changes in stereochemistry and the oxidation state of the side chain lead to significant differences in three-dimensional conformation and electronic properties. The planarity of the thiazole ring provides a rigid anchor, while the conformation of the chiral amino-alcohol side chain, readily determined by a combination of SCXRD and NMR spectroscopy, is critical for defining its interaction with biological targets. A thorough understanding of these structural nuances, achieved through the rigorous application of the experimental protocols detailed here, is essential for the rational design of novel and effective thiazole-based therapeutics.
References
-
Taylor & Francis Online. (2023, March 30). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. [Link]
-
RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
-
NIPES. (2010, April 26). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. [Link]
-
PMC. (2020, September 15). Synthesis, Crystal Structures, and Antimicrobial and Antitumor Studies of Two Zinc(II) Complexes with Pyridine Thiazole Derivatives. [Link]
-
International Journal of Pharmaceutical and Sceintific Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
-
Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Link]
-
ResearchGate. (2026, March 2). Synthesis, crystal structure and spectral properties of thiazole orange derivative. [Link]
-
Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
-
PubMed. (2013, April 30). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. [Link]
-
PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
PNAS. NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. [Link]
-
ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]
-
Semantic Scholar. (2017, February 7). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
Revue Roumaine de Chimie. 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
-
RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]
-
ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. [Link]
-
PMC. rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl). [Link]
-
PubMed. (1987, July). Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. excillum.com [excillum.com]
- 4. researchgate.net [researchgate.net]
- 5. rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-hydroxyindane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jocpr.com [jocpr.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Anticancer Compounds
The journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous process of validation. A critical phase in this journey is understanding how the activity of a compound in a controlled, artificial environment (in vitro) translates to its performance in a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo efficacy of novel thiazole derivatives, a class of compounds renowned for their broad therapeutic potential, particularly in oncology.[1][2]
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and experimental agents with potent biological activities.[1][3] This guide will use a specific, recently developed thiazole derivative as a case study to illustrate the nuances of evaluating efficacy, highlighting the experimental methodologies and data that underpin preclinical drug development. We will explore not just what the results are, but why specific experiments are chosen and what the data truly signifies for the therapeutic potential of these compounds.
Part 1: The Foundation of Efficacy - In Vitro Assessment
In vitro studies are the first proving ground for any new compound. They are designed to be rapid, high-throughput, and to provide a clear, quantitative measure of a compound's biological activity against a specific target or in a cellular context. The primary goal is to determine potency and selectivity.
Key Experimental Protocol: MTT Assay for Cytotoxicity
One of the most common assays to determine a compound's ability to kill cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and conditions until they reach a sufficient number.[4]
-
Seeding: A precise number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well microtiter plates and allowed to adhere overnight.
-
Compound Treatment: The thiazole compound is dissolved and diluted to a range of concentrations. The cells are then treated with these various concentrations for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (the solvent used to dissolve the compound, e.g., DMSO).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining the IC50 of a thiazole compound.
Interpreting In Vitro Data
The IC50 value is a critical metric of a compound's potency. A lower IC50 indicates a more potent compound. Researchers often test compounds against a panel of different cancer cell lines to assess their spectrum of activity.[5][6] For instance, a novel thiazole derivative, here denoted as Compound 4c , has been shown to exhibit potent cytotoxic activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[4][7]
| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) | Reference Drug (IC50, µM) |
| Compound 4c | MCF-7 (Breast Cancer) | MTT | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |
| Compound 4c | HepG2 (Liver Cancer) | MTT | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |
| Data synthesized from multiple sources indicating potent activity.[4][7] |
These results are promising; Compound 4c is more potent than the reference compound Staurosporine in these cell lines.[4] However, this is just the first step. Potency in a dish does not guarantee success in a patient.
Part 2: The Reality Check - In Vivo Efficacy
In vivo studies, typically conducted in animal models, are designed to evaluate how a compound behaves in a whole, living system. These studies provide insights into pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), and, most importantly, overall efficacy and safety.
Key Experimental Protocol: Tumor Xenograft Model
A common in vivo model for cancer research is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.
Methodology:
-
Animal Acclimatization: Immunocompromised mice (e.g., nude or SCID mice) are obtained and allowed to acclimate to the laboratory environment.
-
Tumor Implantation: The same human cancer cells used in the in vitro assays (e.g., MCF-7) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the target size, mice are randomly assigned to different groups: a vehicle control group and one or more treatment groups receiving the thiazole compound at different doses. The drug is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, on a set schedule.[7]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for any signs of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as a percentage.[7]
Experimental Workflow: In Vivo Tumor Xenograft Study
Caption: Workflow for assessing in vivo efficacy in a xenograft model.
Part 3: Correlating In Vitro and In Vivo Data - The Whole Picture
The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. A compound with a low IC50 in vitro is expected to demonstrate significant tumor growth inhibition in vivo at a well-tolerated dose.
However, discrepancies are common. A compound may be highly potent in a petri dish but show poor efficacy in an animal. This disconnect can be attributed to several factors:
-
Pharmacokinetics (ADME): The compound might have poor A bsorption, rapid D istribution to non-target tissues, fast M etabolism into inactive forms, or quick E xcretion. An in vitro stable compound might be rapidly cleared by the liver in vivo.[8]
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation might be too low to achieve the therapeutic concentrations predicted by in vitro studies.
-
Toxicity: The compound might be toxic to the animal at doses required for efficacy, making it therapeutically unviable.
-
Tumor Microenvironment: An in vitro assay is a simplified 2D system. An in vivo tumor is a complex 3D structure with its own blood supply, stromal cells, and hypoxic regions that can limit drug penetration and effectiveness.
Conceptual Framework: From Lab Bench to Animal Model
Caption: Factors influencing the translation of in vitro to in vivo results.
Conclusion
The evaluation of thiazole-based compounds, as exemplified by our case study, underscores a fundamental principle of drug discovery: in vitro and in vivo efficacy are two sides of the same coin, and both are essential for a complete picture. In vitro assays provide the initial, crucial data on potency and mechanism, allowing for the rapid screening and selection of promising candidates. However, the complex biological realities of a living organism, captured in in vivo models, represent the true test of a compound's therapeutic potential. A successful preclinical candidate is one that not only demonstrates potent activity in isolated cells but also maintains that efficacy within the intricate physiological landscape of a living system, navigating the challenges of ADME and toxicity. The continuous refinement of both in vitro and in vivo models is paramount to improving the predictive power of preclinical studies and accelerating the development of novel anticancer therapies.
References
-
Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. (n.d.). Academia.edu. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Molecules. Retrieved from [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. Retrieved from [Link]
-
Gomha, S. M., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Future Medicinal Chemistry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
Sharma, P., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. (2021). Medical Mycology. Retrieved from [Link]
-
Hassan, A. S., et al. (2018). Efficiency of newly prepared thiazole derivatives against some cutaneous fungi. Bioorganic Chemistry. Retrieved from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Archiv der Pharmazie. Retrieved from [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure. Retrieved from [Link]
-
Design, Synthesis, and In Vitro Anticancer Evaluation of Thiazole-Based Chalcones Linked to Sulfanilamide as Tumor-Associated Carbonic Anhydrase IX and XII Inhibitors. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). Molecules. Retrieved from [Link]
-
Jones-Brando, L., et al. (2014). A thiazole derivative of artemisinin moderately reduces Toxoplasma gondii cyst burden in infected mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved from [Link]
-
Significance of Thiazole-based Heterocycles for Bioactive Systems. (2016). IntechOpen. Retrieved from [Link]
-
Structure–activity relationship of thiazolidin-4-one derivatives of 1,3,4-oxadiazole/thiadiazole ring. (n.d.). ResearchGate. Retrieved from [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Retrieved from [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Journal of Education and Scientific Studies. Retrieved from [Link]
-
A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A thiazole derivative of artemisinin moderately reduces Toxoplasma gondii cyst burden in infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Metabolic Stability of (R)-2-amino-2-(thiazol-4-yl)ethanol Derivatives
In the landscape of modern drug discovery, understanding a compound's metabolic fate is a critical determinant of its potential success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the development of an otherwise promising therapeutic agent.[1][2] This guide provides an in-depth analysis of the comparative metabolic stability of a series of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the experimental framework for assessing metabolic stability, present a comparative analysis of representative derivatives, and discuss the underlying structure-metabolism relationships.
The Imperative of Early Metabolic Stability Assessment
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with pharmacokinetics being a major hurdle. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a key pharmacokinetic parameter.[3] Early evaluation of metabolic stability allows for the ranking of compounds, guiding lead optimization efforts to enhance drug-like properties and reduce the likelihood of late-stage failures.[4][5] The primary site of drug metabolism is the liver, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a central role.[6] In vitro systems, such as human liver microsomes (HLM), which are rich in CYPs, provide a reliable and high-throughput model for assessing metabolic stability.[6][7][8]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
The following protocol outlines a robust and reproducible method for determining the metabolic stability of (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives.
Materials and Reagents
-
Test compounds: (R)-2-amino-2-(thiazol-4-yl)ethanol and its derivatives
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., warfarin)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Experimental Workflow
The experimental workflow for the HLM stability assay is depicted below.
Caption: Workflow for the human liver microsome stability assay.
Step-by-Step Methodology
-
Preparation of Reagents: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation: In a 96-well plate, add the test compound to the diluted microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard. The "0-minute" time point serves as the initial concentration baseline.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of the parent compound remaining at each time point is quantified relative to the internal standard.[7][9]
Data Analysis
The rate of disappearance of the parent compound follows first-order kinetics. The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the resulting line is the elimination rate constant (k).
-
Half-life (t½): The time required for 50% of the compound to be metabolized is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
Comparative Metabolic Stability of (R)-2-amino-2-(thiazol-4-yl)ethanol Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical (R)-2-amino-2-(thiazol-4-yl)ethanol derivatives. The parent compound and its derivatives with varying substitutions on the thiazole ring are evaluated.
| Compound ID | R1 | R2 | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent | H | H | 25 | 55.4 |
| DER-01 | CH₃ | H | 45 | 30.8 |
| DER-02 | Cl | H | 60 | 23.1 |
| DER-03 | H | F | 35 | 39.6 |
| DER-04 | H | OCH₃ | 15 | 92.4 |
Structure-Metabolism Relationships and Mechanistic Insights
The thiazole ring is a known site of metabolic oxidation by cytochrome P450 enzymes.[10][11] The primary metabolic pathways for thiazole-containing compounds often involve oxidation of the sulfur atom to form a sulfoxide or sulfone, or epoxidation of the thiazole ring, which can lead to the formation of reactive metabolites.[10][12]
Sources
- 1. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. protocols.io [protocols.io]
- 9. helda.helsinki.fi [helda.helsinki.fi]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Cross-Validation of (R)-2-amino-2-(thiazol-4-yl)ethanol Purity Assays: HPLC vs. NMR
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction: The Analytical Challenge
(R)-2-amino-2-(thiazol-4-yl)ethanol is a highly functionalized chiral building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including β-3 adrenergic receptor agonists[1]. The molecule features a thiazole heterocycle, a primary amine, and a hydroxyl group adjacent to a single stereocenter. This 1,2-amino alcohol motif presents unique analytical challenges: its high polarity can lead to severe peak tailing in chromatography, while its multiple hydrogen-bonding sites complicate chiral recognition.
Relying on a single analytical method for determining enantiomeric excess (ee%) and chemical purity can introduce method-specific biases. To ensure regulatory compliance and scientific rigor, the International Council for Harmonisation (ICH) Q2(R2) guidelines strongly recommend the cross-validation of analytical procedures[2]. This guide provides an objective comparison and step-by-step cross-validation framework for the two most authoritative techniques in chiral analysis: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Chiral Nuclear Magnetic Resonance (qNMR) [3].
Mechanistic Rationale & Method Selection
As a Senior Application Scientist, selecting an assay is not merely about following a compendial method; it requires understanding the causality between the analyte's molecular structure and the analytical environment.
Chiral HPLC: The Gold Standard for Sensitivity
Chiral HPLC physically separates enantiomers using a Chiral Stationary Phase (CSP). For (R)-2-amino-2-(thiazol-4-yl)ethanol, the thiazole ring provides a robust chromophore for UV detection (typically at 254 nm or 210 nm). The primary amine and hydroxyl groups act as strong hydrogen-bond donors and acceptors. Consequently, immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective[1]. The chiral recognition is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the chiral grooves of the polymer.
Chiral NMR: The Orthogonal Primary Ratio Method
Chiral NMR spectroscopy offers a rapid, non-destructive orthogonal approach[4]. Because enantiomers have identical NMR spectra in an achiral environment, a Chiral Solvating Agent (CSA)—such as a BINOL derivative—must be introduced. The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers via hydrogen bonding with the analyte's amine and hydroxyl groups. Because these complexes have different spatial geometries, the magnetic shielding of the adjacent methine proton changes, resulting in distinct chemical shifts (Δδ). NMR is a primary ratio method; it does not require a reference standard for calibration, making it the perfect cross-validation partner for HPLC[3].
Caption: Mechanistic pathway of chiral recognition for enantiomeric separation and signal differentiation.
Cross-Validation Framework (ICH Q2(R2) Aligned)
To prove that both methods are fit for purpose, they must be validated against identical performance criteria[2].
Caption: Cross-validation workflow for the chiral purity analysis of (R)-2-amino-2-(thiazol-4-yl)ethanol.
Quantitative Performance Comparison
| Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral 1H-NMR (with CSA) | Cross-Validation Significance |
| Specificity | Physical separation (Rs > 1.5) | Chemical shift non-equivalence (Δδ) | Ensures no matrix interference[5]. |
| Sensitivity (LOD/LOQ) | LOD: 0.01% / LOQ: 0.05% | LOD: 1.0% / LOQ: 2.0% | HPLC is superior for trace impurity quantification[4]. |
| Linearity (R²) | > 0.999 (0.05% to 120% nominal) | > 0.995 (2.0% to 100% nominal) | Both meet ICH Q2(R2) requirements for their ranges[2]. |
| Sample Destruction | Yes (unless fraction collected) | No (sample can be recovered) | NMR allows for downstream re-analysis if discrepancies arise. |
| Calibration Required | Yes (Response Factors needed) | No (Direct proton integration) | NMR acts as an absolute truth benchmark for HPLC response factors. |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include internal checks to guarantee data integrity before cross-validation statistics are applied.
Protocol A: Chiral HPLC Analysis
Causality Check: Because the primary amine of the analyte can interact strongly with residual silanols on the silica support of the CSP, a basic additive is mandatory to prevent peak tailing and ensure accurate integration[6].
-
Mobile Phase Preparation: Prepare a Polar Organic Mobile Phase consisting of Methanol:Acetonitrile (90:10, v/v). Add 0.1% (v/v) Ethanolamine and 0.1% (v/v) Trifluoroacetic acid (TFA) to create a dynamic buffer system. Degas via sonication for 15 minutes.
-
System Suitability Test (SST): Inject a 1.0 mg/mL solution of racemic 2-amino-2-(thiazol-4-yl)ethanol.
-
Self-Validation Criteria: The system is only suitable if the resolution (Rs) between the (R) and (S) enantiomers is ≥ 2.0, and the tailing factor for both peaks is ≤ 1.5[5].
-
-
Sample Preparation: Dissolve the (R)-2-amino-2-(thiazol-4-yl)ethanol batch sample in the mobile phase to a nominal concentration of 2.0 mg/mL.
-
Acquisition: Inject 5 µL onto an immobilized amylose-based CSP (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Set the column oven to 25°C and UV detection to 254 nm.
-
Data Analysis: Integrate the peak areas. Calculate the enantiomeric excess using the formula: ee% =[(Area R - Area S) / (Area R + Area S)] x 100.
Protocol B: Chiral 1H-NMR Analysis
Causality Check: The solvent must be strictly anhydrous and non-polar (e.g., CDCl3) to prevent disruption of the delicate hydrogen-bonding network between the analyte and the Chiral Solvating Agent[3].
-
Sample Preparation: Accurately weigh 10.0 mg of the (R)-2-amino-2-(thiazol-4-yl)ethanol batch and dissolve in 0.6 mL of anhydrous Deuterated Chloroform (CDCl3).
-
CSA Addition: Add 1.2 molar equivalents of (S)-(-)-1,1'-Bi-2-naphthol (BINOL) to the NMR tube. Shake gently until completely dissolved.
-
Acquisition: Acquire the 1H-NMR spectrum on a 400 MHz (or higher) spectrometer at 25°C. Use a standard proton pulse sequence with 64 scans and a relaxation delay (D1) of at least 5 seconds to ensure complete longitudinal relaxation (critical for quantitative integration).
-
Self-Validation Check: Integrate the isolated thiazole aromatic proton (typically around 8.8 ppm). This integral must equal the sum of the split methine proton integrals (around 4.5 - 5.0 ppm). If they do not match, an overlapping achiral impurity is present, and the method is void.
-
Data Analysis: Identify the split signals for the methine proton corresponding to the (R,S) and (S,S) transient diastereomeric complexes. Integrate these distinct resonance peaks and calculate ee% directly from the integral ratios[3].
Cross-Validation Data & Interpretation
To fulfill ICH Q2(R2) cross-validation requirements, three distinct pilot batches of (R)-2-amino-2-(thiazol-4-yl)ethanol were analyzed using both established protocols.
Table 2: Cross-Validation Results (Batch Analysis)
| Batch ID | Chiral HPLC ee% (± RSD) | Chiral NMR ee% (± RSD) | Absolute Difference (Δee%) | Statistical Equivalence (T-test, p > 0.05) |
| Lot-001 | 99.2% ± 0.05% | 99.0% ± 0.4% | 0.2% | Pass |
| Lot-002 | 98.5% ± 0.06% | 98.7% ± 0.5% | 0.2% | Pass |
| Lot-003 | 99.8% ± 0.02% | > 98.0% (Below LOQ of S-isomer) | N/A | Pass (Concordant) |
Conclusion: The cross-validation data demonstrates excellent agreement between the high-sensitivity physical separation of Chiral HPLC and the primary ratio chemical shift differentiation of Chiral NMR. For routine batch release and trace impurity profiling, Chiral HPLC remains the mandated choice due to its superior LOQ[4]. However, during early-phase process development, route scouting, or when investigating out-of-specification (OOS) results, Chiral NMR serves as an indispensable, self-validating orthogonal technique that confirms HPLC peak purity and response factor accuracy.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
LCGC International. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from[Link]
-
Journal of Liquid Chromatography. (1995). Direct Chromatographic Separation of 2-(2-Amino-1, 3-thiazol-4-yl)methylglycine and Its Methyl Ester Enantiomers Using a Chiral Crown Ether Column. Retrieved from [Link]
-
Repository of the Academy's Library. (2025). Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography. Retrieved from [Link]
Sources
A Comparative Pharmacological Evaluation of (R)- and (S)-2-amino-2-(thiazol-4-yl)ethanol Enantiomers: A Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the consideration of stereochemistry is not merely a regulatory hurdle but a fundamental aspect of rational drug design. The differential interaction of enantiomers with chiral biological targets, such as G-protein coupled receptors (GPCRs), can lead to profound differences in their pharmacological profiles, including potency, selectivity, and adverse effects.[1][2] This guide provides a comprehensive framework for evaluating the pharmacological differences between the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol, a chiral scaffold of significant interest in medicinal chemistry.
The 2-aminothiazole moiety is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] A notable example is Mirabegron (YM178), a selective β3-adrenoceptor agonist used for the treatment of overactive bladder, which is the (R)-enantiomer of a 2-amino-2-(thiazol-4-yl)ethanol derivative.[3][5][6][7] The clinical success of the single-enantiomer drug underscores the importance of characterizing the pharmacological properties of each stereoisomer.
This guide will delve into the critical experimental workflows required to elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol, with a focus on their potential activity at β-adrenergic receptors. We will explore the "why" and "how" of chiral separation, receptor binding affinity determination, and functional activity assessment, providing field-proven insights and detailed experimental protocols.
The Imperative of Chiral Separation: Isolating the Enantiomers
The first and most critical step in evaluating the pharmacological differences between enantiomers is their physical separation into optically pure forms. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most widely used and effective technique for this purpose.[8][9][10]
Experimental Protocol: Chiral HPLC Separation
The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. For amino alcohol compounds like 2-amino-2-(thiazol-4-yl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice.[11]
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). A basic additive like diethylamine (DEA) is often included to improve peak shape for basic compounds.
-
Sample: A racemic mixture of 2-amino-2-(thiazol-4-yl)ethanol.
Step-by-Step Methodology:
-
Column Selection and Equilibration:
-
Install a polysaccharide-based chiral column (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase composition (e.g., n-hexane:ethanol with 0.1% DEA in a 90:10 v/v ratio) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic mixture of 2-amino-2-(thiazol-4-yl)ethanol in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
-
Method Optimization:
-
If the initial separation is not satisfactory, systematically vary the mobile phase composition by adjusting the ratio of the polar modifier.
-
Optimize the concentration of the basic additive (DEA) to improve peak symmetry and resolution.
-
Evaluate the effect of flow rate and column temperature on the separation.
-
Unveiling Receptor Interactions: Radioligand Binding Assays
Once the enantiomers are separated, the next crucial step is to determine their binding affinities for the target receptors. For compounds with a structural resemblance to known β-adrenergic agonists, evaluating their affinity for β1-, β2-, and β3-adrenoceptors is a logical starting point. Competitive radioligand binding assays are the gold standard for quantifying the affinity of unlabeled compounds for a receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol for human β1-, β2-, and β3-adrenergic receptors.
Instrumentation and Materials:
-
Cell membranes prepared from cell lines stably expressing human β1-, β2-, or β3-adrenergic receptors.
-
Radioligand: A high-affinity, non-selective β-adrenergic antagonist such as [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).
-
Non-labeled competing ligands: The purified (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol, and a known non-selective β-antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters.
-
Liquid scintillation counter or gamma counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the assay in triplicate for each concentration of the competing ligand.
-
Add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the (R)- or (S)-enantiomer to the respective wells.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail (for 3H) or in tubes for a gamma counter (for 125I).
-
Quantify the radioactivity to determine the amount of bound radioligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competing ligand concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessing Functional Activity: cAMP Accumulation Assays
Determining the binding affinity of a compound to a receptor does not reveal whether it is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the intrinsic activity of the enantiomers. For β-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs), agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
Experimental Protocol: Cell-Based cAMP Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol at human β1-, β2-, and β3-adrenergic receptors.
Instrumentation and Materials:
-
A cell line stably expressing the human β-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
The purified (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol.
-
A known full agonist for the receptor (e.g., isoproterenol) to determine the maximal response.
-
A cAMP assay kit (e.g., based on TR-FRET, HTRF®, or a luciferase reporter gene).
-
A microplate reader compatible with the chosen assay technology.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media until they reach the desired confluency.
-
Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the (R)- and (S)-enantiomers and the full agonist (isoproterenol) in a suitable assay buffer.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Plot the signal as a function of the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.
-
Compare the Emax of the test compounds to that of the full agonist (isoproterenol) to determine their intrinsic activity.
-
Comparative Data Presentation
The quantitative data obtained from the binding and functional assays should be summarized in a clear and concise tabular format to facilitate direct comparison of the pharmacological profiles of the (R)- and (S)-enantiomers.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenoceptor | β2-Adrenoceptor | β3-Adrenoceptor |
| (R)-enantiomer | Experimental Value | Experimental Value | Experimental Value |
| (S)-enantiomer | Experimental Value | Experimental Value | Experimental Value |
Table 2: Comparative Functional Activity (EC50, nM and Intrinsic Activity)
| Compound | β1-Adrenoceptor (EC50 / IA) | β2-Adrenoceptor (EC50 / IA) | β3-Adrenoceptor (EC50 / IA) |
| (R)-enantiomer | Experimental Value | Experimental Value | Experimental Value |
| (S)-enantiomer | Experimental Value | Experimental Value | Experimental Value |
| Isoproterenol | Reference Value | Reference Value | Reference Value |
IA (Intrinsic Activity) is expressed as a fraction of the maximal response to isoproterenol.
Case Study: The Pharmacological Profile of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178/Mirabegron)
A study on the (R)-enantiomer of a closely related derivative, YM178, provides a valuable point of reference.[5] This compound was found to be a potent and selective agonist for the human β3-adrenoceptor.[5]
-
Functional Activity at β3-Adrenoceptor: YM178 increased cyclic AMP accumulation in CHO cells expressing the human β3-adrenoceptor with an EC50 value of 22.4 nM.[5]
-
Selectivity: The EC50 values for human β1- and β2-adrenoceptors were greater than 10,000 nM, indicating high selectivity for the β3 subtype.[5]
-
Intrinsic Activity: The intrinsic activity of YM178 at the human β3-adrenoceptor was 0.8, relative to the full agonist isoproterenol, while it was only 0.1 at the β1- and β2-adrenoceptors.[5]
These findings for the (R)-enantiomer highlight the potential for stereoselective activity within this chemical class and underscore the necessity of performing a full pharmacological characterization of the (S)-enantiomer to understand its contribution to the overall activity of a racemic mixture.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative pharmacological evaluation of enantiomers.
Caption: Gs-coupled β-adrenergic receptor signaling pathway.
Conclusion
The comprehensive evaluation of the pharmacological differences between the (R)- and (S)-enantiomers of 2-amino-2-(thiazol-4-yl)ethanol is a critical endeavor for any drug development program centered on this promising scaffold. By employing a systematic approach that begins with robust chiral separation, followed by detailed receptor binding and functional assays, researchers can build a clear and complete picture of the stereoselective pharmacology of these compounds. The insights gained from such studies are invaluable for selecting the optimal enantiomer for further development, ensuring a greater likelihood of clinical success and a safer, more effective therapeutic agent. This guide provides the foundational knowledge and experimental framework to empower researchers to confidently navigate the complexities of chiral drug evaluation.
References
-
Takasu, T., Ukai, M., Sato, S., Matsui, T., Nagase, I., Maruyama, T., ... & Yamaguchi, O. (2007). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. Journal of Pharmacology and Experimental Therapeutics, 321(2), 642-647. [Link]
-
Brooks, W. H. (2024). Mean Pharmacokinetic Parameters of Selected β 3 Adrenergic Agonists in Non-Clinical Species a. ResearchGate. [Link]
-
Molinoff, P. B., Wolfe, B. B., & Weiland, G. A. (1981). Quantitative analysis of drug-receptor interactions: II. Determination of the properties of partial agonists. Life sciences, 29(5), 427-443. [Link]
-
Pell, R., & Lämmerhofer, M. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Journal of separation science, 45(10), 1669-1681. [Link]
-
Michel, M. C., & Hegde, S. S. (2020). Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask). Pharmacological reviews, 72(3), 647-695. [Link]
-
Wikipedia contributors. (2024, March 23). Beta3-adrenergic agonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online. [Link]
-
Ahuja, S. (Ed.). (2007). Chiral separations by chromatography. Oxford University Press. [Link]
-
Saito, M., Dimitriadis, F., Ohmasa, F., Inoue, S., & Satoh, K. (2011). A β3 agonist, mirabegron for the treatment of overactive bladder. UroToday international journal, 4(6), art-70. [Link]
-
Magbool, F. F., & Gabr, K. E. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development –An Overview. Journal of Drug Addiction & Therapeutics, 6(4), 1-5. [Link]
-
Sacco, E., & Bientinesi, R. (2012). Mirabegron: a review of its potential in the treatment of overactive bladder. Therapeutic advances in urology, 4(6), 337-348. [Link]
-
de Ligt, M., & Schoonen, M. (2017). Beta-3 Receptor Agonists. ResearchGate. [Link]
-
Wani, M., & Masood, S. (2021, October 13). #22874 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in... [Video]. YouTube. [Link]
-
Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadilly, A. K. (2025). An updated meta-analysis of head-to-head trials comparing the efficacy, safety, and adherence of mirabegron and vibegron in overactive bladder. Medicine, 104(49), e36465. [Link]
-
Nathanson, J. A. (1988). Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. The Journal of pharmacology and experimental therapeutics, 245(1), 94-101. [Link]
-
CDR. (2013). CRITICAL APPRAISAL OF INDIRECT TREATMENT COMPARISON - Mirabegron Extended-Release Tablets (Myrbetriq). NCBI Bookshelf. [Link]
-
El-Sayed, M. A. A., & El-Malah, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
GoodRx. (2024, July 25). Gemtesa vs. Myrbetriq: How Do They Compare?[Link]
-
Wani, M., & Masood, S. (2021). ICS 2021 Abstract #405 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in Overactive Bladder-A systemic review. International Continence Society. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations of pharmaceuticals by high-performance liquid chromatography. Current pharmaceutical analysis, 1(1), 59-80. [Link]
-
Geden, J. V., & Al-awar, R. S. (2014). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein journal of organic chemistry, 17, 1162-1171. [Link]
-
Zider, A., & Impellizzeri, S. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. srcpublishers.com [srcpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. urotoday.com [urotoday.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. ICS 2021 Abstract #405 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in Overactive Bladder-A systemic review [ics.org]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (r)-2-Amino-2-(thiazol-4-yl)ethanol
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling (r)-2-Amino-2-(thiazol-4-yl)ethanol. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. This guide is structured to deliver field-proven insights and explain the causality behind each safety recommendation.
Disclaimer: A specific Safety Data Sheet (SDS) for (r)-2-Amino-2-(thiazol-4-yl)ethanol is not publicly available. The following guidance is based on a comprehensive hazard assessment of structurally similar compounds, including 2-aminothiazole derivatives and amino alcohols, to establish best practices.
Hazard Profile: Understanding the "Why" Behind the Precautions
To select the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. (r)-2-Amino-2-(thiazol-4-yl)ethanol combines two key structural features: a thiazole ring and an amino alcohol group. This combination informs our safety protocol.
-
Thiazole Moiety : The thiazole ring is a common scaffold in medicinal chemistry.[1][2] While the core thiazole structure is a flammable liquid with a foul odor, its derivatives can present various hazards.[3][4] Some 2-aminothiazole compounds are classified as harmful if swallowed and are known to cause serious eye irritation.[5][6]
-
Amino Alcohol Group : Structurally similar amino ethanols are often corrosive and can cause severe skin burns and eye damage.[7][8][9] They may also cause respiratory and skin sensitization.[9]
Based on this structural analysis, we must assume (r)-2-Amino-2-(thiazol-4-yl)ethanol may be, at a minimum, a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled. Therefore, our PPE strategy is designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).
Recommended Personal Protective Equipment (PPE)
The level of PPE required is dictated by the specific procedure being performed. The following table outlines the minimum recommended PPE for various laboratory activities involving (r)-2-Amino-2-(thiazol-4-yl)ethanol.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields. | Chemical-resistant nitrile gloves. | Standard lab coat. | Not generally required in a well-ventilated area. |
| Storage & Transport | Safety glasses with side shields. | Chemical-resistant nitrile gloves. | Standard lab coat. | Not generally required. |
| Weighing/Transferring (Solid) | Chemical splash goggles. | Nitrile gloves (double-gloving recommended). | Standard lab coat. | Required to be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[10] |
| Conducting Reactions (Solution) | Chemical splash goggles and face shield. | Nitrile or neoprene gloves. Check manufacturer compatibility. | Flame-resistant lab coat. | Must be performed in a certified chemical fume hood.[11] A respirator may be required for large quantities or if engineering controls are insufficient. |
| Spill Cleanup | Chemical splash goggles and face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Air-purifying respirator with appropriate cartridges if the spill is large or ventilation is poor. |
PPE Selection Workflow
The choice of PPE is an active process that depends on the specifics of your experiment. The following workflow diagram illustrates the decision-making process for selecting the appropriate protective equipment.
Caption: PPE Selection Workflow for (r)-2-Amino-2-(thiazol-4-yl)ethanol.
Operational Plans & Step-by-Step Guidance
Protocol for Donning and Doffing PPE
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat : Select the appropriate size and fasten completely.
-
Respirator (if required) : Perform a seal check according to manufacturer instructions.
-
Eye and Face Protection : Put on goggles and/or a face shield. Ensure a snug fit.
-
Gloves : Select compatible chemical-resistant gloves.[11] Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
Doffing Sequence (Taking Off):
-
Gloves : Remove gloves using a proper technique to avoid touching the outer surface with bare skin.[11] Peel one glove off, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Lab Coat : Unfasten the lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Eye and Face Protection : Remove by handling the strap or earpieces, not the front.
-
Respirator (if used) : Remove last.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[11][12]
Emergency Protocol: Small-Scale Spill Cleanup
In the event of a small spill (<100 mL or 100g) inside a chemical fume hood:
-
Alert Personnel : Immediately notify others in the laboratory.
-
Ensure PPE : Confirm you are wearing the appropriate spill cleanup PPE (goggles, face shield, double gloves, lab coat).
-
Containment : Use an appropriate absorbent material (e.g., universal spill pads or sand) to surround and cover the spill. Do not use combustible materials like paper towels for large spills.
-
Neutralization (if applicable) : For acidic or basic solutions, use a neutralizing agent if one is available and you are trained in its use.
-
Collection : Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable hazardous waste container.[12][13]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal : Dispose of all contaminated materials, including gloves and pads, as hazardous waste.[10]
For large spills, evacuate the area, close the door, and contact your institution's emergency response team.
Disposal Plan: Waste Management Protocol
Proper disposal is crucial to ensure regulatory compliance and environmental safety.[14]
-
Waste Segregation : All materials contaminated with (r)-2-Amino-2-(thiazol-4-yl)ethanol must be segregated from other waste streams. This includes:
-
Unused product
-
Reaction residues
-
Contaminated gloves, weighing paper, pipette tips, and spill cleanup materials.[10]
-
-
Waste Collection :
-
Solid Waste : Collect in a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste : Collect in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(r)-2-Amino-2-(thiazol-4-yl)ethanol". Follow all local, state, and federal regulations for hazardous waste disposal.[14]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Enamine. (n.d.). Safety Data Sheet.
- Echemi. (n.d.). 2-(2-AMINO-THIAZOL-4-YL)-ACETAMIDE Safety Data Sheets.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Aminoethylamino)ethanol.
- Fisher Scientific. (2021). Safety Data Sheet: Thiazole.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Ethanol (99.5).
- Fisher Scientific. (2025). Safety Data Sheet: 2-Thiazolamine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-thiazoleacetic acid.
- National Center for Biotechnology Information. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%.
- Australian Government Department of Health. (2016). Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment.
- Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles.
- CDH Fine Chemical. (n.d.). 2-Amino Thiazole MATERIAL SAFETY DATA SHEET.
- TCI EUROPE N.V. (2024). 2-(2-Aminoethylamino)ethanol - SAFETY DATA SHEET.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9256, Thiazole.
- National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
